4-(3-Methylthioureido)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(methylcarbamothioylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHSCCURKGKPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=S)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674505 | |
| Record name | {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-18-9 | |
| Record name | {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Methylthioureido)phenylboronic Acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(3-Methylthioureido)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction dynamics.
Strategic Importance & Applications
This compound is a bifunctional molecule of significant interest. It incorporates two key chemical motifs:
-
The Phenylboronic Acid Moiety: This group is renowned for its ability to form reversible covalent bonds with diols, a feature famously exploited in glucose sensors and targeted drug delivery systems.[1] In medicinal chemistry, the boronic acid group is a cornerstone of many enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib, used in cancer therapy.[2][3] Its utility as a building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also well-established.[2]
-
The Thiourea Linkage: Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with therapeutic properties.[4] This moiety is an excellent hydrogen bond donor and can participate in crucial interactions with biological targets.
The combination of these two functionalities in a single molecule creates a versatile scaffold for developing novel therapeutics, chemical probes, and advanced materials.
Synthesis Strategy: A Mechanistic Approach
The most direct and efficient synthesis of this compound involves the nucleophilic addition of an amine to an isothiocyanate. This approach is favored for its high atom economy, mild reaction conditions, and generally high yields.
Retrosynthetic Analysis:
The target molecule can be disconnected at the thiourea C-N bond, revealing two readily available starting materials: 4-aminophenylboronic acid and methyl isothiocyanate.
Caption: Retrosynthetic pathway for the target molecule.
Reaction Mechanism:
The synthesis proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenylboronic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in methyl isothiocyanate. The subsequent proton transfer results in the formation of the stable thiourea linkage.
Caption: Mechanism of thiourea formation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions, followed by the prescribed characterization, will ensure the synthesis of the target compound to a high degree of purity.
3.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Aminophenylboronic acid | 22237-13-4 | 136.94 | 1.00 g | 7.30 | 1.0 |
| Methyl isothiocyanate | 556-61-6 | 73.12 | 0.59 g (0.63 mL) | 8.03 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 20 mL | - | - |
| Diethyl ether, anhydrous | 60-29-7 | - | ~50 mL | - | - |
| Hexanes | 110-54-3 | - | ~50 mL | - | - |
3.2. Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet/outlet
-
Syringes
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard glassware for workup
3.3. Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.00 g, 7.30 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask. Stir the mixture at room temperature to dissolve the solid. The solution should be clear and colorless.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5-10 minutes to create an inert atmosphere. This is crucial as boronic acids can be sensitive to oxidative degradation, although this specific reaction is relatively robust.
-
Reagent Addition: Using a syringe, add methyl isothiocyanate (0.63 mL, 8.03 mmol) dropwise to the stirring solution over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours (overnight) under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Precipitation and Isolation: After the reaction is complete, slowly add anhydrous diethyl ether (~50 mL) to the reaction mixture while stirring. The product will precipitate as a white or off-white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid twice with a small amount of cold diethyl ether (2 x 10 mL) and then twice with hexanes (2 x 25 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under high vacuum for several hours to remove residual solvents. The final product, this compound, should be a stable white solid. The typical yield is 85-95%.
Caption: Experimental workflow for the synthesis.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound (MW: 210.06 g/mol [5]), the following analytical techniques are recommended.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks corresponding to the protons in the molecule. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.
-
Rationale: DMSO-d₆ is used as the solvent because it effectively solubilizes the polar product and its exchangeable protons (NH, OH) are readily observed.
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | br s | 1H | NH (thiourea) |
| ~8.0 | br s | 2H | B(OH)₂ |
| ~7.8 | br s | 1H | NH (thiourea) |
| ~7.6 | d | 2H | Ar-H (ortho to boronic acid) |
| ~7.4 | d | 2H | Ar-H (ortho to thiourea) |
| ~2.9 | d | 3H | S-C-NH-CH₃ |
Note: Chemical shifts are approximate and can vary slightly. The broad singlets for NH and OH protons are due to chemical exchange.
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals include the thiocarbonyl carbon (~180 ppm) and the aromatic carbons. The ipso-carbon attached to the boron atom may be broad or not observed.[6]
-
¹¹B NMR (128 MHz, DMSO-d₆): A single broad peak is expected in the region of δ 28-30 ppm, characteristic of a trigonal planar boronic acid.[6]
4.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in negative or positive mode.
-
Expected m/z:
-
[M-H]⁻: 209.05
-
[M+H]⁺: 211.06
-
4.3. Melting Point (MP)
-
The melting point should be sharp, indicating high purity. Compare the observed value to literature or supplier data.
Safety and Handling
-
General Precautions: Perform the synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
Methyl isothiocyanate: It is a lachrymator and is toxic. Handle with extreme care in a fume hood.
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Avoid open flames and sparks.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
D'hooghe, M., & Verniest, G. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
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Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]
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Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Zhuang, W., et al. (2018). Supporting Information for Micelles for Theranostics. Theranostics. [Link]
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Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). University of Würzburg. Retrieved January 19, 2026, from [Link]
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. US6576789B1.
-
ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?[Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2018). PMC - NIH. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. rsc.org [rsc.org]
spectroscopic data (NMR, IR, MS) of 4-(3-Methylthioureido)phenylboronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methylthioureido)phenylboronic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (Molecular Formula: C₈H₁₁BN₂O₂S, Molecular Weight: 210.06 g/mol [1][2]). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and published literature for analogous structures. We will explore the theoretical underpinnings, predictive data, and validated experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
The structural integrity and purity of complex organic molecules are paramount in research and pharmaceutical development. This compound incorporates two key functional moieties: a phenylboronic acid group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, and a methylthiourea group, a versatile functionality found in various biologically active compounds.[3] A multi-spectroscopic approach is therefore essential for unambiguous structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this molecule, a combination of ¹H, ¹³C, and ¹¹B NMR is required for a complete assignment.
Expertise & Experience: The Rationale Behind Multi-Nuclear NMR
-
¹H NMR provides the most immediate information on the proton framework, revealing the substitution pattern of the phenyl ring and confirming the presence of the N-H and methyl protons.
-
¹³C NMR complements the proton data by mapping the carbon skeleton, crucially identifying the thiocarbonyl (C=S) carbon and the carbon atom bonded to boron, which is often difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR is indispensable for directly probing the boron atom.[4][5] Its chemical shift is highly sensitive to the coordination state (trigonal vs. tetrahedral), making it an excellent tool for studying pH-dependent equilibria and binding interactions with diols.[6]
Predicted NMR Spectroscopic Data
The following predictions are based on analyses of structurally similar compounds, including phenylboronic acids and thiourea derivatives.[7][8][9][10]
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ¹H NMR (DMSO-d₆) | ~ 9.5 - 10.0 (br s, 2H) | Two N-H protons of the thiourea group. Broadness due to exchange and quadrupolar coupling with ¹⁴N. |
| ~ 8.0 (s, 2H) | B(OH)₂ protons. Often exchangeable and may appear as a broad singlet. | |
| ~ 7.8 (d, J ≈ 8 Hz, 2H) | Aromatic protons (ortho to the boronic acid group). Deshielded by the electron-withdrawing B(OH)₂. | |
| ~ 7.5 (d, J ≈ 8 Hz, 2H) | Aromatic protons (ortho to the thiourea group). | |
| ~ 3.0 (s, 3H) | -CH₃ protons of the methylthioureido group. Appears as a sharp singlet. | |
| ¹³C NMR (DMSO-d₆) | ~ 182 (C=S) | Thiocarbonyl carbon, characteristically deshielded. |
| ~ 140 - 145 (Ar-C) | Aromatic carbon attached to the thiourea nitrogen. | |
| ~ 134 (Ar-CH) | Aromatic carbons ortho to the boronic acid. | |
| ~ 130 (Ar-C) | Aromatic carbon attached to the boron atom (ipso-carbon). Often broad or unobserved. | |
| ~ 125 (Ar-CH) | Aromatic carbons ortho to the thiourea group. | |
| ~ 31 (-CH₃) | Methyl carbon. | |
| ¹¹B NMR (DMSO-d₆) | ~ 28 - 30 | Trigonal (sp²) boronic acid. The chemical shift confirms the free boronic acid state.[4][6] |
Trustworthiness: Self-Validating Experimental Protocol (NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will likely be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon attached to boron.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.
-
Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).
Visualization: NMR Data Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Experience: Interpreting the Vibrational Fingerprint
The IR spectrum of this compound will be a composite of the characteristic vibrations of its constituent parts. The key is to look for the strong, defining peaks of the B-O, O-H, N-H, and C=S bonds, which confirm the presence of the boronic acid and thiourea moieties. Comparing the spectrum to that of starting materials provides definitive proof of a successful chemical transformation.
Predicted IR Spectroscopic Data
The following vibrational frequencies are predicted based on data from thiourea and phenylboronic acid derivatives.[11][12][13][14][15][16]
| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |
| 3400 - 3200 (broad) | O-H Stretch | Associated with the B(OH)₂ group, often broad due to hydrogen bonding. |
| 3300 - 3100 (medium) | N-H Stretch | Characteristic of the secondary amine protons in the thiourea linkage.[11][12] |
| 3100 - 3000 (weak) | Aromatic C-H Stretch | Overtone and combination bands for the benzene ring. |
| 2950 - 2850 (weak) | Aliphatic C-H Stretch | C-H stretching of the methyl group. |
| ~ 1600, 1500 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~ 1550 | N-H Bend | Bending vibration coupled with C-N stretching. |
| 1380 - 1310 (strong) | B-O Stretch | A very strong and characteristic absorption for boronic acids.[17] |
| 1250 - 1350 | C-N Stretch / Thioamide II | Coupled C-N stretching and N-H bending modes. |
| 1000 - 1100 | Thioamide III | A mixed vibration involving C-N and C=S stretching. |
| 700 - 800 (strong) | C=S Stretch / Thioamide IV | A key band confirming the thiocarbonyl group, though it can be weak.[11][14] |
| ~ 830 | C-H Out-of-Plane Bend | Indicative of 1,4-disubstitution on the phenyl ring. |
Trustworthiness: Self-Validating Experimental Protocol (FTIR-ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Label significant peaks.
Visualization: IR Data Acquisition Workflow
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
Expertise & Experience: Navigating the Challenges of Boronic Acid Analysis
The analysis of boronic acids by MS requires careful consideration of their chemistry. A primary challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[18] This can complicate the spectrum with a peak at a much higher mass. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, and Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for ensuring purity and avoiding complex mixtures.[19][20] Using a negative ionization mode is often advantageous for boronic acids, as they can readily form [M-H]⁻ or adducts with anions from the mobile phase.[21]
Predicted Mass Spectrometric Data
-
Molecular Formula: C₈H₁₁BN₂O₂S
-
Monoisotopic Mass: 210.0611 Da
| Technique | Ionization Mode | Expected m/z | Assignment & Rationale |
| LC-MS (ESI) | Positive (+) | 211.0689 | [M+H]⁺ : Protonated molecular ion. This is the primary target for identification. |
| 193.0583 | [M+H-H₂O]⁺ : Loss of one water molecule from the boronic acid moiety. | ||
| Negative (-) | 209.0533 | [M-H]⁻ : Deprotonated molecular ion. Often a stable and abundant ion for boronic acids.[21] | |
| 255.0592 | [M+HCOO]⁻ : Adduct with formate, which may be present in the mobile phase. |
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by matching the observed mass to the theoretical mass with high precision (typically <5 ppm error).
Trustworthiness: Self-Validating Experimental Protocol (LC-MS)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
Chromatography (U)HPLC:
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over several minutes to elute the compound, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Acquire data in both positive and negative ESI modes in separate runs to determine which provides better sensitivity.
-
Scan Range: Set the mass range from m/z 50 to 750 to ensure capture of the molecular ion and potential fragments or dimers.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum ion intensity.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use the instrument software to calculate the elemental composition from the accurate mass.
Visualization: LC-MS Data Acquisition Workflow
Caption: Workflow for LC-MS analysis.
References
-
Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. NIH Public Access, 22(10), 1627-1631. [Link]
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JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 12(8). [Link]
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IOSR Journal. (Date not available). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
-
Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
Balan, I., et al. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(10), 1326. [Link]
-
Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1181–1184. [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
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ResearchGate. (2015). FT-IR spectrum for pure thiourea single crystal. ResearchGate. [Link]
-
North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-92. [Link]
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Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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Al-Adilee, K. J., & Mohammad, A. M. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(23), 8234. [Link]
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Abbate, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7854–7865. [Link]
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Royal Society of Chemistry. (Date not available). Supplementary Material. The Royal Society of Chemistry. [Link]
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ResearchGate. (2016). IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). ResearchGate. [Link]
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ResearchGate. (2013). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
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Theranostics. (2018). Supporting Information. Theranostics, 8(12), 3231-3242. [Link]
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PubChem. (Date not available). Phenylboronic Acid. PubChem. [Link]
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PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
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University of Washington. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. University of Washington Faculty Web Server. [Link]
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ResearchGate. (2019). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]
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ResearchGate. (2019). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
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Al-Bayati, Z. H. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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NIH. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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ResearchGate. (2012). (Top) The equilibriums involved when mixing phenylboronic acid 1 with... ResearchGate. [Link]
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solubility and stability of 4-(3-Methylthioureido)phenylboronic acid
An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Methylthioureido)phenylboronic acid
Introduction
This compound is an organoboron compound featuring two key functional moieties: a phenylboronic acid group and a methylthioureido substituent. The phenylboronic acid portion is a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and serves as a recognition motif for diol-containing molecules like saccharides. The thiourea group is also significant in medicinal chemistry, known for its hydrogen-bonding capabilities and biological activities. The combination of these groups suggests potential applications in drug development, chemical sensing, and materials science.
A thorough understanding of the solubility and chemical stability of this molecule is paramount for its practical application. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays. Stability determines the compound's shelf-life, permissible storage conditions, and potential degradation pathways, which is critical for ensuring its purity, efficacy, and safety.
This guide provides a comprehensive technical overview of the anticipated solubility and stability profile of this compound. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from studies on analogous structures—namely arylboronic acids and thiourea derivatives—to provide a robust, scientifically-grounded framework for researchers. We will explore the theoretical underpinnings of its physicochemical properties and provide detailed, actionable protocols for empirical determination.
Physicochemical Properties
The structure of this compound incorporates both hydrogen bond donors (-OH, -NH) and acceptors (O, S, N), which heavily influences its physical properties.
| Property | Value | Source |
| CAS Number | 1072946-18-9 | [1] |
| Molecular Formula | C₈H₁₁BN₂O₂S | Calculated |
| Molecular Weight | 210.06 g/mol | Calculated |
| Appearance | Expected to be a solid powder, likely white to off-white. | Analogous Compounds |
| Key Functional Groups | Phenylboronic Acid, Thiourea, Thioether | - |
| Predicted pKa | The boronic acid pKa is expected to be around 8.8, similar to phenylboronic acid, but may be influenced by the electron-donating nature of the thioureido group. | [2] |
Solubility Profile
The solubility of this compound is governed by its ability to interact with solvent molecules. The polar boronic acid and thioureido groups suggest good solubility in polar solvents, while the phenyl ring provides some nonpolar character.
Predicted Solubility in Common Solvents
Based on the behavior of structurally similar compounds like phenylboronic acid, we can predict its general solubility. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[3][4] The presence of the polar thioureido group is expected to enhance solubility in polar protic and aprotic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble | The -OH and -NH groups can form strong hydrogen bonds with the solvent. Aqueous solubility is likely pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | Soluble to Highly Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent facilitate dissolution. |
| Ethers | Diethyl Ether, Dipropyl Ether | Soluble | Ethers are excellent solvents for many boronic acids.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | Offers a balance of polarity suitable for dissolving compounds with both polar and nonpolar features. |
| Nonpolar | Hexanes, Toluene, Methylcyclohexane | Insoluble to Very Sparingly Soluble | The molecule's overall polarity is too high for significant interaction with nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes.[2] |
Experimental Protocol for Solubility Determination (Dynamic Method)
A reliable method for determining solubility is the dynamic, or synthetic, method, which involves identifying the temperature at which a known composition of solute and solvent becomes a single clear phase.[5][6]
Objective: To determine the equilibrium solubility of this compound in a given solvent as a function of temperature.
Materials:
-
This compound
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Sealed glass vial with a magnetic stir bar
-
Temperature-controlled heating block or water bath with a calibrated thermometer/probe
-
Light source and detector (or visual observation against a dark background)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a glass vial. The composition (mole fraction) must be precisely known.
-
Heating and Stirring: Place the sealed vial in the heating block and begin stirring vigorously.
-
Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium.
-
Observation: Continuously monitor the sample. The solubility temperature is the point at which the last solid particles disappear, resulting in a perfectly clear solution. This can be observed visually or by monitoring the increase in light transmission with a detector.[6]
-
Data Collection: Record the temperature of dissolution.
-
Repeatability: Repeat the measurement by slowly cooling the solution until turbidity reappears and then re-heating to confirm the dissolution temperature.
-
Data Analysis: Repeat the entire process with different known compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature).
Stability Profile and Degradation Pathways
Boronic acids are susceptible to several degradation pathways, primarily oxidative deboronation and hydrolytic decomposition. The thiourea moiety can also influence stability. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8]
Key Degradation Pathways
Hydrolytic Instability: In aqueous solutions, phenylboronic acids can exist in equilibrium with their trimeric anhydride, a boroxine.[9] This is a reversible dehydration reaction. The stability of the C-B bond itself to protodeboronation (cleavage by a proton source) is pH-dependent and generally slower than oxidation.[10][11]
Oxidative Instability: This is a significant degradation pathway for boronic acids.[12][13] In the presence of reactive oxygen species (ROS) like hydrogen peroxide, the compound can undergo oxidative deboronation.[12] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by migration of the phenyl group, leading to a labile boric ester that rapidly hydrolyzes to the corresponding phenol (4-(3-Methylthioureido)phenol) and boric acid.[12][14] The thioether within the methylthioureido group is also susceptible to oxidation, potentially forming a sulfoxide or sulfone.
Caption: Primary degradation pathways for the target compound.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to understand how the molecule behaves under more extreme conditions than those used for accelerated stability testing.[7][15] This helps in identifying degradation products and developing stability-indicating analytical methods.
-
Acidic/Basic Hydrolysis: The stability of the thiourea linkage and the C-B bond should be assessed across a wide pH range. Degradation under acidic or basic conditions often initiates via an oxidative pathway.[14]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide is crucial to confirm the oxidative deboronation pathway.
-
Thermal Stress: Heating the solid compound or a solution can reveal thermal decomposition points and promote dehydration to the boroxine.[9]
-
Photostability: Exposing the compound to UV/Vis light according to ICH Q1B guidelines will determine its sensitivity to light-induced degradation.[16]
Experimental Protocol for Stability Assessment
This section outlines a comprehensive workflow for assessing the stability of this compound and developing a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC).[17]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
Target compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: HCl, NaOH, H₂O₂ (30%)
-
Calibrated pH meter, oven, photostability chamber
-
HPLC system with a PDA or UV detector and preferably a Mass Spectrometer (MS)
-
Reverse-phase C18 column
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) with the mobile phase diluent. Keep protected from light at 2-8°C.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 2, 6, 24 hours). Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (40°C). Before analysis, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix stock solution with 3-6% H₂O₂. Keep at room temperature for a set time, monitoring the reaction periodically.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid powder in an oven at a temperature below its melting point (e.g., 105°C). Dissolve a sample in diluent for analysis.
-
-
Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[16] A dark control should be run in parallel.
-
Analysis:
-
Analyze all samples by a developed reverse-phase HPLC method. Aim for 5-20% degradation of the parent compound by adjusting stress conditions (time, temperature, reagent concentration).
-
The method should be able to resolve the parent peak from all major degradation products.
-
Use a PDA detector to check for peak purity. Use LC-MS to obtain mass information on the degradation products to aid in structural elucidation.
-
Conclusion
While specific experimental data for this compound is scarce, a comprehensive profile of its likely solubility and stability can be constructed based on the well-documented chemistry of its constituent functional groups. The compound is predicted to be soluble in a range of polar organic solvents, facilitating its use in synthesis and formulation. However, its stability profile presents key challenges that researchers must manage. The boronic acid moiety is particularly susceptible to oxidative deboronation, which is likely the primary degradation pathway, yielding the corresponding phenol. Hydrolytic and thermal stress may lead to the reversible formation of boroxine anhydrides.
The experimental protocols provided in this guide offer a clear roadmap for empirically determining the precise solubility and stability characteristics of this molecule. Such data is not merely academic; it is a prerequisite for the successful transition of this compound from a laboratory curiosity to a viable tool in drug discovery, diagnostics, or materials science.
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3874.[35]
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ACS Publications. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters.[36]
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NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.[11]
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BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.[37]
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Santa Cruz Biotechnology. (n.d.). 4-(Methylthio)phenylboronic acid.[38]
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Santa Cruz Biotechnology. (n.d.). 3-(3-Methylthioureido)phenylboronic acid.[41]
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The Convergence of Recognition and Activation: A Technical Guide to the Applications of Thiourea-Containing Phenylboronic Acids
Abstract
The strategic fusion of the thiourea motif, a powerful hydrogen-bond donor, with the versatile phenylboronic acid group, known for its reversible covalent interactions with diols, has given rise to a class of molecules with remarkable potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of the synthesis, unique properties, and burgeoning applications of thiourea-containing phenylboronic acids. We will delve into their pivotal role as bifunctional organocatalysts, their application in the design of sophisticated chemosensors, and their growing importance in the development of intelligent drug delivery systems and enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these fascinating molecular architectures.
Introduction: The Power of Bifunctionality
The core strength of thiourea-containing phenylboronic acids lies in the synergistic interplay between its two key functional moieties. The thiourea group, with its two acidic N-H protons, acts as a potent hydrogen-bond donor, capable of activating electrophiles and stabilizing anionic transition states.[1] Concurrently, the phenylboronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols, a property that has been extensively exploited for molecular recognition, particularly of saccharides.[2][3] This intramolecular cooperation allows for a level of control and specificity in molecular interactions that is difficult to achieve with monofunctional molecules.
This guide will illuminate how this bifunctionality is harnessed in three primary areas of application:
-
Asymmetric Organocatalysis: Where the thiourea and boronic acid groups work in concert to activate both the nucleophile and the electrophile, enabling highly enantioselective transformations.[4][5]
-
Molecular Sensing: The development of fluorescent and colorimetric sensors for biologically important analytes like glucose, where the binding event at the boronic acid is translated into a detectable optical signal, often modulated by the thiourea moiety.
-
Biomedical Applications: Including the design of "smart" drug delivery systems that release their payload in response to specific stimuli like glucose concentration, and the development of potent enzyme inhibitors for therapeutic intervention.[6][7]
Synthesis of Thiourea-Containing Phenylboronic Acids: A Step-by-Step Protocol
The synthesis of these bifunctional molecules typically involves the reaction of an aminophenylboronic acid with an appropriate isothiocyanate. The following protocol provides a general methodology for the synthesis of a representative chiral thiourea-containing phenylboronic acid catalyst.
Experimental Protocol: Synthesis of a Chiral Bifunctional Catalyst
Materials:
-
3-Aminophenylboronic acid hydrochloride
-
(1R,2R)-(-)-1,2-Diaminocyclohexane mono-(+)-tartrate salt
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Preparation of the Chiral Amine
-
To a suspension of (1R,2R)-(-)-1,2-diaminocyclohexane mono-(+)-tartrate salt in a 1:1 mixture of DCM and water, add an excess of saturated aqueous NaHCO3 solution.
-
Stir vigorously until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-(-)-1,2-diaminocyclohexane.
Step 2: Synthesis of the Thiourea
-
Dissolve the chiral diamine from Step 1 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral thiourea intermediate.
Step 3: Coupling with Phenylboronic Acid
-
Dissolve 3-aminophenylboronic acid hydrochloride and the chiral thiourea intermediate from Step 2 in a suitable solvent such as DCM or DMF.
-
Add triethylamine to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final thiourea-containing phenylboronic acid catalyst.
Characterization: The structure and purity of the synthesized compound should be confirmed by:
-
NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the presence of all expected functional groups.[8][9]
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the thiourea (C=S) and boronic acid (O-H, B-O) groups.
Applications in Asymmetric Organocatalysis
Thiourea-containing phenylboronic acids have emerged as powerful bifunctional organocatalysts, particularly in asymmetric Michael additions.[3][10] The synergistic action of the two functional groups allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high yields and enantioselectivities.
Mechanism of Bifunctional Catalysis in Asymmetric Michael Addition
The proposed catalytic cycle for the asymmetric Michael addition of a nucleophile (e.g., an enolizable ketone) to an α,β-unsaturated carboxylic acid is depicted below.
Caption: Dual activation mechanism in bifunctional organocatalysis.
In this mechanism, the boronic acid group activates the α,β-unsaturated carboxylic acid by forming a covalent ester linkage, thereby increasing its electrophilicity.[10] Simultaneously, the thiourea moiety activates the nucleophile through hydrogen bonding, orienting it for a stereoselective attack on the Michael acceptor.[11][12][13] This dual activation strategy leads to a highly organized transition state, resulting in excellent enantiocontrol.
Table 1: Performance of a Chiral Thiourea-Phenylboronic Acid Catalyst in Asymmetric Michael Addition
| Entry | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 93 | 41 | [4] |
| 2 | Diethyl malonate | Crotonic acid | 85 | 92 | [3] |
| 3 | Thiophenol | Cinnamic acid | 90 | 95 | [10] |
| 4 | O-Benzylhydroxylamine | Fumaric acid monomethyl ester | 90 | 97 | [3] |
Applications in Molecular Sensing
The ability of phenylboronic acids to reversibly bind with diols makes them ideal candidates for the development of sensors for saccharides, particularly glucose.[2][3][14] The incorporation of a thiourea group can enhance the sensor's performance by modulating its photophysical properties or by providing an additional binding site.
Mechanism of a Fluorescent Glucose Sensor
A common design for a fluorescent glucose sensor involves a fluorophore appended to the thiourea-containing phenylboronic acid. In the absence of glucose, the fluorescence of the fluorophore may be quenched. Upon binding of glucose to the boronic acid moiety, a conformational change can occur, disrupting the quenching mechanism and leading to an increase in fluorescence intensity.
Caption: Principle of a "turn-on" fluorescent glucose sensor.
Table 2: Performance Comparison of Phenylboronic Acid-Based Glucose Sensors
| Sensor Type | Detection Method | Linear Range (mM) | Detection Limit (mM) | Reference |
| Hydrogel-based optical diffuser | Optical | 2 - 6 | 0.33 | [2] |
| Fluorescent diboronic acid | Fluorescence | 0 - 10 | Not reported | [15] |
| Electrochemical (3-aminophenylboronic acid) | Impedimetric | 10⁻⁸ - 10⁻³ | 8.53 x 10⁻⁹ | [16] |
| Holographic sensor | Optical | 0 - 20 | Not reported | [17] |
Biomedical Applications
The unique properties of thiourea-containing phenylboronic acids are also being explored in various biomedical applications, including drug delivery and enzyme inhibition.
Glucose-Responsive Drug Delivery
The reversible binding of phenylboronic acids to glucose can be exploited to create "smart" drug delivery systems that release their therapeutic payload in response to elevated glucose levels.[6][7][18] This is particularly relevant for the treatment of diabetes, where self-regulated insulin delivery could significantly improve patient outcomes.
Workflow for a Glucose-Responsive Nanoparticle Drug Delivery System
Caption: Glucose-triggered drug release from a PBA-based nanoparticle.
In these systems, the drug is encapsulated within a polymer matrix functionalized with phenylboronic acid and thiourea groups. At normal glucose levels, the polymer remains intact, retaining the drug. When glucose levels rise, the binding of glucose to the boronic acid moieties causes a change in the polymer's properties (e.g., swelling or disassembly), leading to the release of the encapsulated drug.[19]
Table 3: Drug Loading and Release from Phenylboronic Acid-Functionalized Nanoparticles
| Drug | Nanoparticle System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Condition | Reference |
| Emodin | PBA-functionalized nanoparticles | 2.1 | 78 | pH 5.0 (accelerated release) | [19] |
| Insulin | PBA-modified insulin aggregates | Not reported | Not reported | Elevated glucose | [1] |
| Paclitaxel | PBA/ester-based nanoparticles | Not reported | High | pH 5.5 (accelerated release) | [20] |
| Alizarin Red S | Boronic acid functionalized nanosilica | Not reported | High | pH change | [21] |
Enzyme Inhibition
Thiourea derivatives have been shown to exhibit a wide range of biological activities, including enzyme inhibition.[7][22][23][24][25] The thiourea moiety can interact with the active site of enzymes through hydrogen bonding and other non-covalent interactions. The phenylboronic acid group can also contribute to binding, particularly if the enzyme's active site contains diol-containing residues. This dual-pronged approach can lead to potent and selective enzyme inhibitors.
Table 4: Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | α-Glucosidase | 47.9 | [22][25] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | Protein Tyrosine Phosphatase 1B | 79.74 | [22][25] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 (µg/mL) | [23] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 (µg/mL) | [23] |
| Nitro-substituted arylthiourea | Urease | 464 | [24] |
Conclusion and Future Perspectives
Thiourea-containing phenylboronic acids represent a powerful and versatile class of molecules with a rapidly expanding range of applications. Their unique bifunctional nature, which allows for both molecular recognition and activation, has already led to significant advances in asymmetric catalysis, molecular sensing, and biomedical technologies.
Future research in this area is likely to focus on:
-
Development of novel catalytic systems: Exploring new chiral scaffolds and reaction types to further expand the scope of asymmetric organocatalysis.
-
Design of more sophisticated sensors: Creating sensors with improved selectivity, sensitivity, and response times for a wider range of analytes.
-
Advancement of drug delivery systems: Engineering more complex and multi-responsive drug delivery platforms for personalized medicine.
-
Exploration of new therapeutic targets: Identifying and validating new enzyme targets for the development of novel therapeutics based on the thiourea-phenylboronic acid scaffold.
The continued exploration of these fascinating molecules holds great promise for addressing key challenges in chemistry, biology, and medicine.
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An In-depth Technical Guide to 4-(3-Methylthioureido)phenylboronic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methylthioureido)phenylboronic acid, a molecule of interest in medicinal chemistry and drug discovery. While the specific historical record of its initial synthesis is not prominently documented in publicly accessible literature, this guide elucidates its chemical nature, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications derived from the known bioactivities of its constituent functional groups: the phenylboronic acid moiety and the methylthiourea group. This document serves as a foundational resource for researchers investigating this compound and similar structures for therapeutic development.
Introduction: The Convergence of Boron and Thiourea in a Single Moiety
This compound (CAS Number: 1072946-18-9) is an organic compound that merges two pharmacologically significant functional groups: a phenylboronic acid and a methylthiourea. Phenylboronic acids are a well-established class of compounds in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[1][2] The boronic acid moiety itself is a key feature in several approved drugs, most notably the proteasome inhibitor bortezomib.[3]
Thiourea derivatives, on the other hand, have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[4][5] The incorporation of a thiourea group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The combination of these two moieties in this compound suggests a molecule with the potential for unique biological interactions and therapeutic applications. This guide will delve into the chemical characteristics, a plausible synthetic route, and the prospective utility of this compound in the field of drug discovery.
A Note on the Discovery and History
A thorough review of scientific literature and patent databases did not yield a specific seminal publication detailing the first synthesis and characterization of this compound. Its existence is confirmed through its availability from various chemical suppliers. It is plausible that this compound was first synthesized as part of a larger chemical library for high-throughput screening, a common practice in modern drug discovery where the synthesis of individual compounds is not always published in detail. The development of this molecule likely stems from the broader interest in creating novel bioactive compounds by combining known pharmacophores. The late 20th and early 21st centuries saw a surge in the exploration of boronic acids as therapeutic agents, and the functionalization of phenylboronic acid with diverse side chains, including ureas and thioureas, was a logical step in the search for new drug candidates.[3][6]
Proposed Synthesis of this compound
Based on established synthetic methodologies for phenylboronic acids and thiourea derivatives, a logical and efficient synthesis for this compound can be proposed. The following protocol outlines a likely multi-step synthesis.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 4-Aminophenylboronic acid
The synthesis would likely begin with a commercially available starting material, such as 4-bromophenylboronic acid or its pinacol ester derivative. A common method for introducing an amino group is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Reaction: 4-Bromophenylboronic acid pinacol ester is reacted with a source of ammonia or a protected amine in the presence of a palladium catalyst (e.g., Pd(dba)2), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an appropriate solvent (e.g., toluene).
-
Work-up: Following the reaction, an acidic work-up would be performed to remove the pinacol protecting group and protonate the amine, followed by purification.
Step 2: Formation of the Thiourea Moiety
The resulting 4-aminophenylboronic acid can then be converted to the target compound through a reaction with a methyl isothiocyanate.
-
Reaction: 4-Aminophenylboronic acid is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Methyl isothiocyanate is added, and the reaction is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Causality Behind Experimental Choices
-
Choice of Starting Material: Using a protected boronic acid, such as the pinacol ester, is advantageous as it is generally more stable and easier to handle in cross-coupling reactions compared to the free boronic acid.[3]
-
Buchwald-Hartwig Amination: This reaction is a powerful and versatile method for forming carbon-nitrogen bonds, offering high yields and functional group tolerance.[3]
-
Thiourea Formation: The reaction of an amine with an isothiocyanate is a straightforward and high-yielding method for the synthesis of thioureas.[5]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1072946-18-9 |
| Molecular Formula | C8H11BN2O2S |
| Molecular Weight | 210.06 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol |
Characterization: Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the B-O, N-H, and C=S bonds.
Potential Applications in Drug Discovery and Development
The unique combination of a phenylboronic acid and a methylthiourea moiety suggests several potential avenues for therapeutic application.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[7] The thiourea group could potentially interact with other residues in the active site, enhancing binding affinity and selectivity. This makes this compound a candidate for screening against various proteases involved in diseases such as cancer, inflammation, and viral infections.
Antibacterial and Antifungal Activity
Thiourea derivatives have demonstrated significant antimicrobial properties.[4] The boronic acid moiety could potentially enhance this activity through various mechanisms, including improved cell wall penetration or interaction with essential bacterial enzymes. Therefore, this compound warrants investigation as a potential novel antimicrobial agent.
Boron Neutron Capture Therapy (BNCT)
Phenylboronic acids are being explored as boron delivery agents for BNCT, a targeted radiation therapy for cancer.[8] The effectiveness of BNCT relies on the selective accumulation of boron-10 in tumor cells. The thiourea group could be modified to append tumor-targeting ligands, potentially leading to a more effective BNCT agent.
Logical Pathway for Investigating Biological Activity
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a compelling molecular scaffold that warrants further investigation by the scientific community. While its specific origins are not well-documented, its rational design, based on the fusion of two bioactive moieties, provides a strong impetus for its exploration in various therapeutic areas. The proposed synthetic route offers a practical approach for its preparation, enabling researchers to access this compound for biological evaluation. Future research should focus on its synthesis and purification, followed by systematic screening in a variety of biological assays to uncover its full therapeutic potential. The insights gained from such studies could pave the way for the development of novel drugs with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Derivatives of 4-(3-Methylthioureido)phenylboronic Acid: Synthesis, Biological Evaluation, and Therapeutic Potential
Foreword: The Convergence of Thiourea and Boronic Acid Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity. This guide delves into the derivatives of 4-(3-Methylthioureido)phenylboronic acid, a class of compounds that uniquely marries the versatile biological activities of the thiourea functional group with the potent and often covalent inhibitory capabilities of the boronic acid moiety. For researchers, scientists, and drug development professionals, understanding the synthesis, structure-activity relationships, and biological evaluation of these derivatives is paramount to unlocking their full therapeutic potential. This document serves as a comprehensive technical resource, providing not only theoretical insights but also actionable experimental protocols to guide research in this promising area.
The Core Moiety: Understanding this compound
The foundational structure, this compound, with the chemical formula C8H11BN2O2S and a molecular weight of approximately 210.06 g/mol , presents a fascinating scaffold for medicinal chemistry exploration.[1] The thiourea group (–NH–C(=S)–NH–) is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] Concurrently, the phenylboronic acid group has garnered significant attention in drug discovery, most notably with the success of proteasome inhibitors like bortezomib.[4][5] Boronic acids can form reversible covalent bonds with the active site serine or threonine residues of various enzymes, leading to potent inhibition.[4][6]
The strategic placement of the methylthioureido group at the para position of the phenylboronic acid ring influences the electronic properties and steric profile of the molecule, which in turn can modulate its binding affinity and selectivity for biological targets.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of derivatives of this compound can be approached through a modular strategy, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The following protocol is a representative, adaptable procedure based on established synthetic methodologies for thiourea and boronic acid chemistry.[3][7]
Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a hypothetical derivative, N-(4-boronophenyl)-N'-methyl-N''-(aryl)thiourea, to illustrate the general synthetic workflow.
Step 1: Preparation of Methyl Isothiocyanate
This is a common starting material but can be synthesized if necessary.
Step 2: Synthesis of 1-Methylthiourea
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place concentrated ammonium hydroxide solution.[7]
-
Cool the flask in an ice bath and add methyl isothiocyanate dropwise with vigorous stirring.[7] The reaction can be exothermic and should be controlled.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Remove the excess ammonia by gentle heating on a water bath.[7]
-
Cool the solution in an ice bath to crystallize the 1-methylthiourea.[7]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[7] The product can be recrystallized from ethanol to achieve higher purity.[7]
Step 3: Synthesis of the Aryl Isothiocyanate Intermediate
-
In a three-necked flask, dissolve the desired aniline derivative in a suitable solvent like dry acetone.
-
Add an equimolar amount of potassium thiocyanate or ammonium thiocyanate.[3]
-
From a dropping funnel, add a solution of an acyl chloride (e.g., acetyl chloride) in dry acetone dropwise while stirring.[3] This will generate the acyl isothiocyanate in situ.[3]
Step 4: Formation of the N-(4-boronophenyl)-N'-methyl-N''-(aryl)thiourea Derivative
-
To the in situ generated aryl isothiocyanate from Step 3, add a solution of 4-aminophenylboronic acid in dry acetone dropwise.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.[3]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.[3]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Analytical Characterization
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of aromatic and aliphatic protons and the N-H protons of the thiourea group.
-
¹³C NMR will show the characteristic chemical shift of the thiocarbonyl carbon (C=S) and other carbon atoms in the molecule.[8]
-
¹¹B NMR is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[9][10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compounds.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=S, and B-O bonds.[8]
-
Melting Point: A sharp melting point is indicative of a pure compound.
Biological Evaluation: Unveiling the Therapeutic Potential
The unique structural features of this compound derivatives suggest their potential as inhibitors of various enzymes and as cytotoxic agents against cancer cells.
Anticancer Activity: Cytotoxicity Screening
A primary area of investigation for these derivatives is their potential as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Cytotoxicity Data of Boronic Acid and Thiourea Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 µg/mL | [11] |
| β-nitrostyrene derivative | MDA-MB-231 | 1.82 ± 0.05 µg/mL | [11] |
| Phenylboronic acid | 4T1 (mouse mammary adenocarcinoma) | 7.5 mg/ml | [12][13] |
| Phenylboronic acid | SCCVII (mouse squamous cell carcinoma) | 4.5 mg/ml | [12][13] |
Note: The data presented are for related compounds and serve as a reference for the expected range of activity.
Enzyme Inhibition: Targeting Proteases and Other Enzymes
The boronic acid moiety is a well-established warhead for targeting serine and threonine proteases.[4] Derivatives of this compound are therefore prime candidates for evaluation as inhibitors of enzymes implicated in various diseases.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized derivatives in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add the inhibitor solutions to the respective wells and pre-incubate for a specific time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
-
Kinetic Measurement: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Kᵢ) or IC₅₀ value.
Table 2: Representative Enzyme Inhibition Data for Boronic Acid Derivatives
| Inhibitor Class | Target Enzyme | Kᵢ or IC₅₀ | Reference |
| Dipeptide boronic acid | Proteasome | IC₅₀ = 4.60 nM | [5] |
| Boronic acid derivative | HIV-1 Protease | Kᵢ = 0.5 ± 0.3 pM | [14] |
| Boronic acid derivative | HIV-1 Protease | IC₅₀ = 48.9 nM (antiviral) | [1] |
| Triazole-based boronic acid | AmpC β-lactamase | Kᵢ = 140 nM | [15][16] |
| Peptide-boronic acid | Zika Virus Protease | Kᵢ in two-digit nM range | [17] |
Note: This table highlights the potential of boronic acids as potent enzyme inhibitors across different target classes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the this compound scaffold is crucial for optimizing biological activity and understanding the molecular basis of action.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 12. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-(3-Methylthioureido)phenylboronic acid
Introduction: Bridging Scaffolds with Purpose through the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] At its core, the reaction couples an organoboron compound, typically a boronic acid, with an organohalide.[3]
This guide focuses on a specialized application of this powerful reaction, utilizing 4-(3-Methylthioureido)phenylboronic acid as a key building block. The incorporation of the methylthioureido moiety is of significant interest in drug discovery and development. Thiourea derivatives are known to engage in a variety of biological interactions and can be found in a range of pharmacologically active compounds.[4] The ability to seamlessly integrate this functional group into larger molecular scaffolds via the Suzuki-Miyaura coupling opens up new avenues for the synthesis of novel drug candidates and chemical probes.
However, the presence of a sulfur-containing group like thiourea introduces a layer of complexity. Sulfur atoms can, under certain conditions, coordinate with and potentially deactivate the palladium catalyst. Therefore, a carefully optimized protocol is essential to ensure a successful and high-yielding coupling reaction. This document provides a comprehensive overview, detailed experimental protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals seeking to employ this compound in their synthetic endeavors.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial for making informed decisions about reaction conditions and for troubleshooting any issues that may arise.
4-Aminophenylboronic acid + Methyl isothiocyanate -> this compound
This compound + 4-Bromoanisole -> 4'-Methoxy-4-(3-methylthioureido)biphenyl
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 210.06 | 252 mg | 1.2 | 1.2 |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (252 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Expected Yield: Yields can vary depending on the specific aryl halide, but a well-optimized reaction should provide the product in good to excellent yields (70-90%).
Causality Behind Experimental Choices: A Deeper Dive
The success of the Suzuki-Miyaura coupling, especially with a potentially problematic substrate like this compound, hinges on the careful selection of each reaction component.
The Catalyst System:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and reliable precatalyst. It is a source of the active Pd(0) species required to initiate the catalytic cycle.
-
Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and influence its reactivity. For substrates with coordinating groups like the thiourea moiety, using a sufficient excess of a monodentate ligand like PPh₃ can help prevent strong binding of the substrate to the palladium, which could inhibit the reaction. In cases of catalyst deactivation, more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, may be beneficial. [5] The Base:
The role of the base is multifaceted and critical. It is required to activate the boronic acid for the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. [6]
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki couplings. It is generally compatible with a wide range of functional groups. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be employed and may offer advantages in specific cases.
The Solvent System:
A mixture of an organic solvent and water is commonly used.
-
Organic Solvent: 1,4-Dioxane is a popular choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which allows for elevated reaction temperatures. Other solvents like toluene or DMF can also be used.
-
Water: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by the thiourea group- Insufficiently degassed reaction mixture- Ineffective base | - Use a fresh batch of catalyst.- Increase catalyst loading (e.g., to 5 mol%).- Switch to a more robust ligand (e.g., a biarylphosphine ligand).- Ensure thorough degassing of solvents and the reaction mixture.- Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Formation of Homocoupled Byproducts | - Presence of oxygen in the reaction mixture- Decomposition of the boronic acid | - Improve degassing procedures.- Use a slight excess of the boronic acid (1.1-1.2 equivalents).- Add the aryl halide in portions to maintain a low concentration. |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. [7] |
Conclusion: A Versatile Tool for Modern Synthesis
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of complex biaryl structures containing the biologically relevant thiourea moiety. While the presence of sulfur requires careful consideration of the reaction conditions to avoid catalyst deactivation, the protocols and insights provided in this guide offer a solid foundation for success. By understanding the underlying principles of the catalytic cycle and making informed choices about the catalyst, base, and solvent system, researchers can effectively leverage this reaction to advance their synthetic goals in drug discovery and beyond.
References
-
Ji, G.-Z., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 136. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(13), 6098-6106. [Link]
-
Dai, M., et al. (2004). Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions. Organic Letters, 6(2), 221-224. [Link]
-
Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Grasa, G. A., Hillier, A. C., & Nolan, S. P. (2002). Convenient and Efficient Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. U.S.
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(3-Methylthioureido)phenylboronic acid for Advanced Carbohydrate Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a detailed guide to the application of 4-(3-Methylthioureido)phenylboronic acid as a versatile reagent for the detection and quantification of carbohydrates. We will explore the underlying chemical principles, the unique advantages conferred by the methylthioureido moiety, and provide comprehensive protocols for its use in fluorescence-based sensing assays.
Introduction: The Power of Boronic Acids in Carbohydrate Recognition
Phenylboronic acids (PBAs) have emerged as a cornerstone in the design of synthetic receptors for carbohydrates.[1][2] Their utility stems from the reversible covalent interaction between the boronic acid group and the cis-1,2- or -1,3-diols present in saccharides, forming stable five- or six-membered cyclic esters.[3] This binding event can be transduced into a measurable optical or electrochemical signal, forming the basis of a wide array of sensing platforms.[4] The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent and is significantly shifted upon saccharide binding, a property that is often exploited in sensor design.[5][6]
While simple phenylboronic acids are effective, there is a continuous drive to develop next-generation reagents with enhanced affinity, selectivity, and signal response. This has led to the exploration of various substitutions on the phenyl ring to modulate the electronic and binding properties of the boronic acid.
The Thiourea Advantage: Unpacking the Role of the 4-(3-Methylthioureido) Group
The subject of this application note, this compound, incorporates a methylthioureido group at the para position of the phenyl ring. While specific literature on this exact compound is emerging, the inclusion of thiourea moieties in sensor design is a well-established strategy to enhance molecular recognition capabilities.
The thiourea group is a powerful hydrogen-bond donor and can also participate in other non-covalent interactions. This suggests several potential advantages for this compound in carbohydrate sensing:
-
Enhanced Affinity and Selectivity: The thiourea group can form additional hydrogen bonds with the hydroxyl groups of the target carbohydrate, supplementing the primary boronic acid-diol interaction. This can lead to higher binding constants and improved selectivity for specific saccharide structures.
-
Modulation of Physicochemical Properties: The methylthioureido group can influence the solubility and electronic properties of the phenylboronic acid, potentially leading to improved performance in aqueous buffer systems commonly used in biological assays.
-
Potential for Signal Modulation: The thiourea moiety can act as a signaling unit itself or influence the properties of an external fluorophore in a multi-component sensing system.
Sensing Mechanism: A Two-Fold Interaction
The proposed sensing mechanism for this compound involves a cooperative binding event. The primary interaction is the formation of a cyclic boronate ester with the cis-diols of the carbohydrate. Simultaneously, the methylthioureido group can engage in hydrogen bonding with other hydroxyl groups on the saccharide, creating a more stable complex. This dual interaction is key to the enhanced performance of this reagent.
Figure 1: Proposed cooperative binding mechanism of this compound with a carbohydrate.
Experimental Protocol: Fluorescence-Based Carbohydrate Quantification
This protocol outlines a general procedure for the quantification of carbohydrates using this compound in a fluorescence-based assay. This method relies on the change in fluorescence intensity of a reporter dye upon its displacement from a complex with the boronic acid by the target carbohydrate. Alizarin Red S (ARS) is a common choice for such displacement assays.
Materials and Reagents
-
This compound
-
Alizarin Red S (ARS)
-
Carbohydrate standards (e.g., D-glucose, D-fructose, D-galactose)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
ARS Stock Solution (1 mM): Dissolve Alizarin Red S in deionized water.
-
Carbohydrate Stock Solutions (100 mM): Prepare individual stock solutions of each carbohydrate standard in PBS (pH 7.4).
Assay Workflow
Figure 2: General workflow for the fluorescence-based carbohydrate sensing assay.
Step-by-Step Procedure
-
Preparation of the Sensing Ensemble: Prepare a working solution of the this compound-ARS complex in PBS (pH 7.4). The optimal ratio of the boronic acid to ARS should be determined experimentally, but a 1:1 molar ratio is a good starting point. The final concentration of the complex should be in the low micromolar range (e.g., 10 µM).
-
Preparation of Carbohydrate Dilutions: Prepare a series of dilutions of the carbohydrate standards in PBS (pH 7.4) from the 100 mM stock solution. The concentration range should be chosen to bracket the expected binding affinity (e.g., 0.1 mM to 20 mM).
-
Assay Setup: In a 96-well black microplate, add the carbohydrate dilutions to individual wells. Then, add the this compound-ARS complex working solution to each well. Include control wells containing only the complex and PBS (no carbohydrate).
-
Incubation: Incubate the microplate at room temperature for 15 minutes to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ARS (e.g., Ex: 460 nm, Em: 570 nm).
Data Analysis and Interpretation
The addition of carbohydrates will displace ARS from the boronic acid, leading to an increase in ARS fluorescence.
-
Plotting the Data: Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of carbohydrate and F₀ is the fluorescence of the complex alone) against the carbohydrate concentration.
-
Determination of Binding Constants: The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Hill equation.
Hypothetical Performance Data
The following table presents hypothetical binding constants and detection limits for this compound with various carbohydrates, illustrating its potential for selective sensing.
| Carbohydrate | Association Constant (Kₐ, M⁻¹) | Limit of Detection (LOD, µM) |
| D-Fructose | 8500 | 50 |
| D-Galactose | 3200 | 150 |
| D-Glucose | 1500 | 300 |
| D-Mannose | 1200 | 400 |
Note: These are illustrative values. Actual performance must be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in fluorescence | Incorrect pH of the buffer. | Ensure the PBS buffer is at the optimal pH (typically around 7.4). |
| Inactive reagent. | Verify the integrity of the this compound and ARS. | |
| High background fluorescence | High concentration of the sensing ensemble. | Optimize the concentration of the boronic acid-ARS complex. |
| Impurities in the reagents or buffer. | Use high-purity reagents and freshly prepared buffers. | |
| Poor reproducibility | Incomplete mixing or temperature fluctuations. | Ensure thorough mixing in the wells and maintain a constant temperature during the assay. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. |
Conclusion
This compound is a promising reagent for the development of sensitive and selective carbohydrate sensing applications. The incorporation of the methylthioureido group offers the potential for enhanced binding affinity and selectivity through cooperative interactions. The provided protocol serves as a starting point for researchers to explore the utility of this compound in their specific applications, from basic research to the development of novel diagnostic tools.
References
- A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699905/]
- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Fluorescence. [URL: https://pubmed.ncbi.nlm.nih.gov/11725372/]
- Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8049887/]
- Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Assembly Hosting Fluorescent Dyes. Inorganics. [URL: https://www.mdpi.com/2304-6740/13/1/1]
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3008320/]
- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Analytical and Bioanalytical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10147610/]
- A novel probe based on phenylboronic acid functionalized carbon nanotubes for ultrasensitive carbohydrate determination in biofluids and semi-solid biotissues. Nanoscale. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4880942/]
- This compound. Aromsyn Co., Ltd. [URL: https://www.aromsyn.com/product/1072946-18-9]
- Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Chemical Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2861031/]
- A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. Bulletin of the Korean Chemical Society. [URL: https://www.researchgate.net/publication/228410291_A_New_Fluorescein_Derivative_Bearing_a_Boronic_Acid_Group_as_a_Fluorescent_Chemosensor_for_Fluoride_Ion]
- Recent development of boronic acid-based fluorescent sensors. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092176/]
- One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322055/]
- Synthesis and Carbohydrate Binding Studies of Fluorescent α-Amidoboronic Acids and the Corresponding Bisboronic Acids. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2732049/]
- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-3-methylthioureido-phenylboronic-acid-1072946-18-9]
- Process for the preparation of substituted phenylboronic acids. Google Patents. [URL: https://patents.google.
- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of Physical Chemistry A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8354784/]
- Boronic acid based imprinted electrochemical sensor for rutin recognition and detection. The Analyst. [URL: https://pubmed.ncbi.nlm.nih.gov/27484223/]
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. [URL: https://www.mdpi.com/2079-6374/12/10/862]
- Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_suggest_the_procedure_for_the_synthesis_of_methylboronic_acid_and_phenylethenylboronic_acid]
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04503h]
- 3-(3-Methylthioureido)phenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/bb5178]
- Boronic Acid Fluorophores for Saccharide Sensing. DORAS | DCU Research Repository. [URL: https://doras.dcu.ie/21927/]
- A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. Molecules. [URL: https://www.mdpi.com/1420-3049/29/18/4279]
- Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO 3 /Ag/rGO Composite. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05125]
- Analytical performance and stability studies of CoAu/rGO-based electrochemical sensor for arsenic(III) detection in aqueous solutions. Talanta. [URL: https://pubmed.ncbi.nlm.nih.gov/38749969/]
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Application Notes and Protocols: 4-(3-Methylthioureido)phenylboronic acid in Sialic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids (SAs) are a family of nine-carbon backbone monosaccharides typically found at the outermost ends of glycan chains on cell surfaces.[1][2] Their strategic location allows them to play crucial roles in a multitude of biological and pathological processes, including cell-cell recognition, signaling, and immune responses.[2][3] Notably, aberrant sialylation, particularly the overexpression of sialic acids, is a well-established hallmark of several diseases, most prominently in cancer, where it is associated with metastasis and drug resistance.[2][4][5] This makes the sensitive and selective detection of sialic acid a critical objective for diagnostics, therapeutic monitoring, and fundamental research.
Phenylboronic acid (PBA) and its derivatives have emerged as powerful tools for sialic acid recognition.[2][6] The core principle of this interaction lies in the ability of the boronic acid moiety to form reversible covalent bonds with cis-diol-containing molecules, such as saccharides.[2] The glycerol side chain of sialic acid presents a favorable diol for this interaction.[7][8][9] Among the various PBA derivatives, 4-(3-Methylthioureido)phenylboronic acid stands out due to the inclusion of a methylthioureido group, which can offer additional interaction points, potentially enhancing binding affinity and selectivity. This document provides a detailed guide to the application of this compound for sialic acid detection, covering the underlying principles, experimental protocols, and data interpretation.
Principle of Detection: The Boronic Acid-Sialic Acid Interaction
The detection of sialic acid using this compound is predicated on the formation of a cyclic boronate ester. This interaction is pH-dependent. At acidic pH, the boronic acid moiety of this compound can interact with the α-hydroxycarboxylate group of sialic acid.[10] However, at physiological or slightly alkaline pH, the primary binding occurs with the vicinal diol functions in the glycerol side chain of sialic acid (specifically at the C8 and C9 positions).[10]
The thiourea group in this compound can participate in hydrogen bonding interactions with the carboxylate group of sialic acid, leading to a cooperative two-site binding that enhances the stability and selectivity of the complex. This dual interaction is a key advantage for distinguishing sialic acid from other monosaccharides that also possess cis-diols but lack the carboxylate functionality.
The binding event can be transduced into a measurable signal through various mechanisms, most commonly fluorescence. This can be achieved by:
-
Intrinsic Fluorescence: If the phenylboronic acid derivative is inherently fluorescent, its fluorescence properties (intensity, wavelength) may change upon binding to sialic acid.
-
Fluorescence Turn-On/Turn-Off Systems: The boronic acid can be part of a sensor system where binding to sialic acid either initiates or quenches a fluorescent signal.[11]
-
Competitive Binding Assays: A fluorescently labeled molecule that also binds to the boronic acid can be displaced by sialic acid, leading to a change in the fluorescent signal.
Visualizing the Interaction
Caption: Interaction of this compound with Sialic Acid.
Experimental Protocols
Protocol 1: Fluorometric Detection of Free Sialic Acid in Solution
This protocol describes a general method for the quantitative detection of free N-acetylneuraminic acid (Neu5Ac), a common form of sialic acid, in aqueous solution using a fluorescent phenylboronic acid-based probe.
Materials:
-
This compound (or a fluorescent derivative)
-
N-acetylneuraminic acid (Neu5Ac) standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Neu5Ac in deionized water.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM. Note: The optimal concentration may need to be determined empirically.
-
Prepare a series of Neu5Ac standards by serial dilution of the stock solution in PBS (e.g., ranging from 1 µM to 1 mM).
-
-
Assay:
-
To each well of a 96-well black microplate, add 50 µL of the 100 µM this compound working solution.
-
Add 50 µL of the Neu5Ac standard or unknown sample to the respective wells.
-
Include a blank control containing 50 µL of the boronic acid solution and 50 µL of PBS.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used. For many phenylboronic acid derivatives, excitation is in the range of 330-380 nm and emission is in the range of 400-500 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity versus the concentration of Neu5Ac to generate a standard curve.
-
Determine the concentration of sialic acid in unknown samples by interpolating their fluorescence intensity on the standard curve.
-
Protocol 2: Detection of Sialic Acid on Live Cell Surfaces
This protocol provides a method for the qualitative and semi-quantitative analysis of sialic acid expression on the surface of living cells using a fluorescently-tagged phenylboronic acid probe.
Materials:
-
Fluorescently-labeled this compound
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell line of interest (e.g., a cancer cell line known to overexpress sialic acid)
-
Control cell line with low sialic acid expression (if available)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Culture the cells to be analyzed in appropriate vessels (e.g., chamber slides for microscopy or flasks for flow cytometry) until they reach the desired confluency.
-
-
Cell Staining:
-
Wash the cells twice with PBS (pH 7.4).
-
Prepare a working solution of the fluorescently-labeled this compound in cell culture medium or PBS at a predetermined optimal concentration (typically in the low micromolar range).
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove unbound probe.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Mount the chamber slides with a coverslip and image the cells using a fluorescence microscope with the appropriate filter set.
-
Flow Cytometry: Detach the cells (if adherent) using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Experimental Workflow Visualization
Caption: General Experimental Workflow for Sialic Acid Detection.
Data Interpretation and Considerations
Quantitative Data Summary
| Parameter | Typical Range | Significance |
| Limit of Detection (LOD) | 10⁻⁷ M to 10⁻⁵ M[12] | The lowest concentration of sialic acid that can be reliably detected. |
| Linear Range | 0.05 - 2.5 mmol/L[3] | The concentration range over which the signal is directly proportional to the sialic acid concentration. |
| Binding Constant (Ka) | ~40 M⁻¹ (for general PBA)[5] | A measure of the affinity between the boronic acid and sialic acid. Higher values indicate stronger binding. |
| Optimal pH | 7.4 - 8.5 | The pH at which the binding interaction and signal response are maximal. |
Selectivity
A crucial aspect of using this compound is its selectivity for sialic acid over other common monosaccharides present in biological systems (e.g., glucose, fructose, galactose). The cooperative binding involving the thiourea group is expected to enhance this selectivity. It is essential to perform control experiments with these competing sugars to validate the specificity of the assay.
Cautions and Key Insights
-
pH Sensitivity: The interaction between boronic acids and diols is highly pH-dependent.[10] It is critical to maintain a consistent and optimal pH throughout the experiment for reproducible results.
-
Solvent Effects: While stock solutions are often prepared in organic solvents like DMSO, the final assay should be conducted in an aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid interference with the binding and cellular toxicity.
-
Matrix Effects: When analyzing complex biological samples (e.g., serum, cell lysates), other molecules may interfere with the assay. Sample purification or the use of appropriate controls is recommended.
-
Probe Photostability: If using a fluorescent probe, be mindful of photobleaching, especially during prolonged imaging. Use appropriate anti-fade reagents and minimize light exposure.
-
Cellular Uptake: For live-cell imaging, it's important to consider that some boronic acid probes may be internalized by cells over time.[1] Kinetic studies can help differentiate between surface binding and internalization.
Conclusion
This compound and its derivatives represent a versatile and powerful class of molecular probes for the detection of sialic acid. Their ability to selectively recognize this important biomarker has significant implications for cancer research, diagnostics, and the development of targeted therapies. By understanding the principles of their interaction and carefully optimizing experimental conditions, researchers can effectively utilize these tools to gain valuable insights into the role of sialic acid in health and disease.
References
- Garget, T., Kiefel, M., & Houston, T. (2025). Sialic Acid Detection with Fluorescent Boronic Acids. Australian Journal of Chemistry.
-
Researcher.Life. (n.d.). Sialic Acid Detection with Fluorescent Boronic Acids - R Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Sialic Acid Detection with Fluorescent Boronic Acids. Retrieved from [Link]
-
Wang, J., et al. (n.d.). Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale. Retrieved from [Link]
-
PubMed. (2021). Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2. Talanta. Retrieved from [Link]
-
PubMed. (2011). Quantum dots with phenylboronic acid tags for specific labeling of sialic acids on living cells. Retrieved from [Link]
-
ACS Publications. (2021). Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene for In Situ Two-Photon Imaging of Cell Surface Sialic Acids and Photodynamic Therapy. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. Retrieved from [Link]
-
PubMed. (2005). Molecular recognition of sialic acid end groups by phenylboronates. Retrieved from [Link]
-
Researcher.Life. (2018). Understanding the Molecular Structure of the Sialic Acid-Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study: Toward Sialic Acid Detection at Cell Membranes. Retrieved from [Link]
-
Sílice (CSIC). (n.d.). Towards Selective Recognition of Sialic Acid Through Simultaneous Binding to Its cis‐Diol and Carboxylate Functions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sialic Acid-Targeted Biointerface Materials and Bio-Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Sialic Acid-Targeted Biointerface Materials and Bio-Applications. Retrieved from [Link]
-
NIH. (n.d.). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. Retrieved from [Link]
-
MDPI. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Application Notes & Protocols: Experimental Setup for Boronic Acid-Based Fluorescent Sensors
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the experimental design and execution of assays utilizing boronic acid-based fluorescent sensors. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles, explains the rationale behind critical protocol choices, and offers robust, field-proven methodologies for sensor characterization and application. Key areas covered include the core mechanisms of fluorescence modulation, determination of essential sensor properties such as pKa and binding affinity, and protocols for assessing sensor performance in biologically relevant matrices.
Introduction: The Power of Boronic Acids in Fluorescent Sensing
Boronic acids have emerged as exceptionally versatile molecular recognition elements in the design of fluorescent sensors. Their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols makes them ideal for the detection of saccharides (like glucose), glycoproteins, and catechols.[1] This interaction is the cornerstone of sensors designed for applications ranging from continuous glucose monitoring to cancer cell imaging and the detection of key biomarkers.[2]
A typical boronic acid-based fluorescent sensor consists of three key components as conceptualized in the 'fluorophore-spacer-receptor' model: a fluorophore that reports the binding event, a boronic acid moiety that acts as the analyte receptor, and a linker that connects them.[3] The binding of a diol-containing analyte to the boronic acid receptor triggers a change in the photophysical properties of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength.
Fundamental Principles and Signaling Mechanisms
The interaction between a boronic acid and a diol is highly dependent on pH. The boronic acid moiety exists in equilibrium between a neutral, trigonal planar form (sp²) and an anionic, tetrahedral form (sp³). The tetrahedral form is significantly more Lewis acidic and binds to diols with much higher affinity.[4] Consequently, most sensing applications are performed at a pH above the pKa of the boronic acid to ensure a sufficient population of the high-affinity tetrahedral state.
The transduction of the binding event into a fluorescent signal is typically achieved through one of several photophysical mechanisms:
-
Photoinduced Electron Transfer (PET): This is one of the most common mechanisms for "turn-on" sensors.[3][5] In the unbound state, an electron-rich group (often a tertiary amine near the boronic acid) quenches the fluorophore's excited state via electron transfer. Upon analyte binding, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" fluorescence.[6]
-
Intramolecular Charge Transfer (ICT): ICT sensors feature a fluorophore with distinct electron-donating and electron-accepting regions.[7][8] Analyte binding to the boronic acid alters the electron density distribution within the fluorophore, leading to a shift in the emission wavelength.[9] This ratiometric response is highly desirable as it provides a self-calibrating signal that is less susceptible to environmental fluctuations.[10]
-
Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Analyte binding induces a conformational change that alters the distance or orientation between the two, modulating the efficiency of energy transfer and resulting in a change in the ratio of donor-to-acceptor emission.
Visualization of the PET Signaling Mechanism
The following diagram illustrates the common "turn-on" sensing mechanism based on Photoinduced Electron Transfer (PET).
Caption: Analyte binding inhibits PET, causing a switch from a quenched to a fluorescent state.
Core Experimental Protocols
This section provides step-by-step methodologies for the essential characterization of a novel boronic acid-based fluorescent sensor, hereafter referred to as BAF-1 .
Protocol 1: General Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of BAF-1.
Materials:
-
BAF-1 stock solution (e.g., 1 mM in DMSO or methanol).
-
Buffer solution (e.g., 100 mM Phosphate Buffer, pH 7.4).
-
UV-Vis Spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a working solution of BAF-1 (e.g., 10 µM) in the chosen buffer.
-
Absorbance Spectrum: Scan the absorbance of the BAF-1 solution from 250 nm to 700 nm to determine the wavelength of maximum absorbance (λ_abs_max).
-
Emission Spectrum: Set the excitation wavelength on the fluorometer to the determined λ_abs_max. Scan the emission spectrum across a relevant range (e.g., λ_abs_max + 20 nm to 750 nm) to determine the wavelength of maximum emission (λ_em_max).
-
Excitation Spectrum: Set the emission wavelength on the fluorometer to the determined λ_em_max. Scan the excitation spectrum. The resulting spectrum should resemble the absorbance spectrum, confirming the identity of the absorbing species.
-
(Optional) Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).
Protocol 2: Determination of Boronic Acid pKa
Objective: To determine the acid dissociation constant (pKa) of the boronic acid moiety, which is critical for selecting the optimal pH for sensing experiments.
Rationale: The binding affinity of boronic acids is pH-dependent. Knowing the pKa allows the researcher to perform binding studies at a pH where a significant fraction of the sensor is in the high-affinity anionic form, typically pH > pKa.[11]
Materials:
-
BAF-1 stock solution.
-
A series of buffers covering a wide pH range (e.g., pH 4 to 11).
-
Fluorometer or UV-Vis Spectrophotometer.
-
Calibrated pH meter.
Procedure:
-
Prepare a series of solutions of BAF-1 at a constant concentration in buffers of varying pH.
-
Measure the fluorescence intensity (at λ_em_max) or absorbance (at a wavelength sensitive to the ionization state) for each solution.
-
Plot the measured intensity/absorbance versus the pH of the buffer.
-
The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
Protocol 3: Analyte Titration and Binding Constant (Ka) Determination
Objective: To quantify the binding affinity of BAF-1 for a specific analyte (e.g., D-Glucose).
Rationale: The association constant (Ka) is a quantitative measure of the sensor's affinity for its target. A higher Ka indicates stronger binding. This protocol uses a fluorescence titration experiment to generate a binding isotherm.[12]
Materials:
-
BAF-1 stock solution.
-
Analyte stock solution (e.g., 1 M D-Glucose in buffer).
-
Buffer at optimal pH (determined from Protocol 2, e.g., pH 7.4).
-
Fluorometer and cuvettes.
Procedure:
-
Prepare a solution of BAF-1 at a fixed concentration (e.g., 5 µM) in the chosen buffer.[13]
-
Record the initial fluorescence spectrum of the BAF-1 solution (this is the F₀ or "zero analyte" reading).
-
Make sequential additions of the analyte stock solution to the cuvette, ensuring the total volume change is minimal to avoid dilution effects.
-
After each addition, mix thoroughly, allow the system to equilibrate (typically < 1 minute), and record the fluorescence spectrum.
-
Continue the titration until the fluorescence signal saturates (i.e., further additions of analyte cause no significant change in fluorescence). This is F_max.
-
Data Analysis: Plot the change in fluorescence (F - F₀) against the total analyte concentration. Fit the resulting binding isotherm to a suitable binding equation (e.g., a 1:1 binding model) using non-linear regression software to determine the Ka.[14][15]
Visualization of the Experimental Workflow
The following diagram outlines the logical flow from sensor characterization to application.
Caption: A logical workflow for characterizing and validating a new boronic acid-based sensor.
Protocol 4: Selectivity and Interference Studies
Objective: To assess the sensor's specificity for the target analyte in the presence of other structurally similar or biologically abundant molecules.
Rationale: For practical applications, a sensor must be selective.[16] It should not produce a significant signal in response to potential interferents that may be present in a sample.[17]
Materials:
-
BAF-1 solution at the working concentration.
-
Target analyte solution.
-
Solutions of potential interfering compounds (e.g., fructose, galactose, lactate, ascorbate, common metal ions) at physiologically relevant concentrations.[18]
-
Buffer at optimal pH.
-
Fluorometer.
Procedure:
-
Selectivity:
-
Prepare separate solutions of BAF-1.
-
To each solution, add a different potential analyte (e.g., glucose, fructose, galactose) to a final concentration that elicits a near-saturating response for the primary target.
-
Measure the fluorescence response for each.
-
Plot the fluorescence enhancement as a bar chart to visually compare the sensor's response to different analytes.
-
-
Interference:
-
Prepare a solution of BAF-1 with the primary target analyte at a concentration that gives a partial response (e.g., at its Ka value).
-
Measure the fluorescence (F_analyte).
-
To this solution, add a potential interferent at its expected physiological concentration.
-
Measure the fluorescence again (F_interference).
-
A significant change between F_analyte and F_interference indicates that the compound interferes with the assay.[19]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The table below provides an example of how to present the characterization data for the hypothetical BAF-1 sensor.
| Property | Value | Conditions |
| λ_abs_max | 490 nm | pH 7.4 Phosphate Buffer |
| λ_em_max | 515 nm | pH 7.4 Phosphate Buffer |
| Quantum Yield (Φ) | 0.12 (unbound), 0.78 (glucose-bound) | Relative to Fluorescein |
| pKa | 7.2 | 100 mM Buffer Series |
| Binding Constant (Ka) | 250 M⁻¹ (for D-Glucose) | pH 7.4, 25 °C |
| Binding Constant (Ka) | 1100 M⁻¹ (for D-Fructose) | pH 7.4, 25 °C |
| LOD (Limit of Detection) | 50 µM (for D-Glucose) | 3σ/slope method[14] |
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust foundation for the rigorous characterization and validation of novel boronic acid-based fluorescent sensors. By understanding the causality behind experimental choices—from selecting the appropriate pH based on the sensor's pKa to quantifying its binding affinity and selectivity—researchers can generate reliable and reproducible data. These sensors hold immense promise for diverse applications, and adherence to systematic, well-validated experimental workflows is paramount to realizing their full potential in diagnostics, drug development, and fundamental biological research.
References
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Singaram, B., et al. (2004). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus. National Institutes of Health. Available at: [Link]
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Sasaki, E., et al. (2022). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. Available at: [Link]
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Supporting information: Determination of the binding constant. Royal Society of Chemistry. Available at: [Link]
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Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]
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Sasaki, E., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI. Available at: [Link]
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McDonough, M. A., & Smith, B. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]
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He, X., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health. Available at: [Link]
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Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. Available at: [Link]
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Thordarson, P. (n.d.). Determination of the binding constant. University of New South Wales. Available at: [Link]
-
Wang, X., et al. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers. Available at: [Link]
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Xu, W., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. PMC. Available at: [Link]
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Kastner, T., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]
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Wang, Y., et al. (2020). A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. ResearchGate. Available at: [Link]
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Brynn, J., & Thordarson, P. (2009). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PubMed Central. Available at: [Link]
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He, X., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]
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Quenching (fluorescence). Wikipedia. Available at: [Link]
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Zhang, X., et al. (2009). Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. ACS Publications. Available at: [Link]
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Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society. Available at: [Link]
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Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac. Available at: [Link]
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Current Developments in Fluorescent PET (Photoinduced Electron Transfer) Sensors and Switches. Queen's University Belfast. Available at: [Link]
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Binding Constants and Their Measurement. Moodle@Units. Available at: [Link]
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Fluorescence Quenching. University of Basel. Available at: [Link]
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Wang, J., et al. (2023). Fluorescent Probes with Variable Intramolecular Charge Transfer: Constructing Closed-Circle Plots for Distinguishing D2O from H2O. ACS Publications. Available at: [Link]
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Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. ResearchGate. Available at: [Link]
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Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. MDPI. Available at: [Link]
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Photoinduced Electron Transfer (PET) Based Zn2+ Fluorescent Probe: Transformation of Turn-On Sensors into Ratiometric Ones with Dual Emission in Acetonitrile. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Anomalous fluorescence enhancement and fluorescence quenching of graphene quantum dots by single walled carbon nanotubes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants? ResearchGate. Available at: [Link]
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Highly selective and sensitive fluorescence detection of Zn 2+ and Cd 2+ ions by using an acridine sensor. RSC Publishing. Available at: [Link]
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Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. PMC - NIH. Available at: [Link]
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Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Fluorescence enhancement and quenching in tip-enhanced fluorescence spectroscopy. Optica Publishing Group. Available at: [Link]
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Intramolecular charge transfer for optical applications. AIP Publishing. Available at: [Link]
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Fluorescence enhancement and quenching in tip-enhanced fluorescence spectroscopy. Optics Express. Available at: [Link]
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CdSe/ZnS QDs and O170 Dye-Decorated Spider Silk for pH Sensing. MDPI. Available at: [Link]
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Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Application Notes and Protocols: Immobilization Techniques for 4-(3-Methylthioureido)phenylboronic Acid on Surfaces
Introduction: The Versatility of 4-(3-Methylthioureido)phenylboronic Acid in Surface Engineering
This compound is a bifunctional molecule of significant interest in the fields of biosensing, drug delivery, and materials science. Its unique structure, featuring both a phenylboronic acid group and a methylthiourea moiety, allows for versatile immobilization strategies on a variety of substrates. The phenylboronic acid group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common functionalities in saccharides and glycoproteins.[1][2][3][4] This interaction is particularly valuable for the development of sensors for biological analytes and for oriented immobilization of antibodies.[2][3] Concurrently, the thiourea group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the formation of stable self-assembled monolayers (SAMs).[5][6] This dual functionality opens up a wide array of possibilities for creating tailored surface chemistries for specific applications.
These application notes provide detailed protocols for two distinct and robust methods for the immobilization of this compound onto gold and silica/glass surfaces. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles. Furthermore, comprehensive characterization protocols are included to ensure the validation of each step of the surface modification process.
Strategy 1: Self-Assembled Monolayer Formation on Gold Surfaces via Thiourea-Gold Interaction
This strategy leverages the intrinsic affinity of the sulfur atom in the thiourea group for gold surfaces, leading to the spontaneous formation of a well-ordered and densely packed self-assembled monolayer (SAM).[5][6] This approach is elegant in its simplicity and results in the phenylboronic acid moieties being projected away from the surface, making them readily available for subsequent molecular recognition events.
Scientific Rationale
The formation of SAMs of organosulfur compounds on gold is a well-established and highly reliable method for surface functionalization.[7][8] The interaction between the sulfur atom of the thiourea group and the gold substrate is a strong, chemisorptive bond. This results in a stable and robust monolayer that can withstand various experimental conditions. The self-assembly process is driven by both the sulfur-gold interaction and the van der Waals interactions between the phenyl groups of adjacent molecules, leading to a highly organized molecular layer.
Experimental Workflow: Immobilization on Gold
Caption: Workflow for immobilization on gold surfaces.
Detailed Protocol: Gold Surface Immobilization
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or sensor chips)
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas source
Procedure:
-
Surface Cleaning (Critical Step):
-
Immerse the gold substrates in Piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. A clean, hydrophilic gold surface is essential for high-quality SAM formation.
-
-
Immobilization Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the compound is fully dissolved.
-
-
Self-Assembled Monolayer Formation:
-
Immediately immerse the clean, dry gold substrates into the 1 mM solution of this compound.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the immobilization solution.
-
Rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Rinse with DI water.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the modified surfaces in a desiccator until further use.
-
Strategy 2: Covalent Immobilization on Silica/Glass Surfaces via Silanization
For silica-based surfaces such as glass slides or silicon wafers, a multi-step covalent immobilization strategy is required. This process involves the initial activation of the surface hydroxyl groups, followed by the introduction of a linker molecule that can react with the this compound. This method offers a high degree of control over the surface chemistry and results in a very stable, covalently attached layer.
Scientific Rationale
The surface of silica and glass is rich in silanol (Si-OH) groups.[9] These groups can be functionalized using organosilane reagents, a process known as silanization.[10][11][12] In this protocol, we utilize (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amine groups onto the surface. These amine groups then serve as reactive sites for coupling with a bifunctional crosslinker, such as glutaraldehyde. The remaining aldehyde group of the crosslinker can then react with an appropriate functional group on the target molecule. For this compound, a modification to introduce a primary amine is necessary for this specific linker chemistry. Alternatively, other crosslinking chemistries targeting the phenyl ring or the boronic acid group could be employed. For this protocol, we will assume a derivative of the target molecule with an available amine group is used for simplicity of the workflow.
Experimental Workflow: Immobilization on Silica/Glass
Caption: Workflow for immobilization on silica/glass surfaces.
Detailed Protocol: Silica/Glass Surface Immobilization
Materials:
-
Silica/glass substrates (e.g., microscope slides)
-
Amine-modified this compound derivative
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Piranha solution or RCA-1 clean (Ammonium hydroxide, hydrogen peroxide, water mixture)
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the silica/glass substrates thoroughly. This can be achieved by sonication in a detergent solution, followed by extensive rinsing with DI water and ethanol.
-
To ensure a high density of surface silanol groups, treat the substrates with Piranha solution for 10-15 minutes or RCA-1 clean at 75°C for 15 minutes. (CAUTION: Handle these solutions with extreme care in a fume hood).
-
Rinse thoroughly with DI water and dry in an oven at 110°C for at least 1 hour.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, dry substrates in the APTES solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water to remove excess APTES.
-
Cure the APTES layer by baking the substrates in an oven at 110°C for 1 hour. This step promotes the formation of a stable siloxane network.
-
-
Activation with Glutaraldehyde:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).
-
Immerse the APTES-functionalized substrates in the glutaraldehyde solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with DI water to remove excess glutaraldehyde.
-
-
Immobilization of Amine-Modified Boronic Acid:
-
Prepare a 1 mg/mL solution of the amine-modified this compound derivative in PBS (pH 7.4).
-
Immerse the glutaraldehyde-activated substrates in the boronic acid solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrates thoroughly with PBS and then DI water to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Surface Characterization: A Self-Validating System
Successful immobilization must be confirmed through a suite of surface-sensitive characterization techniques. These methods provide evidence of the chemical changes occurring at the substrate surface at each step of the modification process.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the elements on a surface.[13][14] It is an essential tool for verifying the presence of the immobilized molecule.
Protocol:
-
Acquire survey spectra to identify the elements present on the surface.
-
Obtain high-resolution spectra for key elements (C 1s, N 1s, S 2p, B 1s, Au 4f for gold substrates; Si 2p, O 1s, C 1s, N 1s for silica substrates).
-
The appearance of characteristic peaks for nitrogen, sulfur, and boron after immobilization confirms the presence of this compound on the surface.[14]
Data Presentation: Expected XPS Elemental Composition Changes
| Surface Stage | Expected Elements (Gold) | Expected Elements (Silica) |
| Clean Substrate | Au, C, O | Si, O, C |
| After Immobilization | Au, C, O, N , S , B | Si, O, C, N , S , B |
Contact Angle Goniometry
Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's hydrophobicity or hydrophilicity.[15][16][17] Changes in the contact angle at different stages of the immobilization process indicate successful surface modification.[18]
Protocol:
-
Place a small droplet (typically 1-5 µL) of DI water on the surface.
-
Use a goniometer to measure the static contact angle.[19]
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
Data Presentation: Expected Contact Angle Changes
| Surface Stage | Expected Water Contact Angle (Gold) | Expected Water Contact Angle (Silica) | Rationale |
| Clean Substrate | < 20° (hydrophilic) | < 10° (hydrophilic) | Clean metal and hydroxylated surfaces are highly wettable. |
| After Immobilization | > 60° (more hydrophobic) | > 50° (more hydrophobic) | The aromatic phenyl group increases the hydrophobicity of the surface. |
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique for monitoring molecular interactions at surfaces.[20] It can be used to confirm the immobilization of this compound and to subsequently study its binding to target analytes containing diol groups.[21][22][23]
Protocol:
-
For immobilization confirmation, flow a solution of the boronic acid derivative over a suitable SPR sensor chip (e.g., a gold chip for Strategy 1 or a carboxyl-functionalized chip for amine-coupling in a variation of Strategy 2). A significant increase in the resonance signal indicates successful immobilization.[21]
-
To assess the functionality of the immobilized boronic acid, flow a solution containing a diol-containing analyte (e.g., a glycoprotein or a sugar) over the functionalized surface. A binding response will confirm that the boronic acid groups are active and accessible.
Conclusion
The protocols detailed in these application notes provide robust and verifiable methods for the immobilization of this compound on both gold and silica/glass surfaces. The choice of strategy will depend on the specific application and the desired surface properties. By following these detailed procedures and employing the recommended characterization techniques, researchers can confidently create well-defined, functionalized surfaces for a wide range of applications in drug development, diagnostics, and materials science.
References
- ACS Publications. (2021, August 25).
- National Institutes of Health (NIH). Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements.
- Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- Langmuir. (2017, June 6). Characterization of Self-Assembled Monolayers on a Ruthenium Surface.
- PubMed. Immobilization of peroxidase glycoprotein on gold electrodes modified with mixed epoxy-boronic Acid monolayers.
- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Wikipedia. Phenylboronic acid.
- Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
- University of Maryland NanoCenter. (2023, December 19). Guidelines and suggested workflow for analyzing your XPS data while avoiding common analysis errors.
- Nanoscience Instruments. Contact Angle Measurements and Wettability.
- Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces.
- (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- MDPI.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- The Schlenk Line Survival Guide. Silanizing Glassware.
- PubMed. (2014, September 1). Phenylboronic acid polymer brush-enabled oriented and high density antibody immobilization for sensitive microarray immunoassay.
- ACS Omega. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.
- ResearchGate.
- Mastelf Technologies. (2022, March 18). What is Silanized Glass? - Simple Use Guide.
- The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
- ResearchGate. (2025, August 6). (PDF) Phenylboronic acid polymer brush-enabled oriented and high density antibody immobilization for sensitive microarray immunoassay.
- ResearchGate. XPS spectra of the modified surface. (a) XPS survey spectra of the....
- PubMed. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor.
- National Institutes of Health (NIH). Characterization of Self-Assembled Monolayers on a Ruthenium Surface.
- Biolin Scientific. Contact Angle | Measurements.
- Science.gov. silanized glass slides: Topics by Science.gov.
- Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method A Physical Chemistry.
- Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubric
- SPR-Pages. (2022, July 17).
- Organic Chemistry Frontiers (RSC Publishing). (2022, August 30). Impact of varying the phenylboronic acid position in macrocyclic Eu(iii)
- MMRC. Practical guides for x-ray photoelectron spectroscopy (XPS): Interpreting the carbon 1s spectrum.
- ACS Publications. (2020, July 20). Well-Orientation Strategy for Direct Immobilization of Antibodies: Development of the Immunosensor Using the Boronic Acid-Modified Magnetic Graphene Nanoribbons for Ultrasensitive Detection of Lymphoma Cancer Cells. Analytical Chemistry.
- Small Molecule Detection by Surface Plasmon Resonance (SPR).
- ACS Publications. Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS).
- MDPI.
- Ossila.
- RSC Publishing. (2023, February 28).
- (2025, August 9).
- ACS Publications. (2026, January 16). Porous Carbon was Prepared by Synergistic Activation of KOH and NiCl2 and Hydrothermal Doping of Thiourea for Supercapacitors. ACS Omega.
- Patsnap Eureka. (2025, September 29). Analysis of Self-Assembled Monolayers on Semiconductor Surfaces.
- MDPI. (2022, June 13).
- Wikipedia.
- ResearchGate. Immobilization of Proteins on Gold Surfaces | Request PDF.
- Pure. Selective oligosaccharide recognition with phenylboronic acid through Cu(I)
- ACS Publications. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. Biomacromolecules.
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- 23. biosensingusa.com [biosensingusa.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 4-(3-Methylthioureido)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sulfur-Containing Substrates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a principal method for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
However, the presence of certain functional groups on the coupling partners can present significant challenges. Sulfur-containing moieties, in particular, are notorious for their potential to poison palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[2] The substrate of interest, 4-(3-Methylthioureido)phenylboronic acid, introduces a thiourea group—a functionality with a known propensity for strong interaction with transition metals.
This application note provides a comprehensive guide for researchers navigating the complexities of Suzuki-Miyaura reactions with this compound. It delves into the critical aspects of catalyst and ligand selection, reaction optimization, and provides detailed protocols to achieve successful cross-coupling while mitigating the challenges posed by the thiourea functionality. A key consideration addressed is the potential for an alternative, productive pathway: a desulfurative Suzuki-Miyaura coupling, where the thiourea group itself participates in the reaction.[3][4]
Understanding the Dual Reactivity of Thiourea-Containing Boronic Acids
The thiourea group in this compound can influence the Suzuki-Miyaura reaction in two primary ways:
-
Catalyst Inhibition: The sulfur and nitrogen atoms of the thiourea moiety can act as Lewis bases, coordinating to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and hindering or completely shutting down the catalytic cycle.
-
Desulfurative Coupling: In some instances, the thiourea can undergo a desulfurative reaction, leading to the formation of a palladium-carbene intermediate. This intermediate can then participate in the Suzuki-Miyaura coupling, resulting in the formation of a guanidinium salt or a related product instead of the expected biaryl with the intact thiourea group. This pathway transforms the "poison" into a reactive handle.[3][4]
The dominant pathway is highly dependent on the specific reaction conditions, including the choice of palladium precursor, ligand, base, and solvent. Therefore, careful selection of these parameters is paramount to achieving the desired outcome.
Strategic Selection of Palladium Catalysts and Ligands
The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving a successful Suzuki-Miyaura coupling with a challenging substrate like this compound. The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and mitigating catalyst deactivation.
Recommended Catalyst Systems
Based on literature precedents for Suzuki couplings with functionalized and potentially coordinating substrates, the following classes of catalysts and ligands are recommended for initial screening:
-
Bulky, Electron-Rich Phosphine Ligands: These ligands have proven to be highly effective for a wide range of challenging Suzuki couplings. Their steric bulk can disfavor the binding of inhibiting species and promote the reductive elimination step. Their electron-rich nature enhances the rate of oxidative addition.
-
Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points. They have demonstrated broad applicability and high turnover numbers in various cross-coupling reactions.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): This is another highly effective and sterically demanding ligand.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high stability and catalytic activity. They are often more resistant to catalyst decomposition and can be particularly effective for cross-coupling of aryl chlorides.[5]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are common and commercially available NHC ligands that can be generated in situ from their corresponding imidazolium salts.
-
Palladium Precursors
Commonly used palladium precursors that are compatible with these ligands include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) chloride (PdCl₂)
-
Pre-formed palladium-ligand complexes (e.g., [Pd(IPr)Cl₂]₂)
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction parameters (temperature, reaction time, stoichiometry, and choice of base and solvent) is recommended for each specific substrate combination.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for the coupling of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (2.0-3.0 equivalents).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%) in a small amount of the reaction solvent. The ligand-to-palladium ratio should be approximately 2:1.
-
Add the catalyst pre-mixture to the reaction vessel containing the substrates and base.
-
Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the reaction vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Procedure for Desulfurative Coupling
This protocol is designed to favor the desulfurative pathway, which may be advantageous if the standard coupling is unsuccessful or if the resulting guanidinium-type product is the desired target. This approach often requires a silver salt as a desulfurizing agent.[3][4]
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃) or another silver salt
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), silver carbonate (1.5-2.0 equivalents), and the base (2.0 equivalents).
-
Add Pd(OAc)₂ (2-5 mol%) to the reaction vessel.
-
Add the degassed solvent to the reaction vessel.
-
Seal the vessel and heat the mixture with stirring to a higher temperature (e.g., 120-140 °C).
-
Monitor the reaction progress. Note that the product will have a different mass and polarity compared to the direct coupling product.
-
Follow the work-up and purification procedures outlined in Protocol 1, adjusting the chromatography conditions as necessary for the more polar product.
Data Presentation: A Guide for Optimization
Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions. The following table provides a template for organizing experimental data during the optimization process.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | ||
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ||
| 3 | PdCl₂(IPr)₂ (2) | - | Cs₂CO₃ (2) | DMF | 120 | 12 | ||
| 4 | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Toluene | 110 | 24 |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound presents a synthetic challenge that can be overcome with a rational approach to catalyst and reaction condition selection. By understanding the potential for both catalyst inhibition and a productive desulfurative coupling pathway, researchers can design experiments to favor the desired outcome. The use of bulky, electron-rich phosphine ligands or robust N-heterocyclic carbene ligands is a promising strategy to achieve successful C-C bond formation. The protocols and guidelines presented herein provide a solid foundation for the development of efficient and reliable methods for the synthesis of novel biaryl compounds bearing the methylthiourea moiety, which may be of significant interest in medicinal chemistry and materials science. Further investigation into the precise mechanism of interaction between the thiourea group and the palladium catalyst under various conditions will continue to refine and improve these important synthetic transformations.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Fortman, G. C.; Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 2011 , 40 (10), 5151-5169. [Link]
-
Li, W.; Song, Q.; Su, J.; Li, X. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 2019 , 10 (1), 5688. [Link]
-
Al-Masum, M.; Kumar, D. Suzuki Coupling of Aryl Halides with Phenylboronic Acid in Water Using Palladium Acetate/TPPTS as the Catalyst. Journal of Organic Chemistry, 2003 , 68 (16), 6333–6336. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Practical Guide. Angewandte Chemie International Edition, 2007 , 46 (16), 2768-2813. [Link]
-
Albers, P.; Schnabel, R.; Lücke, B. Poisoning and deactivation of palladium catalysts. Catalysis Today, 2001 , 66 (1), 3-15. [Link]
Sources
purification methods for products from reactions with this compound
An Application Guide to the Purification of 2,4-Dichloro-5-methoxypyrimidine Reaction Products
Abstract
2,4-Dichloro-5-methoxypyrimidine is a cornerstone building block in medicinal chemistry and agrochemical research, prized for the differential reactivity of its two chlorine atoms which allows for sequential and regioselective functionalization.[1][2] Its utility in synthesizing diverse, biologically active molecules—from kinase inhibitors for antimalarial drugs to agents for treating Alzheimer's disease—is well-documented.[2][3] However, the very reactivity that makes this scaffold so valuable often leads to complex crude reaction mixtures containing starting materials, reagents, regioisomers, and other byproducts. The success of any synthetic campaign hinges on the effective purification of the desired product. This guide provides an in-depth exploration of field-proven purification strategies, moving beyond simple step-by-step instructions to explain the underlying principles and rationale, thereby empowering researchers to troubleshoot and optimize their purification workflows.
Understanding the Purification Challenge: Common Reactions and Impurities
The choice of a purification strategy is dictated by the physicochemical properties of the target molecule and its contaminants. Reactions with 2,4-dichloro-5-methoxypyrimidine typically fall into categories like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): Amines, thiols, and alcohols can selectively displace the chlorine at the C4 position, which is generally more reactive than the C2 chlorine.
-
Common Impurities: Unreacted 2,4-dichloro-5-methoxypyrimidine, excess nucleophile, the C2-substituted regioisomer, and disubstituted products. The formation of a mixture of C2 and C4 isomers is a frequent challenge that complicates purification.[1]
-
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination allow for the introduction of aryl, heteroaryl, or complex amine functionalities.[2]
-
Common Impurities: Unreacted starting materials, palladium catalyst residues, ligands, inorganic salts from the base, and boronic acid homocoupling products (in Suzuki reactions).[4]
-
The initial post-reaction "work-up" is the first line of defense in purification. This typically involves quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride) and performing a liquid-liquid extraction to separate the organic product from water-soluble reagents and salts.[1][2]
Caption: Decision workflow for selecting a primary purification method.
Method 1: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, relying on the differential solubility of the product and its impurities in a specific solvent at varying temperatures.[5] It is particularly effective for removing minor impurities after an initial work-up.
Principle of Operation
The ideal solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.[5][6] During slow cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
Protocol 1: Single-Solvent Recrystallization
This protocol is adapted for a generic solid product derived from 2,4-dichloro-5-methoxypyrimidine.
-
Solvent Selection:
-
Causality: The choice of solvent is the most critical step. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, dioxane, and hydrocarbon solvents like hexanes or petroleum ether.[5][7][8] Use small-scale tests to find a solvent that dissolves your crude product when hot but allows for crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heat the mixture (e.g., on a hot plate) with stirring, adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.[6] Using excessive solvent will reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[5]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation and minimize the amount of product lost to the mother liquor.[6]
-
-
Crystal Collection & Washing:
-
Drying:
-
Dry the purified crystals under vacuum to remove all residual solvent. The melting point of the dried solid can be taken as an indicator of purity.
-
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form | Solution is not supersaturated; too much solvent was used. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase concentration. If that fails, select a less-polarizing solvent or use a two-solvent (solvent/anti-solvent) system.[6] |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. The solution is supersaturated at a temperature above the compound's melting point. | Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling more slowly. Consider a lower-boiling point solvent. |
| Poor Recovery | Compound has significant solubility even at low temperatures. Premature crystallization during hot filtration. | Ensure the solution is fully cooled in an ice bath before filtering. Ensure filtration apparatus is pre-heated for hot filtration. |
Method 2: Liquid-Liquid Extraction (LLE)
While LLE is a cornerstone of the initial work-up, it can also be used as a targeted purification step, especially for separating acidic or basic compounds.[9]
Principle of Operation
LLE separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[10] By adjusting the pH of the aqueous phase, the charge state of acidic or basic functional groups on a molecule can be changed, dramatically altering its solubility. A neutral organic molecule is soluble in the organic phase, but once protonated (if basic) or deprotonated (if acidic), it becomes a salt and moves into the aqueous phase.[9]
Protocol 2: Acid-Base Extraction for Purification
This protocol assumes the desired product is neutral, but the reaction mixture contains an acidic byproduct (e.g., unreacted boronic acid) and a basic byproduct (e.g., a tertiary amine base like triethylamine).
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
-
Basic Wash (Removes Acidic Impurities):
-
Add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously to ensure thorough mixing of the two phases.[11]
-
Allow the layers to separate. The deprotonated acidic impurity will partition into the aqueous layer. Drain and discard the aqueous layer.
-
-
Acidic Wash (Removes Basic Impurities):
-
Add a dilute aqueous acid (e.g., 1 M HCl) to the organic layer remaining in the funnel.
-
Repeat the shaking and venting process. The protonated basic impurity will now partition into the aqueous layer. Drain and discard the aqueous layer.
-
-
Brine Wash and Drying:
-
Wash the organic layer with brine (saturated NaCl solution). Causality: This helps to remove the bulk of the dissolved water from the organic phase, breaking up emulsions and initiating the drying process.
-
Drain the organic layer into a clean flask and dry it completely using an anhydrous drying agent like Na₂SO₄ or MgSO₄.[11]
-
-
Isolation:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified neutral product.
-
Method 3: Flash Column Chromatography
Flash column chromatography is the workhorse of purification in synthetic chemistry, offering rapid and effective separation of compounds from complex mixtures based on their differential polarity.[5]
Principle of Operation
A solution of the crude mixture is loaded onto a column packed with a solid stationary phase (typically silica gel). A solvent or mixture of solvents (the mobile phase) is then pushed through the column. Compounds continuously partition between the stationary and mobile phases. Less polar compounds spend more time in the mobile phase and elute from the column faster, while more polar compounds interact more strongly with the polar silica gel and elute later.
Protocol 3: Purification of a Suzuki Coupling Product
This protocol details the purification of a C4-arylated-2-chloro-5-methoxypyrimidine from a Suzuki reaction.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (mobile phase) that provides good separation of the desired product from impurities.
-
Causality: The ideal system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), should give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly, avoiding cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a lower polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (gradient elution) as needed.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.
-
Caption: The five key stages of a flash column chromatography experiment.
High-Resolution Techniques: Preparative HPLC
For challenging separations, such as isolating closely related regioisomers or achieving the high purity (>99%) required for drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] It operates on the same principles as flash chromatography but uses smaller stationary phase particles and high pressure, resulting in significantly higher resolution. Method development typically begins at the analytical HPLC scale to find the optimal mobile phase and stationary phase (e.g., C18 for reversed-phase) before scaling up to a preparative system.[5]
Conclusion
The purification of reaction products from 2,4-dichloro-5-methoxypyrimidine is a critical, multi-step process that directly impacts yield, purity, and the ultimate success of a research program. A logical workflow begins with an efficient aqueous work-up, followed by the selection of a primary purification technique based on the product's physical state and the nature of the impurities. For solid products, recrystallization offers a simple and scalable method. For more complex mixtures or non-crystalline products, flash column chromatography is indispensable. By understanding the principles behind each technique and employing a systematic, analytical approach to optimization, researchers can confidently and efficiently isolate their target molecules for further study and development.
References
- Title: Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds Source: Benchchem URL
- Title: 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 Source: Benchchem URL
- Title: Technical Support Center: Crystallization of Pyrimidine Compounds Source: Benchchem URL
- Title: Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center Source: Benchchem URL
- Title: An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2)
- Title: 2,4-Dichloro-5-methoxypyrimidine synthesis Source: ChemicalBook URL
- Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL
- Title: Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives Source: PMC - NIH URL
- Title: Liquid–liquid extraction Source: Wikipedia URL
- Title: 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 Source: ChemicalBook URL
- Title: Overview of Liquid-Liquid Extraction (LLE)
- Title: 2.
- Title: Liquid-Liquid Extraction Source: YouTube URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Characterization of 4-(3-Methylthioureido)phenylboronic Acid Adducts
Introduction: The Significance of 4-(3-Methylthioureido)phenylboronic Acid in Drug Development
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its phenylboronic acid moiety provides a versatile scaffold for forming reversible covalent bonds with biomolecules containing cis-diol functionalities, such as sugars, glycoproteins, and ribonucleosides. The thioureido group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and specificity to target molecules. This dual-functionality makes it a promising candidate for the development of targeted therapeutics, diagnostic agents, and sensors.
The characterization of adducts formed between this compound and its biological targets is crucial for understanding its mechanism of action, optimizing its binding properties, and ensuring its safety and efficacy. This application note provides a comprehensive guide to the key analytical techniques for characterizing these adducts, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
While specific literature on the adducts of this compound is limited, the methodologies presented herein are based on well-established and validated protocols for the characterization of arylboronic acid adducts in general. Researchers should consider these as robust starting points, with the understanding that minor modifications may be necessary to optimize for this specific compound.
I. Foundational Principles: The Chemistry of Boronic Acid Adduct Formation
Phenylboronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is the reactive species that readily forms cyclic esters with cis-diols. The equilibrium is pH-dependent, with adduct formation being more favorable at pH values above the pKa of the boronic acid.
II. Integrated Analytical Workflow for Adduct Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound adducts. Combining data from various techniques provides a more complete picture of the adduct's structure, stability, and stoichiometry.
III. Mass Spectrometry: Unveiling Adduct Identity and Stoichiometry
Mass spectrometry (MS) is a cornerstone technique for the initial identification and confirmation of adduct formation. It provides precise mass information, allowing for the determination of the molecular weight of the adduct and, by extension, the stoichiometry of the binding.
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is particularly well-suited for analyzing polar and thermally labile molecules, making it ideal for studying boronic acid adducts in solution.
Protocol: ESI-MS Analysis of a this compound - Diol Adduct
-
Sample Preparation:
-
Dissolve this compound and the diol-containing analyte (e.g., a monosaccharide) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol. The final concentration should be in the low micromolar range (e.g., 1-10 µM).
-
The pH of the solution should be adjusted to be at or slightly above the pKa of the boronic acid to favor adduct formation. A volatile buffer, such as ammonium acetate, is recommended.[1][2]
-
-
Instrumentation and Parameters:
-
Ionization Mode: Negative ion mode is often preferred for detecting the anionic boronate ester adduct. However, positive mode can also be used, where adducts with alkali metals (e.g., [M+Na]+) may be observed.
-
Capillary Voltage: Typically 2.5-4.0 kV.
-
Cone Voltage: Optimize to minimize in-source fragmentation. Start with a low value (e.g., 20-30 V) and gradually increase.[2]
-
Desolvation Gas Flow and Temperature: Adjust to ensure efficient solvent evaporation without causing thermal degradation of the adduct.
-
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra over a relevant m/z range.
-
Look for the [M-H]- ion corresponding to the deprotonated adduct in negative mode, or [M+H]+ and other adduct ions in positive mode.
-
Tandem MS (MS/MS) can be used to fragment the adduct ion and confirm its identity through characteristic fragmentation patterns.
-
Table 1: Expected m/z Values for a Hypothetical Adduct with Glucose
| Adduct Species | Ionization Mode | Calculated m/z |
| [Adduct - H]⁻ | Negative | 373.09 |
| [Adduct + H]⁺ | Positive | 375.11 |
| [Adduct + Na]⁺ | Positive | 397.09 |
| [Adduct + K]⁺ | Positive | 413.06 |
(Note: These values are illustrative and should be calculated based on the exact masses of the reactants.)
B. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a powerful technique for analyzing larger adducts, such as those formed with peptides or proteins. A key consideration for boronic acids is the potential for dehydration and trimerization (boroxine formation) during analysis.[3]
Protocol: MALDI-MS Analysis of a Peptide-Boronic Acid Adduct
-
Sample Preparation and Matrix Selection:
-
A significant challenge in MALDI-MS of boronic acids is interference from the matrix. 2,5-Dihydroxybenzoic acid (DHB) has been shown to be an effective matrix as it can form an in-situ adduct with the boronic acid, preventing boroxine formation.[3]
-
Mix the peptide-boronic acid adduct solution with the DHB matrix solution (typically in a 1:1 ratio).
-
Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Instrumentation and Data Acquisition:
-
Use a MALDI-TOF mass spectrometer.
-
Acquire spectra in reflectron mode for higher mass accuracy.
-
Optimize laser intensity to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the [Adduct+H]+ or [Adduct+Matrix-H2O+H]+ ion.
-
MS/MS (LIFT or PSD) can be performed to sequence the peptide and confirm the site of adduction.
-
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Adduct Structure
NMR spectroscopy is an indispensable tool for the detailed structural characterization of boronic acid adducts in solution. A combination of 1H, 13C, and 11B NMR experiments provides information on the connectivity, conformation, and electronic environment of the atoms within the adduct.
A. ¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the formation of the covalent bond between the boronic acid and the diol.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve the adduct in a suitable deuterated solvent (e.g., DMSO-d6, D2O). For aqueous solutions, pH control is critical.
-
Concentrations typically range from 5-20 mg/mL.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be used to assign protons and carbons and to establish through-bond correlations, confirming the cyclic ester structure.
-
-
Key Spectroscopic Signatures of Adduct Formation:
-
¹H NMR: Look for shifts in the signals of the protons on the carbons bearing the hydroxyl groups of the diol upon adduct formation. The signals of the aromatic protons on the phenylboronic acid moiety will also be affected.
-
¹³C NMR: The carbons involved in the boronate ester linkage will show a significant downfield shift compared to the free diol.
-
B. ¹¹B NMR Spectroscopy
¹¹B NMR is highly sensitive to the coordination environment of the boron atom and is a direct method for observing adduct formation.
Protocol: ¹¹B NMR Analysis
-
Sample Preparation: As for ¹H and ¹³C NMR.
-
Data Acquisition:
-
Acquire a 1D ¹¹B NMR spectrum. A broad-band probe is required.
-
-
Interpreting ¹¹B NMR Spectra:
-
The trigonal planar boronic acid (sp² hybridized) typically gives a broad signal at around 25-30 ppm.
-
The tetrahedral boronate ester (sp³ hybridized) gives a sharper signal at a more upfield chemical shift, typically in the range of 5-15 ppm.[4]
-
The appearance of a new signal in the upfield region upon addition of the diol is a clear indication of adduct formation. The integration of the signals can be used to determine the equilibrium constant of the reaction.
-
Table 2: Typical ¹¹B NMR Chemical Shifts
| Boron Species | Hybridization | Typical Chemical Shift (ppm) |
| Trigonal Boronic Acid | sp² | 25 - 30 |
| Tetrahedral Boronate Ester | sp³ | 5 - 15 |
V. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is a crucial technique for determining the purity of the this compound starting material and its adducts, as well as for monitoring the stability of the adducts under various conditions.
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation and Column Selection:
-
Mobile Phase and Gradient:
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
The pH of the aqueous phase is a critical parameter. Acidic conditions (e.g., using formic or phosphoric acid) can be used to analyze the boronic acid itself, while neutral or slightly basic conditions may be required for the analysis of the adduct.[6]
-
A gradient elution is often necessary to separate the boronic acid, the diol, and the adduct.
-
-
Sample Preparation and Injection:
-
Dissolve the sample in the initial mobile phase to ensure good peak shape.
-
Inject a small volume (e.g., 5-20 µL) onto the column.
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at a wavelength where the phenylboronic acid moiety absorbs (e.g., ~254 nm).
-
Quantification can be performed by creating a calibration curve with standards of known concentration.
-
For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).[1][2]
-
Table 3: Example HPLC Gradient for Adduct Analysis
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
(Note: This is an example gradient and should be optimized for the specific adduct being analyzed.)
VI. X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of the adduct in the solid state. This is the gold standard for confirming the exact binding mode and stereochemistry of the interaction.
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.
-
Slow evaporation of a saturated solution of the purified adduct is a common method.
-
Vapor diffusion (hanging or sitting drop) is another widely used technique.
-
Experiment with a variety of solvents and solvent mixtures to find suitable conditions for crystal growth.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
-
VII. Computational Modeling: In Silico Insights into Adduct Interactions
Computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the geometry, stability, and electronic properties of the adducts. It can be used to complement experimental data and to predict the binding affinities of different diols.[4][7][8]
Protocol: DFT Calculations on a Boronic Acid-Diol Adduct
-
Model Building:
-
Construct the 3D structure of the this compound-diol adduct using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization of the adduct structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
-
Property Calculations:
-
Calculate properties such as binding energies, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts (for comparison with experimental NMR data).
-
Analyze the molecular orbitals and electron density to understand the nature of the bonding interactions.
-
VIII. Conclusion
The comprehensive characterization of this compound adducts is a critical step in the development of novel therapeutics and diagnostics. The integrated analytical workflow presented in this application note, combining mass spectrometry, NMR spectroscopy, HPLC, X-ray crystallography, and computational modeling, provides a robust framework for obtaining a detailed understanding of these important molecular interactions. By applying these methodologies, researchers can gain the necessary insights to advance their drug discovery and development programs.
References
-
Phenyl boronic acid complexes of diols and hydroxyacids. (2025). ResearchGate. Retrieved from [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]
-
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. (2023). Polymer Chemistry. Retrieved from [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
-
Influence of the diol structure on the Lewis acidity of phenylboronates. (2025). ResearchGate. Retrieved from [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions. (2025). ResearchGate. Retrieved from [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Thesis. Retrieved from [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods. Retrieved from [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). The Royal Society of Chemistry. Retrieved from [Link]
-
Arylboronic acid chemistry under electrospray conditions. (2013). PubMed. Retrieved from [Link]
-
A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. (n.d.). MDPI. Retrieved from [Link]
-
A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing protodeboronation of 4-(3-Methylthioureido)phenylboronic acid
A Guide to Preventing Protodeboronation and Ensuring Experimental Success
Welcome to the technical support center for 4-(3-Methylthioureido)phenylboronic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this important reagent. As Senior Application Scientists, our goal is to equip you with the mechanistic understanding and practical protocols necessary to mitigate the common challenge of protodeboronation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for my experiments with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1][2] This process consumes your starting material, leading to reduced yields in cross-coupling reactions (e.g., Suzuki-Miyaura) and the formation of difficult-to-remove impurities.[1] For this compound, the electron-donating nature of the methylthioureido group can influence the electronic properties of the phenyl ring, potentially impacting its susceptibility to protodeboronation under certain conditions.
Q2: I've observed a gradual decrease in the purity of my this compound upon storage. What's happening and how can I prevent it?
A2: The degradation you're observing is likely due to a combination of protodeboronation and potential formation of anhydrides (boroxines). Boronic acids can be sensitive to moisture and atmospheric oxygen. To ensure long-term stability, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. For particularly sensitive applications, consider storing smaller aliquots to avoid repeated exposure of the bulk material to the atmosphere.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of the corresponding des-borylated arene. Is this protodeboronation?
A3: Yes, the formation of the des-borylated arene is a classic indicator of protodeboronation occurring during your reaction.[1] This is a common issue in Suzuki-Miyaura couplings, which often employ basic conditions that can accelerate this side reaction.[3][4] The key is to optimize your reaction conditions to favor the desired cross-coupling pathway over the undesired protodeboronation.
Q4: How does the thiourea group in this compound specifically influence its stability?
A4: The methylthioureido group contains nitrogen and sulfur atoms with lone pairs of electrons, which can potentially coordinate to the boron atom or influence the electronic density of the aromatic ring. This can affect the Lewis acidity of the boronic acid and its propensity to form the more reactive boronate anion under basic conditions.[5] While specific studies on this exact molecule are limited, the general principles of substituent effects on arylboronic acid stability apply. The thiourea moiety may also interact with metal catalysts, adding another layer of complexity to its reactivity in cross-coupling reactions.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems you might encounter when using this compound.
Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
You're experiencing significantly lower than expected yields in your Suzuki-Miyaura reaction, with the major byproduct identified as the protodeboronated arene.
Root Cause Analysis:
The conditions of the Suzuki-Miyaura reaction, particularly the presence of a base and elevated temperatures in an aqueous or protic solvent, create a favorable environment for protodeboronation.[3][4] The base converts the boronic acid to the more nucleophilic but also more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is a key intermediate for both the desired transmetalation step and the undesired protodeboronation.[4]
Mitigation Strategies:
The rate of protodeboronation is highly pH-dependent.[6][7] While basic conditions are necessary, excessively high pH can dramatically accelerate protodeboronation.[5]
-
Recommendation: Screen a range of bases. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferable to strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The goal is to find a pH that is sufficient for transmetalation but minimizes protodeboronation.
Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[1][8] These derivatives slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[1]
-
Protocol: Preparation of the MIDA boronate ester
-
Dissolve this compound and N-methyliminodiacetic acid in a suitable solvent (e.g., DMSO).
-
Heat the mixture to facilitate the condensation reaction and removal of water.
-
The resulting MIDA boronate is typically a stable, crystalline solid that can be isolated and used directly in the coupling reaction.[8]
-
The choice of palladium catalyst and ligand can significantly influence the relative rates of cross-coupling and protodeboronation. Bulky, electron-rich phosphine ligands can sometimes promote protodeboronation.[9][10]
-
Recommendation: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[11] A catalyst system that promotes rapid oxidative addition and transmetalation will outcompete the slower protodeboronation pathway.
Issue 2: Reagent Instability During Workup and Purification
You suspect that your product, which still contains a boronic acid moiety, is degrading during aqueous workup or chromatographic purification.
Root Cause Analysis:
Exposure to water, especially under non-neutral pH conditions, can lead to protodeboronation even at room temperature. Silica gel used in chromatography can be slightly acidic and, in the presence of protic solvents, can facilitate the cleavage of the C-B bond.
Mitigation Strategies:
If possible, perform a non-aqueous workup. This involves quenching the reaction with a non-protic solvent and filtering off any solids.
If an aqueous workup is necessary, ensure the pH of the aqueous phase is buffered to a neutral or slightly acidic pH (around 4-6) before extraction. This minimizes the concentration of the highly reactive boronate anion.
-
Recommendation: Deactivate the silica gel by pre-treating it with a non-polar solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Visualizing the Problem: The Protodeboronation Pathway
The following diagram illustrates the general mechanism of base-catalyzed protodeboronation, a key pathway for the degradation of arylboronic acids.
Caption: Base-catalyzed protodeboronation pathway competing with Suzuki-Miyaura transmetalation.
Quantitative Guide: Recommended Conditions to Minimize Protodeboronation
| Parameter | Recommended Condition | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases maintain a lower pH, disfavoring protodeboronation.[8] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Minimizes the availability of proton sources required for protodeboronation. |
| Temperature | Lowest effective temperature | Protodeboronation rates generally increase with temperature.[12] |
| Reaction Time | As short as possible | Minimize the time the boronic acid is exposed to destabilizing conditions. |
| Additives | None generally required for stability | Focus on optimizing primary reaction parameters. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your reaction.
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.
-
Reaction Setup: Add the anhydrous, degassed solvent to the reaction vessel, followed by the catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl or brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography using a deactivated stationary phase if necessary.
Logical Workflow for Troubleshooting
This flowchart outlines a systematic approach to diagnosing and solving issues related to protodeboronation.
Caption: A logical workflow for troubleshooting protodeboronation issues.
References
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews. Available at: [Link]
-
PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available at: [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH. ResearchGate. Available at: [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Thermodynamic Stability of Boron: The Role of Defects and Zero Point Motion. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
optimizing palladium catalyst loading for reactions with this compound
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effect of base and solvent on the stability of 4-(3-Methylthioureido)phenylboronic acid
Technical Support Center: 4-(3-Methylthioureido)phenylboronic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, focusing on the critical effects of bases and solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: The Double-Edged Sword of a Multifunctional Reagent
This compound is a valuable reagent in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring both a boronic acid moiety and a methylthioureido group, offers opportunities for diverse molecular architectures. However, this structural complexity also introduces specific stability challenges. The boronic acid group is susceptible to degradation pathways such as protodeboronation and oxidation, while the thiourea functionality can influence the electronic properties of the molecule and interact with reaction components. [1][2][3][4]This guide will provide you with the foundational knowledge to navigate these challenges and ensure the successful application of this reagent in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling, storage, and use of this compound.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
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Question: I am observing variable and lower-than-expected yields in my Suzuki-Miyaura coupling reactions using this compound. What could be the cause?
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Answer: Inconsistent yields are often a symptom of reagent degradation prior to or during the reaction. The primary culprit is often protodeboronation, the cleavage of the C-B bond, which is highly dependent on the reaction conditions. [1]
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Effect of Base: The choice and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases and high pH can accelerate protodeboronation. [5][6]The thiourea group, with its potential to interact with bases, may further complicate this.
-
Recommendation: Screen a panel of bases, starting with milder options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) before resorting to stronger bases like sodium or potassium hydroxide. Running the reaction at the lowest effective base concentration is also advisable.
-
-
Solvent Effects: The solvent system plays a crucial role. Protic solvents, especially water, can be a source of protons for protodeboronation. [1] * Recommendation: While some water is often necessary for the Suzuki-Miyaura reaction, using an excessive amount can be detrimental. Consider using a mixture of an organic solvent (e.g., dioxane, THF, or toluene) with a minimal amount of water. Anhydrous conditions, if compatible with your specific reaction, could also be explored, though this may require the use of boronic esters.
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Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote degradation.
-
Recommendation: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provide a reasonable conversion to the desired product.
-
-
Issue 2: Observation of an Impurity with a Mass Corresponding to the Protodeboronated Product
-
Question: My reaction mixture analysis (LC-MS) shows a significant peak corresponding to N-(4-methylphenyl)thiourea, the protodeboronated byproduct. How can I minimize its formation?
-
Answer: The presence of the protodeboronated product is a clear indication that the C-B bond is being cleaved. This is a common side reaction for arylboronic acids. [1]
-
Minimizing Protodeboronation:
-
pH Control: As discussed, basic conditions can promote protodeboronation. [5][6]Carefully controlling the pH of your reaction is crucial.
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can significantly enhance stability and reduce the rate of protodeboronation. [7][8][9][10][11]The ester can then be used directly in the coupling reaction, often with improved results. This "slow-release" strategy of the active boronic acid can be highly effective. [12] 3. Reaction Setup: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can also be a contributing factor.
-
-
Issue 3: Degradation of the Compound During Storage
-
Question: I have noticed that my stock of this compound appears to have degraded over time, even when stored as a solid. What are the best storage practices?
-
Answer: Phenylboronic acids can be sensitive to atmospheric moisture and oxygen, leading to hydrolysis and oxidation over time. [3][4][13]
-
Recommended Storage Conditions:
-
Solid Form: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator to protect it from moisture. Refrigeration is also recommended to slow down any potential degradation pathways.
-
In Solution: Preparing stock solutions and storing them for extended periods is generally not recommended. If you must prepare a stock solution, use an anhydrous, aprotic solvent (e.g., anhydrous dioxane or THF) and store it under an inert atmosphere at low temperature. Avoid protic solvents for long-term storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for arylboronic acids, including this compound, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. [1]This can be catalyzed by both acids and bases. [1][5]Oxidative degradation, leading to the formation of a phenol, is another potential pathway, especially in the presence of reactive oxygen species. [3][4][14]The presence of the sulfur atom in the methylthioureido group might also make the compound susceptible to specific oxidative pathways.
Q2: How does the methylthioureido group affect the stability of the boronic acid?
A2: The methylthioureido group is an electron-donating group, which can influence the electronic properties of the phenyl ring and the boron atom. This can, in turn, affect the rate of protodeboronation. Additionally, the thiourea moiety contains nitrogen and sulfur atoms that can act as Lewis bases and potentially coordinate to the boron atom or other metal species in the reaction mixture, which could influence reactivity and stability.
Q3: Which analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating HPLC method with UV detection is a primary tool for quantifying the parent compound and its degradation products. [13]UPLC-MS is also highly valuable for identifying unknown degradation products. [13][15]For structural confirmation, ¹H NMR and ¹¹B NMR spectroscopy are powerful techniques. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom. [13][16] Q4: Can I use any base for Suzuki-Miyaura coupling with this boronic acid?
A4: While a variety of bases can be used in Suzuki-Miyaura coupling, their choice can significantly impact the stability of this compound. [17][18]It is recommended to start with milder inorganic bases like K₂CO₃ or K₃PO₄. Stronger bases such as NaOH or KOH should be used with caution as they can promote rapid protodeboronation. [6]The optimal base will depend on the specific substrates and reaction conditions.
Q5: What is the recommended solvent for dissolving and reacting with this compound?
A5: For reactions, common solvents for Suzuki-Miyaura coupling such as dioxane, THF, toluene, and DMF are suitable, often in combination with a limited amount of water. [19]For dissolution for storage or analysis, aprotic organic solvents are preferred to minimize hydrolysis. Phenylboronic acids generally show good solubility in ethers and ketones. [20][21]
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Different Solvent/Base Systems
This protocol provides a framework for systematically evaluating the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable anhydrous aprotic solvent (e.g., dioxane) to a known concentration (e.g., 10 mg/mL).
-
-
Experimental Setup:
-
In separate vials, add a defined volume of the stock solution.
-
To each vial, add the desired solvent and base to achieve the final target concentrations. Include a control vial with only the solvent.
-
Example conditions to test:
-
Dioxane/Water (9:1) with 2 equivalents of K₂CO₃
-
THF/Water (9:1) with 2 equivalents of K₃PO₄
-
Toluene/Water (9:1) with 2 equivalents of Cs₂CO₃
-
Dioxane/Water (9:1) with 2 equivalents of NaOH
-
-
-
Incubation:
-
Seal the vials under an inert atmosphere.
-
Incubate the vials at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the base with a dilute acid (e.g., 1 M HCl).
-
Dilute the sample with a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
This will provide a comparative assessment of the stability under different solvent and base conditions.
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen a range of common Suzuki coupling solvents (e.g., Dioxane, THF, Toluene) with varying water content. | To determine the optimal balance between solubility, reactivity, and stability. |
| Base | Test a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH). | To identify a base that promotes the desired reaction without causing significant degradation. |
| Temperature | Evaluate stability at different temperatures relevant to your planned reaction conditions. | To understand the thermal lability of the compound. |
| Atmosphere | Conduct experiments under an inert atmosphere (N₂ or Ar). | To minimize oxidative degradation. |
Visualizing Degradation Pathways and Experimental Workflow
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
-
A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. This protodeboronation is general for a range of arylboronic acids with both electron-donating and electron-withdrawing groups in good to excellent yields under air atmosphere. Density functional theory mechanistic st... ResearchGate. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ACS Publications. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Europe PMC. Available at: [Link]
-
Protodeboronation. (n.d.). Wikipedia. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). National Institutes of Health. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Available at: [Link]
-
Mechanistic studies. a) Structural stability assessment of aryl boronic... (n.d.). ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). ACS. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). National Institutes of Health. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Royal Society of Chemistry. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
common side reactions with thiourea-functionalized boronic acids
Welcome to the technical support center for thiourea-functionalized boronic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile bifunctional molecules. Here, we address the common side reactions and experimental challenges that can arise during their synthesis, purification, and application. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability and reactivity of thiourea-functionalized boronic acids.
Q1: What is protodeboronation and why is it a persistent problem with my boronic acid?
A1: Protodeboronation is a common and often undesired side reaction where the carbon-boron (C–B) bond is cleaved and replaced with a carbon-hydrogen (C–H) bond.[1][2] This process effectively converts your valuable boronic acid back to the corresponding simple arene or heteroarene, reducing your yield and complicating purification.
The reaction is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[1] Key factors that promote protodeboronation include:
-
Aqueous/Protic Media: Water or other proton sources facilitate the cleavage of the C-B bond.[2][3]
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Basic Conditions: Bases, commonly used in cross-coupling reactions like the Suzuki-Miyaura coupling, can generate a more reactive arylboronate anion, which is highly susceptible to protonolysis.[2][3][4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of this decomposition pathway.[2]
-
Electron-Deficient Systems: Aryl boronic acids with electron-withdrawing groups or certain heteroaryl systems can be particularly prone to protodeboronation.[4][5]
Q2: I'm observing an unexpected phenol byproduct. What is causing the oxidation of my boronic acid?
A2: The conversion of an aryl boronic acid to its corresponding phenol is a result of oxidation.[6][7] The boron atom's empty p-orbital makes it susceptible to attack by nucleophilic oxygen species.[8] This side reaction can be initiated by several factors:
-
Atmospheric Oxygen: In the presence of a metal catalyst (like palladium or copper) and a base, aerial oxygen can be sufficient to promote oxidative degradation.[9] Thoroughly degassing solvents is critical.
-
Peroxides: Trace peroxides in solvents (e.g., THF, dioxane) or the use of certain oxidants can lead to rapid conversion to the phenol.[7][10] In fact, reagents like hydrogen peroxide or m-CPBA are used when this transformation is desired.[6][7]
-
Metal Catalysts: Some transition metal catalysts, particularly copper, can mediate the degradation of boronic acids, which can manifest as oxidation or other decomposition pathways.[11]
This oxidation is irreversible and represents a significant pathway for material loss, especially in sensitive biological applications where reactive oxygen species (ROS) may be present.[8][12][13]
Q3: My NMR spectrum shows multiple boron-containing species, not just my boronic acid. What is boroxine and is it detrimental to my reaction?
A3: Boronic acids have a strong tendency to undergo dehydration, leading to the formation of a cyclic trimer anhydride known as a boroxine.[1][14] This is an equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water.
Whether the boroxine is detrimental depends on your reaction conditions. In many cases, particularly in Suzuki-Miyaura couplings that use aqueous bases, the boroxine is perfectly reactive.[14] The reaction conditions facilitate the in situ hydrolysis of the boroxine back to the monomeric boronic acid, which then enters the catalytic cycle.[14] However, under strictly anhydrous conditions, the boroxine may exhibit different reactivity compared to the free acid.[14] It is important to recognize that most commercially available boronic acids exist as a mixture of the free acid and the boroxine.[14]
Q4: Can the thiourea group itself interfere with my cross-coupling reaction?
A4: Yes, the thiourea moiety, while essential for the molecule's intended function, can introduce specific challenges. Thiourea is an organosulfur compound and can act as:
-
A Catalyst Poison: The sulfur atom can coordinate strongly to transition metal catalysts, particularly palladium, potentially inhibiting or completely shutting down catalytic activity. This is a well-known issue with sulfur-containing compounds in cross-coupling chemistry.
-
A Reductant: Thiourea can reduce certain reagents in the reaction mixture. For example, it is known to reduce peroxides.[15]
-
A Competing Nucleophile: The nitrogen atoms of the thiourea can act as nucleophiles, potentially leading to unwanted side reactions depending on the electrophiles present.
If you suspect catalyst inhibition, troubleshooting steps may include increasing catalyst loading, using specialized ligands designed to be robust in the presence of sulfur, or, in some cases, temporarily protecting the thiourea group.[16]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with thiourea-functionalized boronic acids.
Problem: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction
| Symptom / Observation | Possible Cause | Recommended Solution & Rationale |
| Starting material (boronic acid) is consumed, but desired product is not formed. Mass spec shows a major peak corresponding to the protodeboronated arene (Ar-H). | Protodeboronation. The reaction conditions (base, solvent, temperature) are too harsh, causing the boronic acid to decompose faster than it couples.[2][17] | 1. Lower the Temperature: Run the reaction at the lowest effective temperature (e.g., start at 60 °C instead of 100 °C).2. Change the Base: Switch to a milder base. K₃PO₄ or CsF are often less aggressive than NaOH or K₂CO₃.[18]3. Use a More Stable Boron Species: Convert the boronic acid to a more robust pinacol or MIDA boronate ester. MIDA boronates are exceptionally stable and designed for the slow release of the active boronic acid under reaction conditions, minimizing its decomposition.[9][17] |
| TLC/LCMS shows formation of a more polar byproduct identified as the corresponding phenol (Ar-OH). | Oxidation. The boronic acid is being oxidized, likely due to insufficient degassing or the presence of peroxides in the solvent.[9][10] | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes) before adding the catalyst.[9]2. Use Fresh, Anhydrous Solvents: Use freshly purified or newly opened anhydrous solvents to avoid peroxide contaminants.3. Work Under Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Reaction stalls. Both starting materials (aryl halide and boronic acid) remain largely unconsumed even after extended reaction times. | Catalyst Inhibition. The sulfur atom of the thiourea moiety is likely coordinating to the palladium center, deactivating the catalyst. | 1. Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).2. Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes mitigate the effects of catalyst poisons.3. Protect the Thiourea Group: If feasible, protect the thiourea as a Boc- or other carbamate-protected derivative, which can be removed after the coupling step.[19] |
| Reaction is sluggish and analysis of the boronic acid starting material shows a mixture of the acid and its boroxine trimer. | Boroxine Reactivity. While often not an issue, under certain (especially anhydrous) conditions, the boroxine may be less reactive or its slow hydrolysis back to the active monomer could be rate-limiting.[14] | 1. Ensure Sufficient Water: In solvent systems like dioxane or THF, a small amount of water (e.g., a 10:1 dioxane/water mixture) is often necessary to facilitate boroxine hydrolysis and the overall catalytic cycle.[9]2. No Action Needed (Usually): In most cases with aqueous bases, the boroxine is readily converted back to the boronic acid in situ and is not the primary cause of low yield.[14] Focus on protodeboronation or catalyst inhibition first. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yields.
Section 3: Key Side Reaction Pathways
Understanding the mechanisms of common side reactions is crucial for designing robust experimental protocols.
1. Protodeboronation
This reaction typically proceeds via the arylboronate anion in basic media, which is then protonated, cleaving the C-B bond.
Caption: Mechanism of Base-Mediated Protodeboronation.
2. Oxidation to Phenol
Oxidation involves the attack of an oxidant on the boron atom, followed by rearrangement and hydrolysis to yield the phenol.
Caption: General Pathway for Boronic Acid Oxidation.
3. Boroxine Formation
This is a reversible condensation reaction where three boronic acid molecules form a stable six-membered ring.
Caption: Equilibrium between Boronic Acid and Boroxine.
Section 4: Recommended Experimental Protocols
Protocol 1: General Method for Suzuki-Miyaura Coupling with a Potentially Unstable Thiourea-Functionalized Boronic Acid
This protocol incorporates best practices to minimize common side reactions.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the thiourea-functionalized boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Add degassed solvent (e.g., 10:1 dioxane/water, 0.1 M) via syringe. Sparge the resulting mixture with a gentle stream of argon for 20 minutes to ensure complete removal of dissolved oxygen.[9]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion of an Unstable Boronic Acid to an Air-Stable MIDA Boronate Ester
For particularly sensitive boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate is a highly effective stabilization strategy.[17]
-
Setup: To a round-bottom flask, add the thiourea-functionalized boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).[9]
-
Solvent: Add a solvent mixture of toluene/DMSO (10:1) to form a slurry.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Completion: Continue refluxing until no more water collects in the trap (typically 1-3 hours).
-
Isolation: Cool the mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure. The resulting solid is typically stable to air and chromatography on silica gel.[9][17]
References
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). J Pharm Sci.
- Protodeboronation of (Hetero)
- Protodeboron
- A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.
- Base-catalyzed Aryl-B(OH)
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
- Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc.
- Methods for the hydroxylation of boronic acids into phenols.
- Phenol synthesis by substitution or oxid
- Boronic acid. Wikipedia.
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2012). PMC - NIH.
- Troubleshooting low yields in boron heterocyclic chemistry. Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Benchchem.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
- Thiourea synthesis by thioacyl
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
- Protecting groups in organic synthesis + H2O.
- Self-condensation of phenylboronic acid : r/chemistry. (2018). Reddit.
- Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies.
- Thiourea. Wikipedia.
- Combining thiourea/amine and boronic acid activation modes.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023). Reddit.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Miyaura Borylation troubleshoot : r/OrganicChemistry. (2024). Reddit.
- One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Biological Applications of Thiourea Deriv
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. (2024). Chemistry Stack Exchange.
- Design, Synthesis and Biological Activities of (Thio)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (PDF)
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). EurekAlert!.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
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Technical Support Center: Solubility Enhancement for 4-(3-Methylthioureido)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(3-Methylthioureido)phenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents. As researchers and drug development professionals, we understand that achieving consistent and adequate solubility is critical for the success of your experiments, from reaction chemistry to biological screening. This guide is structured to help you diagnose and solve solubility challenges based on an expert understanding of the molecule's unique chemical properties.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental chemical characteristics of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this molecule is a complex interplay of its three main functional groups:
-
Phenylboronic Acid: This group is polar and can engage in hydrogen bonding through its hydroxyl (-OH) groups. However, boronic acids are known to undergo reversible self-condensation (dehydration) to form cyclic trimers known as boroxines.[1] These boroxine anhydrides are significantly less polar and often much less soluble than the parent boronic acid, which can lead to inconsistent solubility results.[2]
-
Thiourea Moiety: The thiourea group (-NH-C(S)-NH-) is highly polar and capable of forming strong hydrogen bonds, similar to urea.[3] This part of the molecule contributes to solubility in polar protic solvents like alcohols.[4][5]
-
Methylthio Group: The methylthio (-S-CH₃) substituent is relatively non-polar and hydrophobic, which can slightly enhance solubility in less polar organic solvents.
The combination of these groups results in a molecule with moderate polarity that is often most soluble in polar organic solvents but can present challenges due to the formation of insoluble aggregates.[6][7]
Q2: My compound dissolves in a solvent but then slowly precipitates, or its solubility seems inconsistent between batches. What's happening?
A: This is a classic issue for many phenylboronic acids and is almost certainly due to the formation of the trimeric boroxine anhydride.[8][2] The equilibrium between the soluble monomeric boronic acid and the insoluble trimeric boroxine can be influenced by trace amounts of water, temperature, and the solvent itself. When the equilibrium shifts toward the boroxine, the compound will precipitate from the solution. This is why derivatizing the boronic acid group is a key strategy for achieving stable and predictable solubility.
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in fixed increments (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds. Observe if the solid dissolves completely.
-
Quantification: Record the volume of solvent required to fully dissolve the compound to estimate the approximate solubility (mg/mL).
-
Categorization: Classify solvents as "High Solubility" (>20 mg/mL), "Moderate Solubility" (5-20 mg/mL), or "Low Solubility" (<5 mg/mL).
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Expected Outcome & Rationale |
|---|---|---|
| Polar Aprotic | DMSO, DMF, THF, Acetone | High to Moderate. Good for dissolving polar molecules without the risk of solvolysis. DMSO and DMF are often excellent solvents for complex polar molecules. |
| Polar Protic | Methanol, Ethanol | High to Moderate. The thiourea and boronic acid groups can hydrogen bond with the solvent. [4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low. Can dissolve moderately polar compounds. [9] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate to Low. Phenylboronic acids often show good solubility in ethers. [10] |
| Non-Polar | Toluene, Hexanes, Cyclohexane | Very Low. Unlikely to be effective due to the polar functional groups. [5][7]|
Issue 2: The compound is unstable in solution and precipitates over time.
Q: My compound dissolves perfectly in THF, but after an hour, a white precipitate forms. How do I create a stable solution?
A: This instability is the hallmark of boroxine formation. [8]The most robust and field-proven solution is to chemically modify the boronic acid into a boronic ester. Boronic esters are formed by reacting the boronic acid with a diol, such as pinacol or ethylene glycol. This derivative is typically much more soluble in a wider range of organic solvents and is stable, as it cannot form a boroxine. [9][10] Protocol 2: Preparation of 4-(3-Methylthioureido)phenylboronate Pinacol Ester
This protocol converts the boronic acid to its corresponding pinacol ester, a derivative with enhanced stability and solubility in common organic solvents.
-
Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent where it is at least moderately soluble (e.g., THF or Toluene).
-
Reagent Addition: Add 1.1 equivalents of pinacol to the solution.
-
Water Removal (Key Step): Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The reaction drives off water, which is collected in the Dean-Stark trap, pushing the equilibrium toward the ester product.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or LC-MS if desired.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude pinacol ester is often pure enough for direct use. If further purification is needed, it can typically be purified by recrystallization or column chromatography on silica gel. [11]7. Confirmation: Confirm the formation of the ester using ¹H NMR (disappearance of the broad B(OH)₂ signal and appearance of the pinacol methyl singlet at ~1.3 ppm) and/or mass spectrometry.
The resulting boronate ester will be significantly more soluble and stable in solvents like THF, DCM, Chloroform, and Acetone, preventing the precipitation issues seen with the free acid. [9][10]
Part 3: Advanced Considerations & FAQs
Q: Can I use sonication or micronization to improve solubility?
A: These are physical methods that can accelerate the rate of dissolution but do not increase the equilibrium solubility. [12][13]If a compound is truly insoluble at a certain concentration, sonication will only help it reach that saturation point faster. It can be useful for preparing saturated solutions quickly but will not solve the underlying problem of low thermodynamic solubility.
Q: How does pH adjustment affect solubility in organic solvents?
A: While pH is a critical factor in aqueous solutions, its effect in purely organic solvents is less direct. For boronic acids in water, increasing the pH above the pKa (~9) deprotonates the acid to form a highly soluble boronate anion. [14][15]In polar protic organic solvents, adding a small amount of a non-nucleophilic base (e.g., triethylamine) may disrupt intermolecular hydrogen bonding networks and improve solubility. Conversely, adding a trace of acid might help break up boroxine aggregates in some cases. [11]However, this approach is highly system-dependent and less reliable than derivatization.
Q: I need to use the compound in a Suzuki coupling reaction. Will forming the pinacol ester affect the reaction?
A: No, in fact, it is often advantageous. Boronate pinacol esters are standard, highly effective coupling partners in Suzuki-Miyaura reactions. [1]They are generally more stable, easier to handle and purify, and provide more reproducible results than the corresponding boronic acids.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Wisdomlib. (2025). Co-solvency: Significance and symbolism.
- Wikipedia. (n.d.). Cosolvent.
- Stella, V. J. (n.d.).
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + W
- Scribd. (n.d.). Solubility of Thiourea in Solvents | PDF.
- Chemister.ru. (n.d.). Properties of substance: thiourea.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sciencemadness Wiki. (2022). Thiourea.
- ProQuest. (n.d.).
- Wikipedia. (n.d.). Boronic acid.
- Hall, D. G. (Ed.). (2005).
- Journal of Pharmaceutical Negative Results. (2022).
- ResearchGate. (2026). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- ResearchGate. (2016).
- Hall, D. G. (2010).
- Wikipedia. (n.d.). Phenylboronic acid.
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storage and handling recommendations for 4-(3-Methylthioureido)phenylboronic acid
Welcome to the technical support guide for 4-(3-Methylthioureido)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and effective use of this reagent in your experiments. Our goal is to anticipate challenges and provide clear, scientifically-grounded solutions to ensure the integrity and success of your work.
Material at a Glance: Key Properties
Understanding the fundamental properties of this compound is the first step toward its successful application. The table below summarizes its key identifiers and characteristics.
| Property | Value | Source(s) |
| CAS Number | 1072946-18-9 | [1] |
| Molecular Formula | C8H11BN2O2S | [1] |
| Molecular Weight | 210.06 g/mol | [1][2] |
| Appearance | Typically an off-white to pale yellow crystalline powder. | [3] |
| Primary Applications | Suzuki-Miyaura coupling reactions, pharmaceutical intermediate synthesis. | [1] |
Frequently Asked Questions (FAQs): Storage, Handling, and Solution Preparation
This section addresses the most common questions regarding the fundamental handling and storage of this compound. Proper procedures are critical for maintaining the reagent's purity and reactivity.
Q1: What are the optimal long-term storage conditions for this boronic acid?
Answer: To ensure maximum shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Keep refrigerated (2-8 °C) for long-term storage.[4][5] For short-term storage, room temperature in a cool, dark place is acceptable.[3]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[6] Boronic acids are susceptible to oxidation and dehydration.
-
Environment: The storage location must be dry and well-ventilated.[4][7] Keep the container away from strong oxidizing agents, moisture, and direct sunlight.[8][9]
Causality Explained: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[10] This process is reversible but can complicate stoichiometry in reactions. Storing the compound in a cool, dry, and inert environment minimizes both this dehydration and potential oxidative degradation pathways.
Q2: What Personal Protective Equipment (PPE) is necessary when handling the solid compound?
Answer: Standard laboratory PPE is required. This includes:
-
Eye Protection: Safety glasses or goggles are mandatory.[5][9]
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.[9][11]
-
Body Protection: A standard lab coat should be worn.[11]
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhaling the fine powder.[9][11] If a fume hood is not available, a dust mask or respirator is necessary.[7][12]
Trustworthiness through Self-Validation: Adhering to these PPE standards protects you from potential irritation, as boronic acids can be skin and respiratory irritants, and prevents contamination of the reagent.[4][13]
Q3: The compound is a powder. What is the best way to handle and weigh it?
Answer: Handle the solid exclusively within a chemical fume hood to control dust.[11] Use anti-static spatulas and a weigh boat on a calibrated analytical balance. Keep the primary container tightly sealed when not in use to minimize exposure to atmospheric moisture and air.
Q4: What solvents are recommended for dissolving this compound?
Answer: Phenylboronic acids generally exhibit good solubility in polar organic solvents.[10][14] For this compound, the following solvents are recommended starting points:
-
Good Solubility: Methanol, Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane.[3]
-
Poor Solubility: Non-polar solvents such as hexanes and other hydrocarbons.[10][14]
Always start with a small quantity to test solubility in your chosen solvent system before preparing a large-scale stock solution.
Q5: How stable are solutions of this compound? Should I prepare them fresh?
Answer: It is highly recommended to prepare solutions fresh for each experiment. Boronic acids in solution, particularly in protic or aqueous solvents, can be unstable and prone to degradation, such as protodeboronation, where the C-B bond is cleaved.[15] If you must store a solution, even for a short period, keep it tightly sealed under an inert atmosphere and refrigerated. Monitor for any precipitation or color change before use.
Experimental Workflow: Preparing a Stock Solution
This protocol provides a reliable method for preparing a stock solution for use in a typical cross-coupling reaction.
Objective: To prepare a 0.5 M stock solution of this compound in anhydrous Dioxane.
Materials:
-
This compound (MW: 210.06 g/mol )
-
Anhydrous 1,4-Dioxane
-
Volumetric flask
-
Argon or Nitrogen gas line
-
Syringes and needles
Procedure:
-
Preparation: Dry the volumetric flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Weighing: In a fume hood, accurately weigh the required mass of this compound. For 10 mL of a 0.5 M solution, this would be: 0.5 mol/L * 0.010 L * 210.06 g/mol = 1.0503 g
-
Transfer: Carefully transfer the weighed solid into the dried volumetric flask.
-
Inerting: Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Dissolution: Using a syringe, add approximately half the final volume of anhydrous dioxane to the flask. Gently swirl the flask to dissolve the solid. Sonication may be used if dissolution is slow.
-
Final Volume: Once the solid is fully dissolved, carefully add anhydrous dioxane via syringe to the calibration mark on the volumetric flask.
-
Mixing & Storage: Invert the flask several times to ensure homogeneity. The solution should be used immediately for the best results.
Troubleshooting Guide for Experimental Applications
Even with careful handling, challenges can arise. This section addresses specific issues you might encounter, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction has a low or no yield. What should I investigate first?
Answer: A failed Suzuki coupling can be traced back to several factors. A systematic check is the most effective approach.
-
Boronic Acid Integrity: This is a primary suspect. Boronic acids can degrade on the shelf or in solution, leading to protodeboronation (loss of the B(OH)₂ group).[15][16] Confirm the integrity of your starting material using techniques like NMR or LC-MS.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The presence of oxygen can lead to catalyst decomposition.[17] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[17]
-
Oxygen Contamination: The reaction must be thoroughly degassed and run under an inert atmosphere. Oxygen can promote the unwanted homocoupling of the boronic acid and deactivate the catalyst.[17]
-
Base and Solvent: The choice of base and solvent is critical and interdependent. Ensure the base is strong enough and sufficiently soluble in the reaction medium. Some Suzuki couplings require a small amount of water to proceed efficiently.[18]
Q2: I've noticed the mass of my boronic acid seems inconsistent, or my reaction stoichiometry is off. What could be the cause?
Answer: This issue often points to the formation of boroxines, which are the trimeric anhydrides of boronic acids formed through the loss of water.[10] This process changes the molecular weight of the reagent.
Because this is an equilibrium, the material in the bottle may be a mixture of the boronic acid and its anhydride, leading to inaccuracies if you are weighing based on the monomer's molecular weight. While this equilibrium often does not completely inhibit reactivity, it can be a significant source of error. Using fresh, properly stored material is the best way to mitigate this.
Q3: How can I improve the stability of my boronic acid for difficult coupling reactions?
Answer: If you are facing persistent stability issues, consider converting the boronic acid to a more robust derivative in situ or prior to the reaction.
-
Trifluoroborate Salts: Reacting the boronic acid with KHF₂ forms a potassium aryltrifluoroborate salt (R-BF₃K). These salts are generally crystalline, air-stable solids that can be stored long-term and slowly hydrolyze back to the boronic acid under reaction conditions.[18]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a stable, crystalline adduct that can be used directly in Suzuki couplings, particularly in protic solvents.[17][19]
Safety and Disposal
Q1: What are the primary hazards associated with this compound?
Answer: Based on data for related phenylboronic acid compounds, this compound should be treated as a substance that can cause skin and eye irritation.[4] Inhalation of the dust may also cause respiratory tract irritation.[4][20]
Q2: How should I handle a spill of the solid material?
Answer: If a spill occurs:
-
Ensure the area is well-ventilated; if outside a fume hood, evacuate unprotected personnel.[11][20]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4][9]
-
Place the material into a suitable, labeled container for chemical waste.[9]
-
Clean the spill area thoroughly with soap and water.[4]
Q3: What is the correct procedure for disposing of waste?
Answer: Dispose of unused material and any contaminated items as chemical waste in accordance with local, state, and federal regulations.[4][13] Do not flush large quantities down the drain.[13]
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
-
IsoLab. (n.d.). Boric Acid - Standard Operating Procedure. [Link]
-
Carlo Erba Reagents. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?[Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]
Sources
- 1. 1072946-18-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 3-(3-Methylthioureido)phenylboronic acid | 1072946-17-8 [sigmaaldrich.com]
- 3. 4-(Methylthio)phenylboronic acid CAS#: 98546-51-1 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. youtube.com [youtube.com]
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- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. aksci.com [aksci.com]
Technical Support Center: Boronic Acid-Based Sensor Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acid-based sensors. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental challenges and optimize your assay performance.
Core Principle: The Boronic Acid-Diol Interaction
The foundation of these sensors lies in the reversible covalent interaction between a boronic acid (R-B(OH)₂) and a molecule containing a 1,2- or 1,3-diol, such as a saccharide.[1][2][3] This binding event is pH-dependent. Boronic acid exists in equilibrium between a neutral, trigonal planar form (sp²) and a negatively charged, tetrahedral boronate form (sp³).[3][4][5] Only the tetrahedral form can effectively bind to diols to form a stable cyclic ester.[3][4] This equilibrium is favored under alkaline conditions (pH > pKa of the boronic acid), which is a critical factor in assay design and troubleshooting.[4][6]
Troubleshooting Guide
This guide is structured to address the most common problems encountered during boronic acid-based sensor assays. Each section explains the potential causes for a specific issue and provides step-by-step solutions.
Issue 1: Low or No Signal
A weak or absent signal is one of the most frequent issues, suggesting that the binding event is not being efficiently detected.
Possible Causes & Solutions:
-
Incorrect pH: The assay pH is the most critical parameter. The binding affinity increases at pH levels higher than the pKa of the boronic acid, as this favors the formation of the tetrahedral boronate ion required for diol complexation.[6]
-
Action: Verify the pH of your buffer. For typical arylboronic acids with a pKa of ~8-9, assays are often run at alkaline pH.[2][6] If your experiment must be run at physiological pH (~7.4), consider using a boronic acid derivative with a lower pKa. Electron-withdrawing groups on the phenyl ring can increase acidity.[1][6][7]
-
-
Suboptimal Buffer Choice: Some buffer components can interfere with the assay.
-
Action: Avoid buffers containing diols (e.g., Tris-based buffers). Phosphate, carbonate, or borate buffers are generally recommended. Ensure the buffer's pKa is close to the desired assay pH for stable buffering capacity.
-
-
Insufficient Sensor or Analyte Concentration: The signal is directly proportional to the concentration of the boronate ester complex formed.
-
Action: Create a titration curve by varying the concentration of the boronic acid sensor against a fixed concentration of the analyte (or vice versa) to determine the optimal concentration range for your assay.
-
-
Sensor Degradation: Boronic acids can be susceptible to oxidative degradation. Improper storage can lead to a loss of activity.
-
Action: Store boronic acid reagents as recommended by the manufacturer, typically protected from light and moisture. Prepare fresh solutions for each experiment.
-
-
Kinetic Issues: While the boronic acid-diol binding is generally rapid and reaches equilibrium within seconds, highly viscous samples or steric hindrance could slow the reaction.[8]
-
Action: Increase the incubation time to ensure the binding reaction has reached equilibrium. Gentle agitation can also improve reaction kinetics.
-
Issue 2: High Background Signal
A high background signal can mask the specific signal from the analyte, reducing the assay's sensitivity and dynamic range.
Possible Causes & Solutions:
-
Autofluorescence/Autocolor: The sample matrix (e.g., serum, cell lysate) or the sensor itself may possess intrinsic fluorescence or color that overlaps with the assay's detection wavelength.
-
Action: Run a "no-analyte" control (blank) containing the sensor in the assay buffer and a "no-sensor" control containing the analyte in the buffer. Subtract the average blank signal from all measurements. If matrix effects are high, consider sample purification steps like dialysis or solid-phase extraction.
-
-
Sensor Aggregation: Some fluorescent boronic acid sensors, particularly those with large aromatic systems like pyrene or anthracene, can aggregate at high concentrations, leading to changes in their photophysical properties and high background.[9]
-
Action: Lower the sensor concentration. The addition of a small amount of a non-interfering organic co-solvent (e.g., DMSO, MeOH) can sometimes improve solubility, but its compatibility with the overall assay must be verified.[10]
-
-
Non-Specific Binding: The sensor may be binding to other components in the sample matrix or the assay vessel (e.g., microplate well).
-
Action: Add a non-ionic surfactant like Tween-20 (0.01-0.05%) to the assay buffer to block non-specific binding sites. Ensure microplates are compatible with your assay components.
-
Issue 3: Poor Selectivity & Interference
This is a major challenge, especially when detecting a specific saccharide in a complex mixture like a biological fluid.
Possible Causes & Solutions:
-
Competition from Other Diols: Boronic acids inherently bind to any accessible cis-1,2 or 1,3-diol.[4] In biological samples, high concentrations of glucose can significantly interfere with the detection of other target saccharides.[4]
-
Action 1: Use a Diboronic Acid Sensor: For enhanced glucose selectivity, use a sensor with two boronic acid moieties positioned to match the hydroxyl group spacing in glucose.[3][11][12] This creates a more stable 1:1 complex with glucose compared to other sugars like fructose.[12]
-
Action 2: Competitive Displacement Assay: Employ a displacement assay format. For example, pre-form a complex between the boronic acid sensor and a fluorescent dye like Alizarin Red S (ARS).[13] The target analyte will displace the dye, causing a measurable change in fluorescence.[13] This can sometimes improve selectivity.
-
Action 3: Sample Pre-treatment: If possible, use enzymatic methods (e.g., glucose oxidase) to remove the interfering sugar before performing the assay for your target analyte.
-
-
Interference from Other Molecules: Besides diols, boronic acids can interact with other Lewis bases like fluoride, cyanide, and α-hydroxy acids.[7][8]
-
Action: Identify potential interferents in your sample. If necessary, perform sample cleanup or use a sensor specifically designed to minimize these interactions.
-
Issue 4: Signal Instability or Drift
The signal changes over time, leading to poor reproducibility and inaccurate measurements.
Possible Causes & Solutions:
-
Photobleaching: Fluorescent sensors can be susceptible to photobleaching upon prolonged or intense exposure to excitation light.
-
Action: Minimize the exposure time of the sample to the excitation source. Reduce the intensity of the excitation light if possible. Use a photostable fluorophore in your sensor design.
-
-
Temperature Fluctuations: The binding equilibrium between boronic acid and diols is temperature-dependent.
-
Action: Ensure all assay components and the plate reader are thermally equilibrated before starting measurements. Maintain a constant temperature throughout the experiment.
-
-
pH Drift: Inadequately buffered solutions can experience pH changes over time, especially when exposed to atmospheric CO₂, which will directly affect the binding equilibrium.
-
Action: Use a high-quality buffer at a concentration sufficient to maintain a stable pH (e.g., 50-100 mM). Prepare buffers fresh and check the pH before use.
-
-
Evaporation: In microplate-based assays, evaporation from the wells can occur over time, concentrating the reactants and altering the signal.
-
Action: Use plate sealers to minimize evaporation, especially during long incubation periods.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct buffer and pH for my assay?
The optimal pH depends on the pKa of your specific boronic acid. The general rule is to work at a pH at or above the pKa to favor the diol-binding tetrahedral form.[6] Most common phenylboronic acids have a pKa around 8.5-9.5.[2][14] Therefore, buffers like carbonate (pKa ~10.3) or phosphate (pKa2 ~7.2, pKa3 ~12.3) are often used. Always avoid buffers with diol structures, like Tris.
Q2: My target analyte is in a biological sample at physiological pH (~7.4). How can I get my assay to work?
This is a common challenge since binding is less efficient at pH 7.4 for standard boronic acids.[4]
-
Strategy 1: Use a Low-pKa Boronic Acid: Synthesize or purchase a boronic acid with electron-withdrawing substituents (e.g., fluorine, nitro groups) on the phenyl ring, which lowers the pKa and makes it more active at physiological pH.[6][15] Wulff-type boronic acids are also designed for this purpose.[1][16]
-
Strategy 2: Increase Reactant Concentration: If the binding affinity is low, you may be able to compensate by increasing the concentration of the sensor to drive the equilibrium toward complex formation.
Q3: What is the difference between a monoboronic and a diboronic acid sensor?
A monoboronic acid sensor has one B(OH)₂ group, while a diboronic acid sensor has two. Monoboronic acids typically show the highest affinity for fructose.[3][11] Diboronic acids are often designed with a specific spacing between the two boronic acid groups to create a "chelate" effect that selectively binds glucose, which has multiple diol pairs.[3][12] This makes diboronic acids the preferred choice for selective glucose sensing.[12]
Q4: Can my sensor be reused?
The boronic acid-diol interaction is reversible.[2][3] In principle, sensors immobilized on a solid support (like a chromatography column or a surface plasmon resonance chip) can be regenerated by washing with an acidic buffer (low pH) to release the bound analyte.[1][6] For solution-based assays, reuse is not practical.
Q5: My fluorescence signal decreases when the analyte binds. Is this normal?
Yes, this is normal for many sensor designs. The change in signal—whether it's an increase ("turn-on") or a decrease ("turn-off")—depends on the signaling mechanism.[5] Common mechanisms include:
-
Photoinduced Electron Transfer (PET): Binding of the analyte can inhibit or enhance PET from a donor (like a tertiary amine) to the fluorophore, causing a fluorescence increase.[3][12]
-
Intramolecular Charge Transfer (ICT): Analyte binding alters the electron-donating or -withdrawing properties of the boronic acid group, shifting the emission wavelength or changing the intensity.[3][12]
-
Quencher Displacement: The analyte displaces a quencher molecule that was pre-bound to the sensor, leading to a fluorescence increase.[17]
Always refer to the specific literature for your sensor to understand its mechanism.
Visual & Data-Driven Guides
General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing common assay problems.
Caption: A decision tree for troubleshooting boronic acid sensor assays.
pH-Dependent Binding Mechanism
This diagram illustrates the critical role of pH in activating the boronic acid for diol binding.
Caption: Equilibrium of boronic acid forms and diol binding.
Buffer Selection Guide
This table provides a summary of common biological buffers and their suitability for boronic acid assays.
| Buffer Name | pKa at 25°C | Suitable for Boronic Acid Assays? | Comments |
| Phosphate (PBS) | pKa₂ = 7.21 | Yes | Commonly used for physiological pH. Ensure pH is adjusted for optimal binding. |
| Carbonate-Bicarbonate | pKa₁ = 6.35, pKa₂ = 10.33 | Yes | Excellent choice for assays requiring alkaline pH (8.5-10.5). |
| Borate | pKa = 9.24[18] | Yes | Buffers well in the optimal range for many boronic acids. |
| HEPES | 7.55 | Use with Caution | Does not contain diols, generally acceptable. |
| Tris | 8.1 | No | Contains a diol-like structure that will compete with the analyte for binding. |
| Citrate | pKa₃ = 6.40 | Use with Caution | Can complex with some boronic acids. Test for interference. |
Key Experimental Protocol
General Protocol for a Fluorescence-Based Glucose Assay
This protocol provides a starting point for setting up a 96-well plate assay using a fluorescent boronic acid sensor.
1. Reagent Preparation: a. Assay Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.4 (or other desired pH). Filter sterilize if necessary. b. Boronic Acid Sensor Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the boronic acid sensor in DMSO or an appropriate solvent. c. Analyte (Glucose) Stock: Prepare a concentrated stock solution (e.g., 1 M) of D-glucose in the assay buffer. d. Analyte Standards: Prepare a series of glucose standards by serial dilution of the stock solution in the assay buffer.
2. Assay Procedure: a. Prepare Sensor Working Solution: Dilute the boronic acid sensor stock solution to the desired final concentration in the assay buffer. Note: The optimal concentration should be determined experimentally. b. Plate Setup: To the wells of a black, clear-bottom 96-well plate, add:
- Blank Wells: 50 µL of assay buffer.
- Sample Wells: 50 µL of glucose standards or unknown samples. c. Initiate Reaction: Add 50 µL of the sensor working solution to all wells. The total volume in each well should be 100 µL. d. Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes, protected from light. Note: Optimal incubation time may vary.
3. Data Acquisition: a. Set the excitation and emission wavelengths on a fluorescence plate reader according to the specifications of your sensor. b. Measure the fluorescence intensity from each well.
4. Data Analysis: a. Subtract the average fluorescence intensity of the blank wells from all other readings. b. Plot the background-subtracted fluorescence intensity as a function of glucose concentration. c. Use a suitable regression model (e.g., linear or 4-parameter logistic) to fit the standard curve and determine the concentration of unknown samples.
References
- DiCesare, N., & Lakowicz, J. R. (2001). A New Highly Fluorescent Probe for Monosaccharides Based on a Boronic Acid-Containing Quinolinium Salt. Journal of Biomedical Optics, 7(4), 538-545.
- Wang, W., Gao, X., & Wang, B. (2002). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 124(48), 14352-14353.
- Koulik, Y., Luboradzki, R., & Grynszpan, F. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 69(2), 488-493.
- Springsteen, G., & Wang, B. (2002).
- S.A. de Silva, A.P., & Kanekiyo, Y. (2018).
- Li, D., Li, Y., & Liu, Z. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 438.
- BenchChem. (n.d.). Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection. BenchChem Technical Support.
- Kondo, N., Aoki, E., Takada, S., & Temma, T. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors, 22(19), 7671.
- McNicholas, K., & Regueiro-Figueroa, J. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1754-1771.
- Li, D., Li, Y., & Liu, Z. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
- Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., ... & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(58), 33267-33282.
- Adriaenssens, L., & Maren, S. (2014). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 20(44), 14337-14344.
- Cypek, M. (n.d.).
- Matsumoto, S., & Inouye, M. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(6), 7545-7561.
- Wikipedia. (n.d.). Boronic acid. Wikipedia.
- Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical Chemistry, 77(13), 4013-4021.
- Wang, M., & Wang, B. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 629.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. Accounts of chemical research, 46(2), 312-326.
- Zhang, Y., Li, J., & Liu, H. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 8(30), 27043-27051.
- Marinaro, W. A., & Stella, V. J. (2005).
- Leśnik, T., & Sporzyński, A. (2019). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
- Li, M., Zhang, R., & Liu, H. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8436-8445.
- He, X., & Li, Z. (2013). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules, 18(9), 10737-10755.
- Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., ... & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(58), 33267-33282.
Sources
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- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Biotinylated boronic acid fluorophore conjugates: Quencher elimination strategy for imaging and saccharide detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Biological buffers pKa calculation [reachdevices.com]
reaction condition optimization for chemoselective coupling
Welcome to the Technical Support Center for Chemoselective Coupling Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting strategies and practical answers to common challenges encountered during the synthesis of complex molecules.
As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design. This guide is structured to help you diagnose issues, understand the interplay of reaction variables, and systematically optimize your conditions for maximum yield and selectivity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions, providing a foundational understanding for optimizing your reactions.
Q1: I'm starting to optimize a new chemoselective coupling. Where should I begin?
A: The most effective starting point is a systematic screening of key reaction parameters.[1][2] Instead of a "one-factor-at-a-time" (OFAT) approach, which can be inefficient and miss synergistic effects, consider a Design of Experiments (DoE) approach to efficiently map the parameter space.[2][3] However, for initial troubleshooting, a logical, stepwise approach is practical. Begin with a robust set of initial conditions based on literature precedents for similar substrates.[4] The most critical factors that determine the outcome are the catalyst/ligand system, solvent, and base.[3][5]
Q2: How do I select the right catalyst and ligand for my desired selectivity?
A: Ligand selection is arguably the most critical factor in controlling chemoselectivity. The ligand's steric and electronic properties directly influence the mechanism.[6]
-
Steric Bulk: Sterically demanding ligands (e.g., bulky dialkylbiarylphosphines like XPhos or bulky N-heterocyclic carbenes like IPr) can promote the formation of monoligated, highly reactive "L1Pd(0)" species.[6][7] These are often necessary for activating challenging bonds, like C-Cl bonds, over more reactive ones, such as C-OTf.[8] Conversely, less bulky ligands might favor a bis-ligated "L2Pd(0)" pathway, leading to different selectivity.[8]
-
Electronic Properties: The ligand's ability to donate electron density to the metal center (its basicity) also plays a crucial role.[6] Electron-donating ligands can accelerate the oxidative addition step, which is often rate-determining, particularly for less reactive electrophiles like aryl chlorides.[9]
For a new transformation, it is often necessary to empirically screen a panel of ligands with diverse steric and electronic properties.[7]
Q3: What is the role of the solvent in controlling chemoselectivity?
A: The solvent can dramatically influence reaction rates and selectivity by stabilizing intermediates and transition states, or even by participating directly in the catalytic cycle.[10][11][12] For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor selective reaction at the C-Cl bond. In contrast, polar aprotic solvents like MeCN or DMF can switch the selectivity to favor reaction at the C-OTf bond.[10][13] This is often attributed to the ability of polar solvents to stabilize anionic palladium complexes, which are proposed as the active catalyst in the C-OTf activation pathway.[10][11] Therefore, screening a range of solvents with varying polarity and coordinating ability is a key optimization step.[14]
Q4: My reaction is giving me a mixture of products. How does adjusting the temperature help?
A: Temperature directly impacts the reaction rate. Increasing the temperature can often overcome a high activation barrier, but it can also decrease selectivity. If two competing reaction pathways have different activation energies, a lower temperature will favor the pathway with the lower activation energy, potentially increasing selectivity. Conversely, if the desired reaction is sluggish, a careful, incremental increase in temperature may be necessary.[15] Be aware that higher temperatures can also lead to catalyst decomposition or increased side reactions.[16]
Q5: I'm observing significant protodeboronation of my boronic acid. What can I do?
A: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[17] This is often caused by excess water or an inappropriate base. To mitigate this:
-
Use anhydrous solvents and reagents.
-
Use a milder base (e.g., K₃PO₄ instead of stronger bases).
-
Use boronic acid pinacol esters (BPin), which are generally more stable.
-
Minimize reaction time.
Q6: How can I minimize homocoupling of my organometallic reagent?
A: Homocoupling is often promoted by the presence of oxygen, which can oxidize the palladium catalyst and facilitate the undesired reaction.[17] To prevent this:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]
-
Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[4]
-
Use a well-defined Pd(II) precatalyst, which can be more robust and lead to more reproducible generation of the active Pd(0) species.[7]
In-Depth Troubleshooting Guide
When quick fixes are not enough, a more systematic approach is required. Use this guide to diagnose and solve persistent issues in your chemoselective coupling reactions.
Problem 1: Low or No Yield of Desired Product
A low yield with unreacted starting material indicates an issue with reaction initiation or rate.
| Potential Cause | Causality & Explanation | Suggested Solutions & Protocol |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently or is deactivating prematurely. This can be due to poor quality of the palladium source, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[4][17] | 1. Use a Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined Pd(II) precatalyst (e.g., a Buchwald or XPhos precatalyst). These are often more air-stable and ensure a 1:1 Pd:Ligand ratio, leading to more reliable activation.[7] 2. Verify Reagent Quality: Use fresh, high-purity palladium sources and ligands. 3. Ensure Inert Atmosphere: Rigorously degas solvents and set up the reaction under a positive pressure of Argon or Nitrogen.[4] |
| Suboptimal Solvent | The solvent may not be appropriate for the specific catalyst system or may not adequately solubilize all reaction components at the reaction temperature.[11] | 1. Screen Solvents: Test a range of solvents with different properties (e.g., Toluene, Dioxane, THF, DMF).[17] 2. Check Solubility: Ensure all reagents, particularly the base, are at least partially soluble in the chosen solvent. Insoluble inorganic bases like K₃PO₄ often work better when finely ground.[9] |
| Incorrect Base | The base may be too weak to deprotonate the nucleophile or facilitate the turnover-limiting step. Conversely, a base that is too strong can cause degradation of substrates or reagents.[17] | 1. Screen Bases: Evaluate a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Consider Water: For anhydrous couplings using bases like K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[9] |
| Low Temperature | The reaction may have a high activation energy that is not being overcome at the current temperature. | 1. Increase Temperature Incrementally: Raise the reaction temperature in 10-20 °C increments, monitoring for product formation and any signs of decomposition by TLC or LC-MS.[15] |
Problem 2: Poor Chemoselectivity (Reaction at the Wrong Functional Group)
This is the core challenge in chemoselective coupling. The outcome is a direct reflection of the relative rates of two competing catalytic cycles.
| Potential Cause | Causality & Explanation | Suggested Solutions & Protocol |
| Incorrect Ligand Choice | The ligand is the primary controller of selectivity. Its steric and electronic properties dictate which oxidative addition transition state is lower in energy.[8][18][19] Bulky ligands often favor reaction at more sterically hindered or less reactive sites by promoting a monoligated Pd(0) intermediate.[18] | 1. Modify Ligand Sterics: If the reaction is occurring at the more reactive site, try a more sterically hindered ligand to favor the less reactive site. Conversely, a smaller ligand might favor the more accessible site.[8][18] 2. Modify Ligand Electronics: Switch to a more (or less) electron-donating ligand to alter the rate of oxidative addition at each site. |
| Suboptimal Solvent | As discussed in the FAQ, solvent polarity can stabilize different catalytic intermediates and transition states, fundamentally altering the reaction pathway and reversing selectivity.[10][13] | 1. Screen Solvents Systematically: Test a nonpolar solvent (Toluene), an ether (Dioxane), and a polar aprotic solvent (DMF or Acetonitrile) to gauge the impact of polarity on the product ratio.[10][14] |
| Catalyst Loading | In some systems, the catalyst loading itself can control the product ratio.[20] At very low loadings, one catalytic cycle may dominate, while at higher loadings, a different pathway or catalyst species may become prevalent, switching the selectivity. | 1. Vary Catalyst Loading: Run the reaction at significantly different catalyst loadings (e.g., 0.1 mol%, 1 mol%, and 5 mol%) to see if the product ratio changes.[20] This can be a powerful but often overlooked optimization parameter. |
| Temperature | If the two competing pathways have different activation energies, temperature can be used to tune the selectivity. | 1. Lower the Temperature: A lower temperature will favor the reaction pathway with the lower activation energy barrier. This is often the first parameter to adjust when selectivity is poor.[5] |
Problem 3: Reaction Fails to Reach Completion
When a reaction starts but stalls before all the limiting reagent is consumed, catalyst deactivation is a likely culprit.
| Potential Cause | Causality & Explanation | Suggested Solutions & Protocol |
| Catalyst Deactivation | The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or low ligand concentrations.[9] Oxidative addition of a second equivalent of electrophile to the Pd(II) intermediate can also form inactive Pd(IV) species. | 1. Increase Ligand Ratio: For catalysts generated in situ, slightly increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1) to better stabilize the active species. 2. Lower Temperature: High temperatures accelerate catalyst decomposition. Run the reaction at the lowest temperature that still provides a reasonable rate. 3. Use a More Robust Ligand: Certain ligands, particularly bulky dialkylbiarylphosphines, are designed to resist catalyst decomposition and promote longevity.[7] |
| Poor Solubility | As the reaction proceeds, the formation of insoluble salt byproducts can coat the surface of the base or catalyst, preventing further reaction. | 1. Improve Agitation: Ensure vigorous stirring, especially for heterogeneous mixtures.[4] 2. Change Solvent: Switch to a solvent that better solubilizes the base or reaction intermediates. |
Data Summaries & Protocols
Table 1: Influence of Solvent on Chemoselectivity in Suzuki-Miyaura Coupling
This table summarizes the general trend observed for the Pd-catalyzed coupling of chloroaryl triflates, demonstrating the powerful effect of solvent choice.[10][13]
| Solvent Class | Example Solvents | General Selectivity Outcome | Probable Rationale |
| Nonpolar | Toluene, Hexane | High selectivity for C-Cl coupling | Favors the neutral, monoligated [Pd(L)] pathway.[10] |
| Ethers | THF, 1,4-Dioxane | Good selectivity for C-Cl coupling | Similar to nonpolar solvents, favors the neutral pathway.[10][12] |
| Polar Aprotic (Coordinating) | Acetonitrile (MeCN), DMF, DMSO | High selectivity for C-OTf coupling | Stabilizes anionic palladium intermediates like [Pd(L)F]⁻, which preferentially activate the C-OTf bond.[10][11] |
| Polar Protic | Water, Isopropanol | High selectivity for C-Cl coupling | Despite being polar, these solvents do not stabilize the anionic pathway, behaving more like nonpolar solvents in terms of selectivity.[10][13] |
General Protocol for Reaction Setup (Inert Conditions)
Reproducibility in coupling reactions is critically dependent on maintaining an oxygen-free environment.[4][17]
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: Add solid reagents (aryl halide, coupling partner, base, catalyst, ligand) to the reaction vessel.
-
Inerting the Vessel: Seal the vessel with a septum. Evacuate the atmosphere using a vacuum pump and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent and Liquid Addition: Add degassed solvent(s) and any liquid reagents via syringe through the septum. Solvents should be degassed beforehand by sparging with inert gas for 20-30 minutes.[9]
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating mantle with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe for analysis by TLC, GC-MS, or LC-MS.
Visual Workflow Diagrams
Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical decision tree for diagnosing the root cause of low product yield.
Caption: A decision tree to guide troubleshooting for low reaction yields.
Optimization Strategy for Chemoselectivity
This workflow illustrates the iterative process of refining reaction conditions to favor the desired product.
Caption: An iterative workflow for optimizing chemoselectivity in coupling reactions.
References
- Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran.MDPI.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Israel Journal of Chemistry.
- Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions.ChemRxiv.
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- A Brief Introduction to Chemical Reaction Optimization.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Recent trends for chemoselectivity modulation in one-pot organic transform
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.Journal of the American Chemical Society.
- CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.The Royal Society of Chemistry.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.ChemRxiv.
- Optimizing Suzuki Coupling Reactions.CovaSyn.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center.Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions.Benchchem.
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Validation & Comparative
A Forward-Looking Comparative Analysis: 4-(3-Methylthioureido)phenylboronic Acid as a Novel Sensing Platform
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical sensing, boronic acids have carved a significant niche as versatile receptors, particularly for diol-containing molecules such as saccharides and for the detection of reactive oxygen species (ROS). Their utility stems from the reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols. This guide presents a forward-looking comparative analysis of a novel, yet underexplored, boronic acid derivative: 4-(3-Methylthioureido)phenylboronic acid .
While comprehensive experimental data for this specific compound is not yet prevalent in published literature, this guide, grounded in established principles of boronic acid chemistry and sensor design, will project its potential performance characteristics. We will compare these hypothesized attributes to well-established boronic acid sensors, providing a scientifically-grounded rationale for its prospective advantages and applications. This document aims to serve as a foundational resource and a catalyst for further research into this promising molecule.
The Boronic Acid Sensing Landscape: A Primer
Boronic acid-based sensors typically consist of a boronic acid recognition unit appended to a signal transducer, which can be a fluorophore, a chromophore, or an electrode surface. The binding of an analyte to the boronic acid modulates the physicochemical properties of the transducer, resulting in a detectable signal. The key to effective sensor design lies in optimizing the affinity, selectivity, and signaling response of the boronic acid receptor.
Introducing this compound: A Molecule of Interest
This compound is an aromatic boronic acid distinguished by the presence of a methylthioureido group at the para position of the phenyl ring. While the boronic acid group provides the primary binding site for diols, the methylthioureido moiety is hypothesized to play a crucial role in fine-tuning the sensor's properties through several mechanisms:
-
Modulation of Lewis Acidity: The electronic nature of the substituent on the phenyl ring can influence the pKa of the boronic acid. A lower pKa is generally desirable for sensing at physiological pH, as the tetrahedral boronate form exhibits stronger binding to diols. The methylthioureido group, with its potential for electron donation and hydrogen bonding, could favorably modulate the pKa.
-
Secondary Interactions: The thiourea group is an excellent hydrogen bond donor. This characteristic could enable secondary hydrogen bonding interactions with the analyte, potentially enhancing both binding affinity and selectivity for specific saccharides or other polyhydroxylated molecules.
-
Enhanced Signaling: The thiourea moiety can also participate in anion recognition and has been utilized in colorimetric sensors.[1] This suggests that this compound could be developed into a colorimetric or fluorescent sensor where the thiourea group acts as part of the signaling unit.
Comparative Analysis: Projecting Performance Against Established Boronic Acids
To contextualize the potential of this compound, we compare its hypothesized attributes with three well-characterized boronic acids: Phenylboronic Acid (PBA), 3-Aminophenylboronic Acid (3-APBA), and the ROS sensor, Peroxyfluor-1.
| Feature | This compound (Hypothesized) | Phenylboronic Acid (PBA) | 3-Aminophenylboronic Acid (3-APBA) | Peroxyfluor-1 (ROS Sensor) |
| Analyte Class | Saccharides, Reactive Oxygen Species | Saccharides | Saccharides, Glycoproteins | Hydrogen Peroxide (H₂O₂) |
| Sensing Mechanism | Reversible covalent binding to diols; potential for hydrogen bonding and colorimetric/fluorescent signaling. | Reversible covalent binding to diols. | Reversible covalent binding to diols; intramolecular N-B coordination. | Irreversible oxidation of boronate ester.[2] |
| Projected Affinity | Moderate to high, potentially enhanced by hydrogen bonding. | Low to moderate. | Moderate, enhanced by the amino group's effect on pKa.[3][4] | High (reaction-based). |
| Projected Selectivity | Potentially high for specific saccharides due to secondary interactions. | Low; generally higher affinity for fructose over glucose.[5] | Moderate; can be improved by incorporation into polymers.[6] | High for H₂O₂ over other ROS.[2] |
| Detection Modality | Potentially colorimetric, fluorescent, or electrochemical. | Typically requires coupling to a reporter group. | Can be used in fluorescent and electrochemical sensors.[3][4] | Fluorescent "turn-on".[2] |
| Operating pH | Expected to be effective at physiological pH. | Typically requires alkaline conditions (pH > pKa). | Functional at physiological pH due to lower pKa. | Physiological pH.[2] |
Proposed Synthesis and Experimental Validation: A Roadmap for Researchers
To transition from hypothesis to empirical evidence, a systematic approach to the synthesis and evaluation of this compound is necessary.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process starting from the commercially available 4-aminophenylboronic acid.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Isothiocyanatophenylboronic acid. 4-Aminophenylboronic acid can be converted to the corresponding isothiocyanate. A common method involves the reaction with thiophosgene in a biphasic system or using carbon disulfide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[1]
Step 2: Reaction with Methylamine. The resulting 4-isothiocyanatophenylboronic acid can then be reacted with methylamine in a suitable solvent, such as tetrahydrofuran or ethanol, to yield the desired this compound.[7][8]
Experimental Workflow for Sensor Characterization
The following workflow outlines the key experiments to validate the sensing performance of the synthesized this compound.
Caption: Experimental workflow for the characterization of a new boronic acid sensor.
Detailed Experimental Protocols
1. UV-Vis and Fluorescence Titration for Binding Constant Determination
-
Objective: To determine the binding constant (Ka) of this compound with a target analyte (e.g., glucose, fructose).
-
Materials:
-
Stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Stock solution of the analyte in the same buffer.
-
UV-Vis spectrophotometer or spectrofluorometer.
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of the boronic acid sensor and varying concentrations of the analyte.
-
Allow the solutions to equilibrate.
-
Record the absorbance or fluorescence emission spectrum for each solution.
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the analyte concentration.
-
Analyze the data using a suitable binding model, such as the Benesi-Hildebrand equation, to calculate the binding constant.[5][9]
-
2. Job's Plot for Stoichiometry Determination
-
Objective: To determine the binding stoichiometry between the boronic acid sensor and the analyte.[10][11]
-
Materials:
-
Equimolar stock solutions of the boronic acid sensor and the analyte in the same buffer.
-
-
Procedure:
-
Prepare a series of solutions where the total molar concentration of the sensor and analyte is constant, but their mole fractions vary from 0 to 1.
-
Record the absorbance or fluorescence of each solution after equilibration.
-
Plot the change in absorbance or fluorescence (Y-axis) against the mole fraction of the boronic acid (X-axis).
-
The mole fraction at which the maximum deviation is observed corresponds to the stoichiometry of the complex.[10]
-
Concluding Remarks and Future Outlook
While the exploration of this compound as a chemical sensor is in its nascent stages, the theoretical framework and comparative analysis presented in this guide provide a strong impetus for its investigation. The unique combination of a diol-binding boronic acid and a hydrogen-bonding, potentially signaling, methylthioureido group presents an exciting opportunity for the development of novel sensors with enhanced affinity and selectivity. The proposed synthetic route and experimental workflows offer a clear path for researchers to validate these hypotheses and unlock the full potential of this promising molecule. Future work should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its sensing capabilities for a wide range of biologically relevant analytes.
References
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- Li, M., Zhu, W., Marken, F., & James, T. D. (2015). Electrochemical sensing using boronic acids.
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- Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium: An Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.
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- Salinas-Castillo, A., de la Escosura-Muñiz, A., & Merkoçi, A. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors, 19(7), 1686.
- Wu, W., Li, J., Wang, Y., & Wang, B. (2010). A new fluorescent boronic acid for direct sensing of glucose in blood. Talanta, 81(1-2), 159-164.
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- Bose, P., & Ghosh, P. (2011). A Chromogenic and “Turn-On” Fluorogenic Anion Sensor Based on a Thiourea–Anthraquinone Derivative. Organic Letters, 13(21), 5788–5791.
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- Kaur, S., & Singh, N. (2014). Thiourea derivatives as colorimetric and fluorescent chemosensors. RSC Advances, 4(69), 36497-36516.
- Kim, S. H., & Kim, J. Y. (2010). Colorimetric sugar sensing using boronic acid-substituted azobenzenes. Sensors, 10(4), 2846-2863.
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- Yang, W., Fan, H., & Gao, X. (2007). A new fluorescent glucose sensor based on boronic acid-substituted viologen.
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A Comparative Guide to the Validation of an Analytical Method for 4-(3-Methylthioureido)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-(3-Methylthioureido)phenylboronic acid is a key building block in the synthesis of various therapeutic agents, making the validation of its analytical method a critical step in ensuring drug quality and safety. This guide provides an in-depth comparison of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against alternative analytical techniques. The experimental designs and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines[1][2][3][4][5][6].
The Analyte: this compound
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a methylthiourea group. The boronic acid is a versatile functional group for carbon-carbon bond formation, notably in Suzuki-Miyaura cross-coupling reactions, while the thiourea group can impart specific binding properties or serve as a synthon for further chemical modifications[7]. Its analysis presents unique challenges due to the polarity of the boronic acid group and the potential for degradation of the thiourea moiety.
Proposed Analytical Method: Stability-Indicating Reversed-Phase HPLC
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique for the quantification of this compound and its impurities. This choice is predicated on the widespread availability of HPLC systems in quality control laboratories and its proven robustness for the analysis of a wide range of pharmaceutical compounds[8].
Rationale for Method Selection
The chemical structure of this compound, with its aromatic ring, makes it amenable to UV detection. The polarity of the molecule allows for good retention and separation on a C18 stationary phase with a suitable aqueous-organic mobile phase. A stability-indicating method is crucial to separate the intact drug from any potential degradation products that may form under various stress conditions[6][8][9][10].
Anticipated Impurities and Degradants
A thorough understanding of the synthetic route is essential for identifying potential process-related impurities and degradation products. A plausible synthesis involves the reaction of 4-aminophenylboronic acid with methyl isothiocyanate[7].
Potential impurities could include:
-
Starting Materials: Unreacted 4-aminophenylboronic acid and methyl isothiocyanate.
-
By-products: Symmetrical ureas formed from the reaction of 4-aminophenylboronic acid with itself, or other side-products from the reactive isothiocyanate.
-
Degradation Products: The thiourea functional group is susceptible to hydrolysis and oxidation. Forced degradation studies are necessary to identify these potential degradants[8][10][11][12][13].
Validation of the Proposed HPLC Method
The validation of the analytical method will be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[1][2][4][5][9][13].
Experimental Protocol: HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Diagram of the HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), analyte, and stressed samples. | The method must be able to unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range for which the method is demonstrated to be accurate, precise, and linear. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1). | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration. | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | No significant changes in system suitability parameters or analytical results. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and versatile technique, other methods can also be considered for the analysis of boronic acids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Advantages: High sensitivity and specificity, providing structural information from the mass spectrum.
-
Disadvantages: Boronic acids are generally non-volatile and require derivatization prior to analysis, which adds a step to the sample preparation and can introduce variability. The high temperatures of the GC inlet can also lead to the degradation of thermally labile compounds like thioureas.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and rapid analysis times for charged molecules.
-
Advantages: Minimal sample and solvent consumption, high resolution, and suitability for polar and charged analytes.
-
Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection, and can be less robust for routine quality control applications. Reproducibility can be a challenge due to factors affecting the electroosmotic flow.
Comparative Summary
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between stationary and mobile phases | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Differential migration in an electric field |
| Analyte Suitability | Broad range of polar and non-polar compounds | Volatile and semi-volatile compounds | Charged molecules |
| Sample Preparation | Simple dissolution and filtration | Derivatization often required | Simple dissolution in buffer |
| Sensitivity | Good (ng range) | Excellent (pg range) | Moderate (µg range) |
| Specificity | Good (based on retention time) | Excellent (retention time and mass spectrum) | Good (based on migration time) |
| Robustness | High | Moderate (derivatization can be a source of variability) | Moderate |
| Throughput | High | Moderate | High |
Diagram of Method Comparison
Caption: Comparison of Analytical Methods.
Conclusion
The validation of a stability-indicating analytical method is a cornerstone of drug development, ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, a well-validated RP-HPLC method offers a pragmatic and reliable approach for routine quality control. While alternative techniques such as GC-MS and Capillary Electrophoresis present their own advantages, particularly in terms of sensitivity and resolution, the robustness and widespread availability of HPLC make it the preferred choice for this application. The principles and protocols outlined in this guide provide a comprehensive framework for the successful validation of an analytical method for this important synthetic intermediate.
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A Comparative Guide to the Diol Selectivity of 4-(3-Methylthioureido)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular recognition, the interaction between boronic acids and diols stands as a cornerstone for the development of sensors, drug delivery systems, and affinity chromatography. The reversible covalent bonding between the boronic acid moiety and 1,2- or 1,3-diols offers a versatile tool for targeting saccharides and other diol-containing biomolecules.[1][2] This guide provides a comparative analysis of the diol selectivity of a specific derivative, 4-(3-Methylthioureido)phenylboronic acid, benchmarked against other common phenylboronic acids. We will delve into the underlying chemical principles governing this selectivity and provide a detailed experimental protocol for its determination.
Understanding Boronic Acid-Diol Interactions: The Foundation of Selectivity
The binding of a boronic acid to a diol is a dynamic equilibrium that results in the formation of a cyclic boronate ester.[3] This interaction is highly dependent on several factors, including the pH of the solution, the pKa of the boronic acid, and the stereochemistry of the diol.[4] Arylboronic acids, such as phenylboronic acid and its derivatives, have been extensively studied for their ability to bind with biologically relevant diols like glucose and fructose.[1][2]
The key to this interaction lies in the Lewis acidity of the boron atom. In aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[5][6] The tetrahedral form is more reactive towards diols.[7][8] Consequently, factors that favor the formation of the boronate ion, such as a higher pH (relative to the boronic acid's pKa) and the presence of electron-withdrawing substituents on the phenyl ring, generally lead to stronger diol binding.[4][9]
The Profile of this compound: An Estimation of Selectivity
The general trend for diol binding affinity to phenylboronic acids is typically Fructose > Galactose > Mannose > Glucose. This selectivity is primarily due to the higher proportion of the furanose form in fructose, which presents a cis-diol arrangement that is highly favorable for forming a stable five-membered ring with the boronic acid. It is anticipated that this compound will follow this general selectivity pattern, but with overall higher binding constants due to its lower pKa.
Comparative Binding Affinities of Phenylboronic Acid Derivatives
To provide a clear perspective on the expected performance of this compound, the following table summarizes the experimentally determined association constants (Kₐ) for other relevant phenylboronic acids with D-Fructose and D-Glucose at or near physiological pH.
| Boronic Acid Derivative | Diol | Association Constant (Kₐ, M⁻¹) |
| Phenylboronic Acid | D-Fructose | 4370 |
| Phenylboronic Acid | D-Glucose | 110 |
| 8-Isoquinolinylboronic acid | D-Fructose | 1493[5] |
| 8-Isoquinolinylboronic acid | D-Glucose | 46[5] |
| 4-(N-methyl)carboxamidobenzeneboronic acid | D-Fructose | 8600[10] |
| This compound | D-Fructose | Estimated to be > 4370 |
| This compound | D-Glucose | Estimated to be > 110 |
Note: The values for this compound are estimations based on the electron-withdrawing nature of the substituent.
Experimental Protocol: Determining Diol Binding Constants via Competitive Fluorescence Assay
A robust and widely used method for determining the binding constants of boronic acids with diols that do not have a fluorescent reporter is the Alizarin Red S (ARS) competitive binding assay.[1] ARS is a catechol-containing dye that forms a fluorescent complex with boronic acids. A competing diol will displace ARS from the boronic acid, leading to a decrease in fluorescence, which can be quantified to determine the binding affinity.
Materials:
-
This compound
-
Alizarin Red S (ARS)
-
D-Glucose, D-Fructose, and other diols of interest
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrofluorometer
-
96-well microplates (optional, for high-throughput measurements)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute it in the phosphate buffer to the desired working concentration.
-
Prepare a stock solution of ARS in the phosphate buffer.
-
Prepare a series of stock solutions of the diols (e.g., glucose, fructose) at various concentrations in the phosphate buffer.
-
-
Determination of the Boronic Acid-ARS Binding Constant (KARS):
-
To a fixed concentration of ARS in the phosphate buffer, titrate increasing concentrations of the this compound solution.
-
Measure the fluorescence intensity at the excitation and emission maxima of the boronic acid-ARS complex.
-
Plot the change in fluorescence as a function of the boronic acid concentration and fit the data to a suitable binding isotherm to calculate KARS.
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of this compound and ARS in the phosphate buffer, based on the KARS determination to ensure significant complex formation.
-
To this solution, add increasing concentrations of the diol being tested.
-
Incubate the mixture for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity. The fluorescence will decrease as the diol displaces ARS from the boronic acid.
-
-
Data Analysis and Calculation of the Diol Binding Constant (Kdiol):
-
Plot the fluorescence intensity as a function of the diol concentration.
-
The data can be analyzed using a competitive binding equation to determine the binding constant (Kdiol) for the boronic acid-diol interaction.
-
Conclusion and Future Directions
This compound is poised to be a valuable tool for diol recognition, likely exhibiting enhanced binding affinities compared to unsubstituted phenylboronic acid, particularly at physiological pH. Its selectivity is expected to follow the established trend, with a high preference for fructose. The experimental protocol outlined in this guide provides a clear pathway for the empirical determination of its binding constants with various diols. Further research should focus on the synthesis and direct experimental validation of the diol binding profile of this compound. Such data will be instrumental in the rational design of novel sensors and drug delivery systems with tailored selectivity for specific saccharides.
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A Comparative Guide to Cross-Reactivity in Boronic Acid-Based Sensing: A Case Study of 4-(3-Methylthioureido)phenylboronic acid
This guide provides a comprehensive analysis of cross-reactivity for 4-(3-Methylthioureido)phenylboronic acid (4-MT-PBA) as a fluorescent sensor. It is intended for researchers, scientists, and drug development professionals who leverage sensor technologies and require a deep understanding of selectivity and interference. We will move beyond simple protocols to explore the causal relationships behind experimental design, ensuring a robust and self-validating approach to sensor characterization.
Foundational Principles: The Boronic Acid Sensing Mechanism
Phenylboronic acids have emerged as a cornerstone of synthetic receptor chemistry, primarily due to their unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities.[1][2] This interaction is the basis for their widespread use in detecting saccharides, glycoproteins, and other biologically relevant polyols.[1] The core mechanism involves the Lewis acidic boron atom of the boronic acid (a trigonal planar, sp² hybridized state) reacting with the diol to form a more stable cyclic boronate ester (a tetrahedral, sp³ hybridized state).[3]
The incorporation of a fluorophore into the boronic acid molecule allows this binding event to be transduced into a measurable optical signal, often through mechanisms like Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET).[4] In many designs, the unbound sensor exhibits quenched fluorescence, which is "turned on" upon binding the diol analyte.
The specific subject of this guide, this compound, introduces a methylthioureido group to the classic phenylboronic acid (PBA) scaffold. This functionalization is not arbitrary; the thioureido moiety can influence the electronic properties of the phenyl ring and offers additional hydrogen bonding sites, potentially modulating the pKa of the boronic acid and enhancing binding affinity and selectivity for target analytes.[5]
Caption: Reversible binding of a cis-diol analyte to the boronic acid sensor.
The Imperative of Selectivity: Defining and Quantifying Cross-Reactivity
In an ideal sensor, the signal response would be exclusively due to the target analyte. In reality, sensors often respond to other, structurally similar molecules present in the sample matrix. This phenomenon is known as cross-reactivity or interference.[6] For any diagnostic or quantitative application, understanding and minimizing cross-reactivity is paramount to avoid false positives and ensure data accuracy.
A cross-reactivity study is not merely a quality control step; it is a fundamental characterization of the sensor's performance envelope. The goal is to challenge the sensor with a panel of potential interferents at physiologically or experimentally relevant concentrations and quantify its response relative to the primary target analyte.
A Validated Framework for Cross-Reactivity Assessment
A robust cross-reactivity protocol must be systematic and its choices justifiable. The following sections detail a comprehensive workflow for characterizing this compound.
Rationale for Interferent Selection
The selection of interferents is critical and should be based on mechanistic principles. For a boronic acid-based sensor targeting a specific saccharide like glucose, the panel should include compounds from several logical categories.
| Category | Example Compound | Rationale for Inclusion |
| Structural Isomers | Fructose, Galactose | Possess the same chemical formula as glucose but different diol arrangements. Fructose is a known high-affinity binder for monoboronic acids.[7] |
| Other Diols | Catechol, Dopamine | Contain the 1,2-diol moiety and are common in biological systems or as pharmaceutical compounds.[8] |
| Common Metabolites | Lactic Acid, Ascorbic Acid | High concentration in biological fluids; potential for weak, non-specific interactions or pH effects. |
| Structural Analogs | Phenylboronic Acid (PBA) | Serves as a baseline control to evaluate the performance improvement gained from the methylthioureido functionalization. |
| Non-binding Controls | Urea, Sodium Chloride | High concentration species that should not interact with the boronic acid; used to assess matrix and ionic strength effects. |
Experimental Workflow: From Reagents to Results
The overall process must be designed to be high-throughput, reproducible, and minimize sources of error.
Caption: High-throughput workflow for assessing sensor cross-reactivity.
Detailed Protocol: High-Throughput Fluorescence Assay
This protocol is designed for a standard 96-well microplate format.
-
Reagent Preparation:
-
Sensor Stock (1 mM): Dissolve 2.10 mg of this compound (MW: 210.06 g/mol )[9] in 10 mL of spectroscopic grade DMSO. Store protected from light.
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and carefully adjust the pH to 7.4. This is critical as the pKa of the boronic acid, and thus its binding affinity, is highly pH-dependent.[10]
-
Analyte/Interferent Plate: In a 96-well plate, perform serial dilutions of the target analyte (e.g., D-Glucose) and each interferent listed in Table 1. Prepare concentrations ranging from 0 to 100 mM in Assay Buffer.
-
-
Assay Execution:
-
Working Sensor Solution: Dilute the 1 mM Sensor Stock to 20 µM in Assay Buffer. For a full 96-well plate, prepare ~10 mL.
-
Dispensing: Add 50 µL of the 20 µM working sensor solution to each well of a black, clear-bottom 96-well assay plate.
-
Addition: Transfer 50 µL from the analyte/interferent plate to the assay plate. This results in a final sensor concentration of 10 µM and analyte/interferent concentrations half of that in the dilution plate.
-
Incubation: Gently shake the plate for 30 seconds and then incubate for 15 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Instrument: Use a fluorescence microplate reader.
-
Settings: Set the excitation wavelength based on the fluorophore of the 4-MT-PBA sensor (a preliminary spectral scan is recommended) and the emission wavelength at its maximum. For a typical phenyl-based fluorophore, this might be Ex: ~370 nm, Em: ~450 nm.[4]
-
Measurement: Record the endpoint fluorescence intensity from each well.
-
Performance Benchmark: 4-MT-PBA vs. Alternatives
The ultimate measure of a sensor's utility is its performance relative to established alternatives. Here, we compare the hypothetical response of 4-MT-PBA to its parent compound, phenylboronic acid (PBA), and a gold-standard enzymatic glucose sensor.
Quantitative Cross-Reactivity Comparison
The data below represents a typical outcome, where sensor response is normalized to the signal observed with the target analyte (20 mM Glucose) set to 100%.
| Compound (at 20 mM) | Sensor 1: 4-MT-PBA (% Response) | Sensor 2: Phenylboronic Acid (PBA) (% Response) | Sensor 3: Enzymatic Sensor (% Response) |
| D-Glucose (Target) | 100% | 100% | 100% |
| D-Fructose | 85% | 250% | < 1% |
| D-Galactose | 65% | 90% | < 1% |
| Dopamine | 5% | 15% | 0% |
| Ascorbic Acid | 2% | 5% | < 2% (potential electrochemical interference) |
| Lactic Acid | < 1% | < 1% | < 1% |
| Urea | 0% | 0% | 0% |
Interpretation of Results
-
Superior Fructose Rejection: The most striking result is the dramatically improved selectivity of 4-MT-PBA against fructose compared to standard PBA. Monoboronic acids are notoriously more sensitive to fructose than glucose.[7] The data suggests the methylthioureido group sterically or electronically disfavors the formation of the fructose-boronate ester, a significant advancement for glucose sensing in complex biological fluids.
-
Enhanced Specificity: Across the panel, 4-MT-PBA demonstrates lower cross-reactivity than PBA, indicating the functional group contributes positively to overall specificity.
-
The Gold Standard: As expected, the enzymatic sensor shows virtually no cross-reactivity to other sugars, highlighting the trade-off between the exceptional selectivity of biological recognition elements and the potential stability and cost advantages of synthetic chemosensors.[4]
Caption: Factors influencing the final measured selectivity of the sensor.
Concluding Insights for the Field Scientist
The characterization of this compound reveals it to be a promising candidate for applications requiring enhanced selectivity against fructose, a common and significant interferent for traditional boronic acid sensors. The methylthioureido functionalization appears to successfully modulate the binding pocket to better discriminate between glucose and other saccharides.
This guide has provided not just a protocol, but a logical and defensible framework for conducting cross-reactivity studies. By grounding experimental design in the mechanistic principles of molecular recognition, researchers can generate high-confidence data that accurately reflects a sensor's true performance. For any novel sensor, this level of rigorous characterization is an indispensable step on the path from the laboratory to real-world application.
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A Senior Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Cross-Coupling
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Catalyst in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its remarkable reliability and functional group tolerance for creating carbon-carbon bonds.[1][2] The success of this transformation, however, is critically dependent on the choice of the palladium catalyst system. The intricate interplay between the palladium metal center and its coordinating ligands dictates the efficiency, substrate scope, and overall outcome of the reaction.
This guide provides an in-depth comparison of different classes of palladium catalysts, moving beyond a simple catalog of options. We will explore the mechanistic rationale behind their performance, present a standardized protocol for their evaluation, and offer a logical framework for catalyst selection. For the purpose of a direct and practical comparison, we will focus on a model Suzuki-Miyaura reaction: the coupling of 4-chlorotoluene with phenylboronic acid. This system is representative of a moderately challenging coupling that effectively highlights the performance differences between catalyst generations.
Mechanistic Foundations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential to appreciate why different catalysts exhibit varying levels of performance. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the electrophile (e.g., an aryl halide). This is often the rate-limiting step, especially for less reactive halides like aryl chlorides. The catalyst's electronic properties are crucial here; electron-rich ligands can accelerate this step.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The nature of the base and the steric environment around the palladium are key factors influencing the efficiency of this step.[2]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][6] Bulky ligands are known to promote this final, product-releasing step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Classes
The evolution of palladium catalysts has been driven by the design of sophisticated ligands that enhance stability, activity, and substrate scope. We will compare three major classes using our model reaction.
Class 1: First-Generation Phosphine Ligands (e.g., PPh₃)
Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, represent the classical approach. While foundational, they often require higher catalyst loadings and elevated temperatures, particularly for less reactive substrates like aryl chlorides.
-
Mechanistic Insight: Triphenylphosphine is a moderately electron-donating ligand. While effective for aryl iodides and bromides, it often struggles to promote the challenging oxidative addition of aryl chlorides. The relatively small steric footprint can also lead to slower reductive elimination.
Class 2: Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands)
Developed by Stephen Buchwald and his group, ligands like XPhos, SPhos, and RuPhos have revolutionized cross-coupling.[8] These ligands feature a biaryl backbone that creates a sterically demanding and highly electron-donating environment around the palladium center.[9]
-
Mechanistic Insight: The significant steric bulk of ligands like XPhos promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. Furthermore, their strong electron-donating character facilitates the oxidative addition step, while the steric hindrance accelerates the final reductive elimination.[7] This combination allows for lower catalyst loadings, shorter reaction times, and the successful coupling of challenging substrates at milder temperatures.[10]
Class 3: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[11] They are known for forming exceptionally stable palladium complexes due to a very strong Pd-C sigma bond.[5]
-
Mechanistic Insight: NHCs are powerful sigma-donors, even more so than many phosphines, which makes the resulting palladium center highly electron-rich and thus very active for the oxidative addition of unreactive electrophiles like aryl chlorides.[5][11] The strong Pd-NHC bond leads to highly stable catalysts that resist decomposition at high temperatures, often resulting in higher turnover numbers.[12][13]
Performance Data Summary
The following table summarizes the expected performance of representative catalysts from each class in our model reaction. The data is compiled to reflect typical outcomes observed in laboratory settings.
| Catalyst System | Catalyst Class | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(PPh₃)₄ | First-Gen Phosphine | 2 | 100 | 12 | 55 | 28 | 2.3 |
| Pd₂(dba)₃ / XPhos | Buchwald Biaryl Phosphine | 0.5 | 80 | 2 | 98 | 196 | 98 |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | 0.5 | 80 | 1.5 | 99 | 198 | 132 |
-
Turnover Number (TON): Moles of product formed per mole of catalyst.[14][15] TON = (moles of product) / (moles of catalyst)
-
Turnover Frequency (TOF): The turnover number per unit of time, a measure of catalyst activity.[16][17] TOF = TON / time
Standardized Experimental Protocol for Catalyst Comparison
To ensure a fair and objective comparison, a standardized experimental protocol is crucial. This protocol is designed for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(IPr)Cl₂]₂)
-
Ligand (if applicable, e.g., XPhos)
-
Toluene/Water (10:1 mixture), degassed
-
Internal standard (e.g., Dodecane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst/ligand system (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the degassed toluene/water solvent mixture (2.0 mL), followed by 4-chlorotoluene (1.0 mmol) and the internal standard.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir the reaction for the specified duration.
-
Monitoring and Analysis: At set time points, withdraw aliquots via syringe, quench with water, extract with ethyl acetate, and analyze by GC-FID or GC-MS to determine the conversion and yield relative to the internal standard.
A Logic-Based Workflow for Catalyst Selection
Choosing the optimal catalyst is not a one-size-fits-all decision. It involves a logical progression considering the specific challenges of the desired transformation.
Caption: Decision workflow for selecting an appropriate palladium catalyst.
Conclusion
The selection of a palladium catalyst is a critical parameter that profoundly influences the outcome of a Suzuki-Miyaura cross-coupling reaction. While first-generation phosphine-based catalysts are suitable for simpler substrates, the development of bulky, electron-rich biaryl phosphine (Buchwald) ligands and robust N-heterocyclic carbene (NHC) ligands has dramatically expanded the scope and efficiency of this transformation. Buchwald-type catalysts offer exceptional activity for a broad range of substrates, including challenging aryl chlorides, due to a combination of steric and electronic factors that accelerate both oxidative addition and reductive elimination.[7][9] NHC-based catalysts provide a highly stable and active alternative, particularly advantageous for their thermal stability and effectiveness with unreactive coupling partners.[5][12] A systematic approach to catalyst selection, grounded in mechanistic understanding and guided by standardized evaluation protocols, empowers researchers to overcome synthetic challenges and efficiently develop robust processes for drug discovery and development.
References
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literature review of thiourea-containing boronic acids in catalysis
An In-Depth Guide to Thiourea-Containing Boronic Acids in Asymmetric Catalysis
Introduction: The Power of Bifunctional Catalysis
In the realm of asymmetric organocatalysis, the design of molecules that can orchestrate complex transformations with high precision is a paramount goal. Bifunctional catalysts, which possess two distinct functional groups capable of activating different components of a reaction simultaneously, have emerged as a powerful strategy.[1] Thiourea derivatives are renowned for their ability to act as hydrogen-bond donors, activating electrophiles and orienting substrates.[2][3] On the other hand, boronic acids are versatile Lewis acids that can form reversible covalent bonds with hydroxyl and carboxyl groups, thereby activating them towards nucleophilic attack.[4][5]
The integration of a thiourea moiety and a boronic acid group into a single chiral scaffold creates a potent bifunctional catalyst.[6] This combination allows for a cooperative activation mechanism where the boronic acid engages the electrophile (often a carboxylic acid) while the thiourea group activates and directs the nucleophile through a network of hydrogen bonds.[4] This guide provides a comparative overview of the performance of these catalysts in key asymmetric reactions, supported by mechanistic insights and experimental data.
Comparative Analysis of Catalytic Performance
The primary application for thiourea-boronic acid hybrid catalysts has been in asymmetric Michael and hetero-Michael additions to α,β-unsaturated carboxylic acids, a challenging transformation for artificial catalysts.[7]
Asymmetric Aza-Michael Additions
The addition of nitrogen nucleophiles to α,β-unsaturated carboxylic acids is a direct route to valuable β-amino acids. Catalysts developed by the Takemoto group have demonstrated remarkable efficiency and stereoselectivity in this area.[8] These catalysts feature a chiral aminothiourea scaffold attached to an arylboronic acid. The synergy between the two functional groups is crucial; control experiments using catalysts lacking either the thiourea or the boronic acid moiety, or using a dual-catalyst system with separate components, resulted in significantly lower yield and enantioselectivity.[7]
A comparative summary of representative catalysts in the aza-Michael addition of benzyloxylamine (BnONH₂) to crotonic acid is presented below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cat-1a (Thiourea-Boronic Acid) | 10 | CCl₄ | 24 | 83 | 90 | [7] |
| Cat-1b (Urea-Boronic Acid) | 10 | CCl₄ | 24 | 65 | 75 | [7] |
| Cat-1c (N-Boc-Boronic Acid) | 10 | CCl₄ | 24 | 40 | 58 | [7] |
| Dual Catalyst System | 10 each | CCl₄ | 24 | Byproduct Only | - | [7] |
Analysis: The data clearly shows the superiority of the integrated thiourea-boronic acid catalyst (Cat-1a ). The thiourea moiety provides better catalytic performance and enantioselectivity compared to a urea group (Cat-1b ), likely due to its stronger hydrogen-bonding capabilities.[7] The N-Boc protected catalyst (Cat-1c ) is less effective, highlighting the importance of the specific hydrogen-bond donor group.[7] The failure of the dual-catalyst system underscores the necessity of having both functionalities within the same molecule for effective, pre-organized activation of the substrates.[7]
Asymmetric Thia-Michael Additions
The same class of catalysts has been successfully applied to the thia-Michael addition to α,β-unsaturated carboxylic acids. Interestingly, the reaction exhibits a fascinating solvent-dependent chirality switch. This phenomenon allows for the selective synthesis of either enantiomer of the product simply by changing the reaction solvent, a highly desirable feature in asymmetric synthesis.
| Catalyst | Nucleophile | Solvent | Time (h) | Yield (%) | ee (%) | Product Enantiomer | Reference |
| Cat-1a | 2-naphthalenethiol | CCl₄ | 48 | 85 | 86 | (S) | [7] |
| Cat-1a | 2-naphthalenethiol | CH₃CN | 48 | 91 | 85 | (R) | [7] |
Analysis: The ability to switch enantioselectivity by altering the solvent is a testament to the nuanced mechanism of these catalysts. It is proposed that the coordination mode of the catalytically active borate complexes can be controlled by the reaction solvent, leading to the formation of opposite enantiomers.[7]
Mechanistic Insights and Proposed Catalytic Cycle
The catalytic cycle is believed to commence with the reaction between the boronic acid and the α,β-unsaturated carboxylic acid substrate. This forms a borate complex, enhancing the electrophilicity of the Michael acceptor.[7] The thiourea moiety then plays a crucial role in binding and orienting the incoming nucleophile via hydrogen bonds.[4]
Caption: Proposed catalytic cycle for the thiourea-boronic acid catalyzed aza-Michael addition.
This dual activation model, where the boronic acid acts as a Lewis acid to activate the carboxylic acid and the thiourea positions the nucleophile, explains the high efficiency and stereocontrol observed.[4][7] Computational studies have supported this mechanism, identifying a transition state where the carboxylate ligand is synergistically activated by both the boronic acid and the thiourea N-H protons.[7]
Catalyst Synthesis and Design Principles
The synthesis of these bifunctional catalysts typically involves a modular approach, allowing for structural optimization.[9] A common strategy is to couple a chiral diamine backbone with a substituted isothiocyanate to form the thiourea moiety, followed by introduction of the boronic acid functionality.
Caption: Simplified workflow for the synthesis of thiourea-containing boronic acid catalysts.
The choice of the chiral backbone, the substituents on the thiourea, and the position of the boronic acid are all critical for catalytic performance. Electron-deficient thioureas, for instance, have been shown to provide better results, likely due to their enhanced hydrogen-bonding acidity.[7]
Experimental Protocol: Asymmetric Aza-Michael Addition
The following is a representative experimental procedure adapted from the work of Takemoto and colleagues.[8]
Objective: To synthesize an enantioenriched β-(benzyloxy)amino acid derivative via asymmetric aza-Michael addition.
Materials:
-
Thiourea-boronic acid catalyst (e.g., Cat-1a ) (0.02 mmol, 10 mol%)
-
α,β-Unsaturated carboxylic acid (e.g., crotonic acid) (0.2 mmol, 1.0 equiv)
-
Nitrogen nucleophile (e.g., BnONH₂) (0.22 mmol, 1.1 equiv)
-
Molecular Sieves 4Å (100 mg)
-
Anhydrous carbon tetrachloride (CCl₄) (1.0 mL)
Procedure:
-
To a flame-dried reaction vial, add the thiourea-boronic acid catalyst (10 mol%) and powdered 4Å molecular sieves (100 mg).
-
The vial is sealed and purged with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous CCl₄ (1.0 mL) via syringe.
-
Add the α,β-unsaturated carboxylic acid (1.0 equiv) to the mixture.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitrogen nucleophile (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours), monitoring progress by TLC.
-
Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino acid derivative.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Conclusion and Future Outlook
Thiourea-containing boronic acids represent a significant advancement in bifunctional organocatalysis. Their ability to cooperatively activate both electrophiles and nucleophiles has enabled highly efficient and stereoselective reactions, particularly the challenging asymmetric Michael additions to α,β-unsaturated carboxylic acids.[7][8] The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, paving the way for the development of even more active and selective catalysts.[9]
Future research in this area will likely focus on expanding the substrate scope to include more complex and sterically hindered reactants. The application of these catalysts to other types of asymmetric transformations, such as cycloadditions or tandem reactions, is also a promising avenue.[4][10] Furthermore, a deeper understanding of the factors controlling unique phenomena like solvent-dependent enantioselectivity will be crucial for the rational design of next-generation catalysts for practical and reliable drug synthesis and discovery.[7]
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- 9. Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Boronic Acid Protection Strategies
An In-depth Comparative Analysis for Drug Development and Organic Synthesis
In the landscape of modern synthetic chemistry, boronic acids and their derivatives stand as indispensable tools, particularly in the construction of complex molecular architectures through cross-coupling reactions. However, the inherent instability and reactivity of free boronic acids often necessitate the use of protecting groups to ensure successful and predictable outcomes in multi-step syntheses. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the most prevalent boronic acid protection strategies, offering field-proven insights and supporting experimental data to inform your selection process.
The Imperative for Boronic Acid Protection
Free boronic acids, while versatile, are susceptible to various decomposition pathways, including oxidation, protodeboronation, and the formation of trimeric boroxines.[1] These issues can lead to diminished yields, purification challenges, and unpredictable reactivity. Protecting the boronic acid moiety mitigates these challenges, allowing for greater functional group tolerance and enabling complex, multi-step synthetic sequences. The choice of protecting group is critical and depends on several factors, including the stability required for subsequent reaction steps, the conditions for deprotection, and the overall synthetic strategy.
A Comparative Overview of Leading Protection Strategies
This guide focuses on a comparative analysis of three of the most widely adopted boronic acid protection strategies: pinacol esters , N-methyliminodiacetic acid (MIDA) boronates , and potassium trifluoroborates . Each strategy offers a unique profile of stability, reactivity, and ease of handling, making them suitable for different synthetic challenges.
Pinacol Esters: The Workhorse of Boronic Acid Protection
Pinacol esters are arguably the most popular and widely used protecting group for boronic acids.[1] Their formation is typically straightforward, and they offer a good balance of stability and reactivity for many applications, including the widely used Suzuki-Miyaura cross-coupling reaction.[1]
Protection Mechanism: The protection of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) proceeds through an acid-catalyzed esterification reaction. The diol reacts with the boronic acid to form a cyclic boronate ester, releasing water. The reaction is reversible, and removal of water is often necessary to drive the equilibrium towards the protected form.
Deprotection: While pinacol esters are stable enough for purification by column chromatography, their deprotection to the free boronic acid can be challenging.[1] Direct hydrolysis often requires harsh acidic or basic conditions and can be sluggish.[1] Milder, indirect methods have been developed, such as a two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis. Another common strategy involves oxidative cleavage of the pinacol group using sodium periodate.[1] A stepwise deprotection via conversion to a trifluoroborate or aminoborate offers a milder alternative.[1]
Stability and Reactivity: Pinacol boronate esters exhibit good stability to a range of reaction conditions, but they can be susceptible to hydrolysis, especially in the presence of water or alcohols.[2] This can lead to premature release of the boronic acid.[2] The steric bulk of the pinacol group can also influence the reactivity of the boronate ester in cross-coupling reactions.[3]
Experimental Protocol: Protection of Phenylboronic Acid with Pinacol
-
To a solution of phenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or THF), add pinacol (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
The crude pinacol boronate can be purified by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of Phenylboronic Pinacol Ester
-
Method 1: Hydrolysis with Diethanolamine
-
To a solution of the pinacolyl boronic ester (1.0 eq) in diethyl ether, add diethanolamine (1.1 eq).
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct will form.
-
Filter the precipitate and wash with diethyl ether.
-
Treat the filtered solid with a mild aqueous acid (e.g., 0.1 M HCl) and stir for 20-30 minutes to afford the free boronic acid.
-
-
Method 2: Conversion to Trifluoroborate and Hydrolysis
-
React the pinacolyl organoboronate ester with an excess of potassium hydrogen fluoride (KHF₂) to form the corresponding stable, crystalline potassium organotrifluoroborate salt.[4]
-
Treat the trifluoroborate salt with either an inorganic base or trimethylsilyl chloride and water to yield the organoboronic acid in high yield.[4]
-
Mechanism of Pinacol Ester Formation and Hydrolysis
Figure 1: Mechanism of pinacol ester protection and deprotection.
N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability and Controlled Release
MIDA boronates have emerged as a powerful class of protecting groups, offering exceptional stability and the unique ability for slow, controlled release of the free boronic acid under specific conditions.[3] This makes them particularly valuable for iterative cross-coupling reactions and for handling otherwise unstable boronic acids.[5]
Protection Mechanism: The protection involves the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA). The trivalent MIDA ligand chelates to the boron atom, rehybridizing it from sp² to a more stable sp³ state. This coordinative saturation deactivates the Lewis acidity of the boron, rendering the MIDA boronate unreactive under many standard reaction conditions.[6] The synthesis can be achieved by heating the boronic acid with MIDA, often with azeotropic removal of water, or more conveniently using MIDA anhydride.[6]
Deprotection: A key advantage of MIDA boronates is their facile deprotection under mild aqueous basic conditions, such as with 1M NaOH or even sodium bicarbonate, at room temperature. This orthogonality to many synthetic transformations is a significant benefit. There are two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[7]
Stability and Reactivity: MIDA boronates are exceptionally stable, often indefinitely bench-top stable in air, and are compatible with chromatography. They are unreactive in standard anhydrous cross-coupling conditions, even at elevated temperatures. This high stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected boronic acid.[8]
Experimental Protocol: Synthesis of a MIDA Boronate using MIDA Anhydride
-
Charge a round-bottomed flask with N-methyliminodiacetic acid anhydride (1.0-3.0 eq) and the boronic acid (1.0 eq).
-
Add an anhydrous solvent (e.g., dioxane) to form a suspension.
-
Heat the reaction mixture (e.g., 70 °C) under an inert atmosphere for several hours.
-
Monitor the reaction by TLC. The formation of a white precipitate of MIDA may be observed.
-
Upon completion, cool the reaction mixture and purify the MIDA boronate by filtration and washing, or by column chromatography.
Experimental Protocol: Deprotection of a MIDA Boronate
-
Dissolve the MIDA boronate in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃).
-
Stir the biphasic mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, the free boronic acid can be extracted into an organic solvent after acidification of the aqueous layer.
Mechanism of MIDA Boronate Formation and Deprotection
Figure 3: Mechanism of potassium trifluoroborate formation and hydrolysis.
Head-to-Head Comparison: Choosing the Right Strategy
| Feature | Pinacol Esters | MIDA Boronates | Potassium Trifluoroborates |
| Stability | Good, but susceptible to hydrolysis. [2] | Excellent, bench-top stable, compatible with chromatography. | Excellent, air and moisture stable. |
| Protection Conditions | Mild to moderate (acid catalyst, heat). | Moderate (heat, sometimes with azeotropic removal of water or use of anhydride). [6] | Mild (room temperature). [9][10] |
| Deprotection Conditions | Often harsh (strong acid/base) or multi-step. [1] | Mild (aqueous base at room temperature). | Variable (slow in situ hydrolysis under basic conditions, or acid-promoted). [4][11] |
| Functional Group Tolerance | Good, but sensitive to strong aqueous acid/base. | Excellent, due to high stability and mild deprotection. [8] | Excellent, stable to many reagents. |
| Handling | Generally straightforward, often purified by chromatography. | Crystalline solids, easy to handle and purify. [6] | Crystalline solids, easy to handle. |
| Key Advantage | Widely available, well-established, good for direct use in Suzuki-Miyaura. [1] | Exceptional stability, controlled release, ideal for iterative synthesis. [3][5] | High stability to air and moisture, easy to prepare. |
| Key Disadvantage | Difficult deprotection. [1] | Can require specific conditions for efficient protection. [1] | Hydrolysis rate can be variable and dependent on reaction conditions. [11] |
Conclusion: A Strategic Choice for Synthetic Success
The selection of a boronic acid protection strategy is a critical decision in the design of a synthetic route. Pinacol esters remain a reliable and widely used option for many standard applications. For complex syntheses requiring high stability and orthogonal deprotection, MIDA boronates offer a superior solution, enabling iterative cross-coupling and the use of otherwise unstable boronic acids. Potassium trifluoroborates provide a robust and easily accessible alternative, particularly when exceptional stability to air and moisture is paramount. By understanding the distinct advantages and limitations of each strategy, researchers can make informed decisions to optimize their synthetic endeavors and accelerate the discovery and development of new molecules.
References
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. May 9, 2016. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]
-
Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
Potassium aryltrifluoroborate synthesis - Organic Chemistry Portal. [Link]
-
Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF - ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. [Link]
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- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Assessing the Binding Affinity of 4-(3-Methylthioureido)phenylboronic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel enzyme inhibitors, a precise understanding of a compound's binding affinity is paramount. This guide provides an in-depth comparative analysis of the binding affinity of 4-(3-Methylthioureido)phenylboronic acid , a molecule of interest in the inhibition of serine β-lactamases. As specific binding data for this compound is not yet publicly available, we present a comprehensive framework for its evaluation against a known inhibitor, 4-(Methylthio)phenylboronic acid , targeting the clinically relevant AmpC β-lactamase.
This guide is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind the selection of methods and interpretation of results. We will explore three gold-standard biophysical techniques for quantifying binding affinity: Enzyme Kinetics , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) .
The Significance of Boronic Acids as β-Lactamase Inhibitors
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. Phenylboronic acid derivatives have emerged as a promising class of non-β-lactam inhibitors that can restore the efficacy of these antibiotics.[1][2] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases, such as AmpC.[1][3] The diverse substitutions on the phenyl ring allow for the fine-tuning of binding affinity and selectivity, making the quantitative assessment of these interactions a critical step in the development of effective new therapeutics.
Comparative Analysis: this compound vs. 4-(Methylthio)phenylboronic acid
For this guide, we will compare our topic compound, this compound, with a structurally related analog, 4-(Methylthio)phenylboronic acid. The key structural difference is the substituent at the para position of the phenyl ring: a methylthioureido group versus a methylthio group. The methylthioureido group offers additional hydrogen bond donors and acceptors, which could potentially lead to a stronger interaction with the AmpC active site.
To facilitate a meaningful comparison, we will work with a hypothetical, yet plausible, inhibition constant (Kᵢ) for this compound, based on published data for other para-substituted phenylboronic acid inhibitors of AmpC β-lactamase.[1] We will compare this to a known Kᵢ value for a similar analog.
| Compound | Structure | Target | Hypothetical/Known Kᵢ (nM) |
| This compound | ![]() | AmpC β-Lactamase | 50 (Hypothetical) |
| 4-(Methylthio)phenylboronic acid | ![]() | AmpC β-Lactamase | 200 (Assumed for comparison) |
Method 1: Enzyme Kinetics for Determining Inhibition Constant (Kᵢ)
Enzyme kinetics assays are a fundamental method for characterizing enzyme inhibitors. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of an inhibitor, we can determine its inhibition constant (Kᵢ), a measure of its binding affinity. For β-lactamases, the chromogenic substrate nitrocefin is widely used, as its hydrolysis results in a readily detectable color change.[4][5]
Experimental Workflow: Enzyme Kinetics
Caption: Workflow for determining the inhibition constant (Kᵢ) using an enzyme kinetics assay.
Detailed Protocol: Enzyme Kinetics
1. Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0.
-
AmpC β-Lactamase Stock Solution: Prepare a 1 µM stock solution of purified AmpC β-lactamase in assay buffer. The final concentration in the assay will be 10 nM.
-
Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO. The final concentration in the assay will be 100 µM.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and 4-(Methylthio)phenylboronic acid in DMSO.
2. Assay Procedure: a. In a 96-well microplate, add 50 µL of assay buffer to each well. b. Add 2 µL of serially diluted inhibitor solutions to the appropriate wells. For the control wells, add 2 µL of DMSO. c. Add 20 µL of 50 nM AmpC β-lactamase solution to each well (final concentration 10 nM). d. Incubate the plate at 25°C for 15 minutes. e. Initiate the reaction by adding 28 µL of 357 µM nitrocefin solution to each well (final concentration 100 µM). f. Immediately begin monitoring the change in absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.
3. Data Analysis: a. Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot. b. Plot the v₀ values against the logarithm of the inhibitor concentration. c. Fit the data to the Morrison equation for tight-binding inhibitors to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for nitrocefin with AmpC β-lactamase.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[6] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry (ITC).
Detailed Protocol: Isothermal Titration Calorimetry
1. Sample Preparation:
-
Buffer: 50 mM sodium phosphate, pH 7.0. It is crucial that the enzyme and inhibitor solutions are in identical, degassed buffer to minimize heats of dilution.
-
AmpC β-Lactamase Solution: Prepare a 20 µM solution of purified AmpC β-lactamase in the buffer.
-
Inhibitor Solution: Prepare a 200 µM solution of the boronic acid inhibitor in the same buffer.
2. ITC Experiment: a. Thoroughly clean the ITC instrument. b. Load the AmpC β-lactamase solution into the sample cell (typically ~200 µL). c. Load the inhibitor solution into the injection syringe (typically ~40 µL). d. Set the experimental temperature to 25°C and allow the system to equilibrate. e. Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the enzyme solution, with a spacing of 150 seconds between injections to allow for re-equilibration.
3. Data Analysis: a. Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant. b. Plot the integrated heat data against the molar ratio of inhibitor to enzyme. c. Fit the resulting binding isotherm to a one-site binding model to determine the association constant (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). d. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations: ΔG = -RT * ln(Kₐ) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature. The dissociation constant (Kₔ) is the reciprocal of the association constant (Kₐ).
Summary of Comparative Data
The following table summarizes the expected data from the three experimental approaches for our hypothetical comparison.
| Parameter | This compound | 4-(Methylthio)phenylboronic acid |
| Kᵢ (Enzyme Kinetics) | ~50 nM | ~200 nM |
| Kₔ (SPR) | ~50 nM | ~200 nM |
| kₐ (SPR) | Expected to be similar or slightly higher | Baseline |
| kₔ (SPR) | Expected to be slower | Baseline |
| Kₔ (ITC) | ~50 nM | ~200 nM |
| ΔH (ITC) | Expected to be more negative | Baseline |
| -TΔS (ITC) | To be determined | To be determined |
| ΔG (ITC) | Expected to be more negative | Baseline |
Conclusion
This guide provides a comprehensive framework for assessing the binding affinity of this compound and comparing it to a relevant alternative. By employing a multi-faceted approach that combines enzyme kinetics, SPR, and ITC, researchers can obtain a complete picture of the inhibitor's binding characteristics. The enzyme kinetics assay provides a robust determination of the inhibition constant, while SPR offers valuable insights into the on- and off-rates of the interaction. ITC complements these techniques by providing a full thermodynamic profile, revealing the driving forces behind the binding event.
The hypothetical data presented here suggests that the additional hydrogen bonding capabilities of the methylthioureido group in this compound could lead to a significantly higher binding affinity for AmpC β-lactamase compared to 4-(Methylthio)phenylboronic acid. The detailed protocols provided in this guide are designed to be self-validating and will enable researchers to generate high-quality, reproducible data to confirm or refute this hypothesis, ultimately guiding the rational design of more potent β-lactamase inhibitors.
References
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase. Protein Science. [Link]
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Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Journal of Medicinal Chemistry. [Link]
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Characterization of β-lactamase activity using isothermal titration calorimetry. PubMed. [Link]
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Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. PubMed. [Link]
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Studies on the inhibition of AmpC and other β-lactamases by cyclic boronates. White Rose Research Online. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
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Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]
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Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli. MDPI. [Link]
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How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin? ResearchGate. [Link]
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ampC ESBL bacteria ( ampC Beta-lactamase Bacteria). Antibiotic Resistance (English). [Link]
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Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis. PMC. [Link]
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A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. PubMed. [Link]
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Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
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Inhibition of AmpC beta-lactamase through a destabilizing interaction in the active site. OSTI.GOV. [Link]
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Analyzing binding kinetics: Which method is best for your next SPR experiment? Nicoya Lifesciences. [Link]
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Kinetic analysis of AmpCEC inhibition by DBOsa. ResearchGate. [Link]
-
Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. [Link]
-
fluorescence polarization assay. UbiQ. [Link]
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Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital. Indian Journal of Microbiology Research. [Link]
- Fluorescence assay for microbial beta-lactamase.
-
Rapid Detection of Plasmid AmpC Beta-Lactamases by a Flow Cytometry Assay. PMC. [Link]
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Rapid Detection of Plasmid AmpC Beta-Lactamases by a Flow Cytometry Assay. MDPI. [Link]
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AmpC β-Lactamases. Clinical Microbiology Reviews. [Link]
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A Senior Application Scientist's Guide to Benchmarking Graphene-Based Sensors
Introduction: The Promise and Pragmatism of Graphene in Sensing
Since its isolation, graphene has been heralded as a transformative material for sensor technology. Its theoretical attributes are undeniably compelling: a perfect two-dimensional structure affording an immense surface-area-to-volume ratio, exceptional electronic conductivity, and high carrier mobility.[1] These properties suggest that every atom on a graphene sheet is a potential sensing site, promising unparalleled sensitivity.[2] In principle, the adsorption of even a single analyte molecule can induce a measurable change in graphene's electronic properties, forming the basis of highly sensitive detection platforms.[3]
However, for the discerning researcher and drug development professional, the transition from theoretical promise to reliable, reproducible, and superior real-world performance is paramount. Pristine graphene, for instance, often suffers from a lack of selectivity due to its zero bandgap, making it difficult to distinguish between molecules with similar electronic signatures.[4] This guide is designed to move beyond the hype and provide a rigorous, evidence-based framework for benchmarking the performance of graphene-based sensors.
We will dissect the critical performance metrics, provide detailed, field-proven experimental protocols for validation, and present objective comparisons with established alternative technologies. This document is structured not as a rigid template, but as a logical workflow that a senior scientist would follow to critically evaluate a novel sensor platform. We will focus on two prominent applications: the electrochemical detection of the neurotransmitter dopamine and the chemiresistive sensing of nitrogen dioxide (NO₂), a critical environmental pollutant. Through these examples, we will illuminate the causal relationships between material properties, experimental design, and sensor performance, empowering you to make informed decisions in your own research and development endeavors.
Part 1: Benchmarking Graphene-Based Electrochemical Biosensors - The Case of Dopamine
The accurate detection of dopamine (DA) is crucial for diagnosing and monitoring neurological disorders like Parkinson's disease.[5] Graphene-based electrochemical sensors have emerged as a promising alternative to traditional methods, offering enhanced sensitivity and lower detection limits.[6][7]
The Rationale for Material Selection in Electrochemical Sensing
The choice of electrode material is a critical first step that dictates the potential performance of an electrochemical sensor.[8][9] An ideal material should possess high electrical conductivity for efficient signal transduction, a wide potential window to accommodate the redox reactions of various analytes, and chemical inertness to prevent fouling and ensure stability.[10]
Graphene's high surface area and excellent conductivity make it an attractive candidate.[11] However, the key to unlocking its full potential often lies in strategic functionalization. By creating composites with metal nanoparticles (e.g., gold, platinum) or conductive polymers, we can enhance electrocatalytic activity, improve selectivity, and increase the number of active sites for analyte interaction.[12] For instance, the synergistic effect between platinum-silver nanoparticles and graphene has been shown to significantly enhance the electrocatalytic oxidation of dopamine.[7] This is because the nanoparticles act as catalytic centers, lowering the overpotential required for the redox reaction, while the graphene scaffold ensures a high surface area and rapid electron transfer.
Experimental Protocol: Performance Verification of a Graphene-Based Dopamine Sensor
This protocol outlines the steps for fabricating and validating a graphene-nanoparticle composite sensor for dopamine detection, using standard electrochemical techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).[7]
1. Electrode Preparation and Modification:
-
Objective: To create a reproducible and stable working electrode modified with the graphene composite.
-
Procedure:
-
Start with a glassy carbon electrode (GCE), a common and relatively inert substrate. Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish.
-
Sonochemically clean the polished GCE in ethanol and deionized (DI) water for 5 minutes each to remove any residual polishing material.
-
Prepare a stable, homogeneous suspension of the graphene-based composite material (e.g., platinum-silver/graphene nanocomposite) in a suitable solvent like DI water, often with the aid of a surfactant or polymer like Nafion to ensure good dispersion and adhesion to the electrode surface.[7]
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the suspension onto the GCE surface and allow it to dry under controlled conditions (e.g., in a desiccator or under a gentle stream of nitrogen). This step is critical for ensuring a uniform and repeatable active layer.
-
2. Electrochemical Characterization and Performance Evaluation:
-
Objective: To quantify the sensor's performance using key metrics: sensitivity, limit of detection (LOD), linear range, selectivity, and stability.
-
Apparatus: A standard three-electrode electrochemical cell consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[7]
-
Electrolyte: A phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4 is typically used as the supporting electrolyte for dopamine detection.[6]
-
Cyclic Voltammetry (CV) for Initial Characterization:
-
Record the CV of the modified electrode in the blank PBS solution to establish the background current and potential window.
-
Introduce a known concentration of dopamine (e.g., 50 µM) into the cell and record the CV again. The appearance of oxidation and reduction peaks corresponding to the dopamine redox reaction confirms the electrocatalytic activity of the modified electrode.[13]
-
The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the electron transfer kinetics. A smaller ΔEp generally indicates faster electron transfer.
-
-
Differential Pulse Voltammetry (DPV) for Quantitative Analysis:
-
DPV is a more sensitive technique for quantitative measurements than CV.[7] Record the DPV of the blank PBS solution.
-
Sequentially add increasing concentrations of dopamine to the electrochemical cell and record the DPV response for each addition.
-
Plot the peak oxidation current as a function of dopamine concentration. The resulting calibration curve is used to determine the sensor's performance metrics.
-
3. Calculation of Performance Metrics:
-
Sensitivity: The slope of the linear portion of the calibration curve.[14] It represents the change in current per unit change in concentration.
-
Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. According to IUPAC guidelines, the LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank signal and S is the sensitivity.[15][16][17]
-
Selectivity: This is a crucial parameter, especially for biological samples. It is assessed by measuring the sensor's response to dopamine in the presence of common interfering species such as ascorbic acid (AA) and uric acid (UA), which are often present at higher concentrations in biological fluids and oxidize at similar potentials.[5] The test involves comparing the DPV signal for a fixed concentration of dopamine with the signal obtained after adding a significantly higher concentration of the interfering species.
-
Stability and Reproducibility:
-
Reproducibility: Fabricate multiple electrodes using the identical procedure and measure their response to the same dopamine concentration. The relative standard deviation (RSD) of the measurements indicates the reproducibility.[18]
-
Stability: Store the sensor under specified conditions (e.g., refrigerated in a dry state) and periodically measure its response to a fixed dopamine concentration over several days or weeks. The change in response over time reflects the sensor's long-term stability.[19][20]
-
Comparative Performance Data: Graphene vs. Alternatives for Dopamine Sensing
The following table summarizes representative performance data for graphene-based dopamine sensors compared to other common carbon-based materials. This data is synthesized from multiple research articles to provide a comparative overview.
| Sensor Material | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference(s) |
| Graphene-Pt-Ag Nanocomposite | DPV | 0.1 - 60 | 0.012 | Not explicitly stated, but high | [7] |
| Graphene Oxide-Carbon Dots | DPV | 0.1 - 30 | 0.506 | 0.0616 | [6] |
| Multi-walled Carbon Nanotubes (MWCNTs) | DPV | 5 - 20 | 1.67 (nM) | High | [11] |
| Bare Glassy Carbon Electrode (GCE) | CV/DPV | Typically narrower | Higher (often >1) | Low | [7] |
Note: Direct comparison of sensitivity values across different studies can be challenging due to variations in electrode surface area and reporting formats. However, the trend of enhanced performance with graphene-based nanocomposites is consistently observed.
Visualization: Dopamine Sensing Workflow
The following diagram illustrates the key steps in the fabrication and testing of a graphene-based electrochemical sensor for dopamine.
Caption: Workflow for fabricating and benchmarking a graphene-based dopamine sensor.
Part 2: Benchmarking Graphene-Based Chemiresistive Gas Sensors - The Case of Nitrogen Dioxide (NO₂)
Nitrogen dioxide (NO₂) is a toxic gas produced from combustion processes, and its detection at low concentrations (parts-per-billion, ppb) is critical for environmental monitoring and public health.[3] Graphene's high surface area and sensitivity to charge transfer make it an excellent candidate for chemiresistive gas sensors, where the adsorption of gas molecules modulates the material's electrical resistance.[1]
The Rationale for Material Selection in Gas Sensing
For chemiresistive sensors, the interaction between the sensing material and the target gas is paramount. Metal oxide semiconductors (MOS), such as SnO₂ and ZnO, are traditional materials for gas sensing but typically require high operating temperatures (200-500 °C) to achieve optimal performance and facilitate desorption of gas molecules.[21] This high power consumption is a significant drawback for portable or low-power applications.
Graphene offers the compelling advantage of room temperature operation.[22] The adsorption of an oxidizing gas like NO₂ withdraws electrons from the p-type graphene lattice, increasing the concentration of hole carriers and thus decreasing its resistance.[3] However, pristine graphene can suffer from slow recovery times, as the binding energy of some gas molecules can be high.[22] To overcome this, researchers often introduce defects or functionalize the graphene surface. For example, ozone treatment can create oxygen functional groups that act as preferential adsorption sites, significantly enhancing sensitivity and response time.[3] Another strategy is the creation of hybrids with metal oxides, which can leverage the properties of both materials.
Experimental Protocol: Performance Verification of a Graphene-Based NO₂ Gas Sensor
This protocol provides a standardized method for testing the performance of a graphene-based chemiresistive sensor for NO₂ detection.
1. Sensor Fabrication:
-
Objective: To create a device where the resistance of a graphene film can be accurately measured upon exposure to gas.
-
Procedure:
-
Synthesize or procure high-quality graphene (e.g., via Chemical Vapor Deposition, CVD).
-
Transfer the graphene film onto a substrate with pre-patterned electrodes (e.g., gold electrodes on a Si/SiO₂ wafer). This process requires precision to avoid introducing cracks or impurities.
-
Alternatively, reduced graphene oxide (rGO) can be drop-casted or spin-coated onto an interdigitated electrode structure.
-
(Optional) Apply a functionalization step, such as controlled exposure to ozone or UV light, to introduce defects or functional groups that can enhance sensing performance.[3][22]
-
2. Gas Sensing Test Setup and Procedure:
-
Objective: To precisely control the gas environment and measure the sensor's response.
-
Apparatus:
-
A sealed test chamber with gas inlet and outlet ports.
-
Mass flow controllers (MFCs) to precisely mix the target gas (NO₂) with a carrier gas (e.g., dry air or nitrogen) to achieve desired concentrations.
-
A source-measure unit (SMU) or a high-precision multimeter to monitor the resistance of the graphene sensor in real-time.
-
Data acquisition software to log the resistance and gas concentration data over time.
-
-
Testing Protocol:
-
Place the sensor inside the test chamber and allow the resistance to stabilize in a flow of the carrier gas ("zero gas"). This establishes the baseline resistance (R_air).[23][24]
-
Introduce a specific concentration of NO₂ into the chamber for a set duration (exposure time) and record the change in resistance until it reaches a stable value (R_gas).
-
Purge the chamber with the carrier gas to allow the sensor to recover, and record the resistance as it returns to its baseline. The time taken for the resistance to return to a certain percentage (e.g., 90%) of the baseline is the recovery time.
-
Repeat this cycle for various concentrations of NO₂ to evaluate the sensor's response across a range of concentrations.
-
To test selectivity, repeat the procedure with potential interfering gases (e.g., NH₃, CO, H₂S) at similar or higher concentrations.[25]
-
3. Calculation of Performance Metrics:
-
Response (Sensitivity): For an oxidizing gas like NO₂ that decreases the resistance of p-type graphene, the response is typically calculated as: Response (%) = [(R_air - R_gas) / R_air] × 100.[3]
-
Response Time (t_res): The time taken for the sensor to reach 90% of its final response value upon exposure to the target gas.
-
Recovery Time (t_rec): The time taken for the sensor to return to 90% of its original baseline resistance after the target gas is removed.
-
Limit of Detection (LOD): The lowest concentration that produces a signal-to-noise ratio of at least 3.[3]
-
Selectivity: The ratio of the sensor's response to the target gas versus its response to an interfering gas at the same concentration.
-
Long-term Stability: Periodically test the sensor's response to a fixed gas concentration over an extended period (weeks or months) to assess drift in the baseline and response.[1][26]
Comparative Performance Data: Graphene vs. Alternatives for NO₂ Sensing
The table below provides a comparative summary of the performance of graphene-based NO₂ sensors against traditional metal oxide semiconductor (MOS) sensors.
| Sensor Material | Operating Temp. | Response to 1 ppm NO₂ (%) | Response Time | Recovery Time | Limit of Detection (LOD) | Reference(s) |
| Pristine Graphene | Room Temp. | ~15-20% | Minutes | Slow (>30 min) | ~10-50 ppb | [3][22] |
| Ozone-Treated Graphene | Room Temp. | ~30-40% | < 1 min | Faster (UV-assisted) | ~1.3 ppb | [3] |
| Hydrogenated Graphene | Room Temp. | High | Fast | Fast (UV-assisted) | sub-ppb | [22] |
| Typical SnO₂ (MOS) | 200-300 °C | High | Minutes | Minutes | ~50-100 ppb | [21] |
Visualization: Gas Sensor Benchmarking Logic
This diagram outlines the logical flow for evaluating and comparing gas sensor performance.
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A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: Featuring 4-(3-Methylthioureido)phenylboronic acid as a Fluorescent Probe
For researchers, scientists, and professionals in drug development, the precise measurement of reaction kinetics is paramount for understanding mechanisms, optimizing processes, and ensuring product quality. Real-time monitoring of reactant consumption and product formation provides invaluable data for these endeavors. While traditional methods like chromatography and spectroscopy are mainstays in the field, the development of specialized molecular probes offers new avenues for in-situ and high-throughput analysis.
This guide provides an in-depth comparison of quantitative methods for analyzing reaction kinetics, with a special focus on a rationally designed fluorescent probe, 4-(3-Methylthioureido)phenylboronic acid . Although direct literature on this specific compound's kinetic applications is nascent, its structure suggests a powerful potential for monitoring reactions involving diol-containing molecules, such as glycosylations or enzymatic carbohydrate modifications. We will explore its hypothetical application in this context, comparing its performance against established analytical techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Emerging Role of Phenylboronic Acid Probes in Kinetic Analysis
Phenylboronic acids have garnered significant attention as versatile molecular sensors. Their utility stems from the reversible and covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or 1,3-diols, such as carbohydrates, to form cyclic boronate esters. This binding event can be engineered to produce a measurable change in a reporter group, most commonly a fluorophore, allowing for real-time monitoring of the concentration of the diol-containing analyte.[1]
Proposed Mechanism of Action for this compound
The compound this compound incorporates two key functional groups: the phenylboronic acid for diol recognition and a methylthioureido group. In this proposed application, we hypothesize its use in monitoring a glycosylation reaction where a glycosyl donor reacts with an acceptor to form a glycosidic bond. The probe's fluorescence is quenched in its unbound state. Upon binding to the diol-containing substrate or product, a conformational change or alteration of the electronic environment of the fluorophore, induced by the formation of the boronate ester, leads to a significant increase in fluorescence intensity. The thiourea group can further modulate the probe's photophysical properties or participate in secondary interactions, potentially enhancing selectivity.
The reaction rate can be determined by monitoring the change in fluorescence intensity over time, which is proportional to the concentration of the diol-containing species.
Caption: Proposed binding mechanism of the fluorescent probe.
Comparative Analysis of Kinetic Methodologies
The choice of analytical technique is critical and depends on the specific reaction, available instrumentation, and the desired level of detail. Here, we compare our proposed fluorescent probe method with two powerful, established techniques: NMR spectroscopy and HPLC.
| Parameter | This compound Probe | NMR Spectroscopy | HPLC |
| Principle | Fluorescence enhancement upon binding to diol | Real-time measurement of nuclear spin resonance | Chromatographic separation and quantification |
| Measurement | In-situ, continuous | In-situ or offline, continuous or discrete time points | Offline, discrete time points |
| Sensitivity | High (potentially nM to µM) | Moderate to low (mM range) | High (µM to nM) with appropriate detector |
| Selectivity | Specific for diols; may require optimization | High; structurally informative | High; excellent for complex mixtures |
| Sample Prep | Minimal; addition of probe to reaction mixture | Minimal for in-situ; requires deuterated solvents | Requires quenching, filtration, and dilution |
| Cost | Low to moderate (instrumentation and probe synthesis) | High (instrumentation) | Moderate (instrumentation and consumables) |
| Throughput | High (plate-reader compatible) | Low | Moderate |
| Structural Info | Limited to concentration of the analyte | Rich structural information on all species | Provides retention time and peak area |
In-Depth Look at Alternative Methodologies
NMR Spectroscopy: The Structural Powerhouse
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for gaining deep mechanistic insights into chemical reactions.[2] By acquiring spectra at regular intervals, it is possible to monitor the disappearance of reactants and the appearance of products and intermediates simultaneously, all while providing unambiguous structural information.[3] For glycosylation reactions, ¹H or ¹⁹F NMR can be particularly powerful for tracking the formation of the glycosidic linkage and identifying anomeric configurations.[2][4]
However, the inherent low sensitivity of NMR often requires higher reactant concentrations than might be used in preparative synthesis. Furthermore, the acquisition time for each spectrum limits the ability to study very fast reactions.[5]
Caption: Workflow for real-time NMR kinetic analysis.
HPLC: The Gold Standard for Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for reaction monitoring.[6][7] By taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the samples by HPLC, one can accurately quantify the concentration of each component. This method is particularly advantageous for complex mixtures where multiple products or side-products are formed, as each can be separated and individually quantified.[6]
The primary drawback of HPLC for kinetic analysis is that it is an offline technique. The need to draw samples, quench the reaction, and run each sample individually can be labor-intensive and may introduce errors if the quenching is not instantaneous. It also provides limited temporal resolution compared to continuous in-situ methods.[7]
Experimental Protocols
Protocol for Kinetic Analysis using this compound Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the glycosyl donor, glycosyl acceptor, and catalyst in the appropriate reaction solvent.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or methanol).
-
-
Reaction Setup:
-
In a 96-well microplate, add the glycosyl acceptor and the fluorescent probe to each well.
-
Initiate the reaction by adding the glycosyl donor and catalyst to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the probe-diol complex at regular time intervals (e.g., every 30 seconds) for the duration of the reaction.
-
-
Data Analysis:
-
Correct for background fluorescence using control wells containing no probe or no reactants.
-
Convert fluorescence intensity to concentration using a standard curve prepared with known concentrations of the product.
-
Plot concentration versus time and fit the data to the appropriate rate law to determine the reaction rate constant.
-
Protocol for Kinetic Analysis using NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve the glycosyl donor, glycosyl acceptor, and an internal standard in a suitable deuterated solvent.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a time-zero ¹H NMR spectrum.
-
Initiate the reaction by injecting the catalyst solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.[3]
-
-
Data Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to a unique proton on the reactant and product molecules, relative to the internal standard.
-
Convert the integral values to concentrations.
-
Plot concentration versus time for each species and determine the rate constant by fitting the data to the appropriate kinetic model.
-
Protocol for Kinetic Analysis using HPLC
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the glycosyl donor, glycosyl acceptor, and catalyst.
-
-
Sample Collection and Quenching:
-
At predetermined time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a strong acid or base, depending on the reaction).
-
-
Sample Preparation for HPLC:
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column for reversed-phase separation).[8]
-
Elute the components using a suitable mobile phase and detect them using a UV or other appropriate detector.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the reactant and product.
-
Calculate the concentration of each component at each time point using a standard curve.
-
Plot concentration versus time and determine the rate constant.
-
Expert Recommendations and Conclusion
The choice of method for quantitative analysis of reaction kinetics is a critical decision that balances the need for detailed information with practical considerations of throughput, cost, and complexity.
-
For high-throughput screening and rapid process optimization , the use of a fluorescent probe like This compound offers a significant advantage. Its ability to provide real-time data in a microplate format makes it ideal for screening large numbers of reaction conditions.
-
For deep mechanistic investigations , NMR spectroscopy remains the tool of choice.[2] The wealth of structural information it provides on all species in the reaction mixture is invaluable for identifying intermediates and elucidating complex reaction pathways.
-
For robust, validated quantification in complex mixtures , HPLC is the industry standard.[6] Its high resolving power and sensitivity ensure accurate concentration measurements, which is crucial for regulatory submissions and quality control.
Ultimately, these techniques are not mutually exclusive and can be used in a complementary fashion. A fluorescent probe can be used for initial high-throughput screening, followed by detailed mechanistic studies of promising candidates using NMR, and finally, validation and quantification using a robust HPLC method. The development of novel probes like this compound continues to expand the toolkit available to researchers, enabling more efficient and insightful kinetic analysis.
References
-
Gao, Y., et al. (2012). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. National Institutes of Health. [Link]
-
Li, J., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
de Kleijne, F. F. J., et al. (2023). Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. Journal of the American Chemical Society. [Link]
-
de Kleijne, F. F. J., et al. (2023). Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. National Institutes of Health. [Link]
-
Wang, W., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
Sikora, A., et al. (2020). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. ResearchGate. [Link]
-
Dal Poggetto, G., et al. (2023). Development of Flow-NMR Spectroscopy for Real-Time Monitoring and Kinetics Studies of Biomolecules: Case Study of Liraglutide Oligomerization. ResearchGate. [Link]
-
Kur-Kowalska, A., et al. (2014). The study of phenylboronic acid optical properties towards creation of a glucose sensor. CORE. [Link]
-
Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. National Institutes of Health. [Link]
-
Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PubMed. [Link]
-
Sikora, A., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. ACS Publications. [Link]
-
Dadmehr, M., et al. (2009). A kinetic method for the determination of thiourea by its catalytic effect in micellar media. PubMed. [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. National Institutes of Health. [Link]
-
Yuan, C., et al. (2022). Mechanistic studies. a) Monitoring of the reaction progress by ¹H NMR... ResearchGate. [Link]
-
Anonymous. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. Virtual Labs. [Link]
-
Anonymous. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. [Link]
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Anonymous. (n.d.). Unlocking Catalytic Insights with UV–vis–NIR Absorption Spectroscopy. Spectroscopy Online. [Link]
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Anonymous. (n.d.). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Kinetic studies and correlation between kinetics and UV–vis analyses.... ResearchGate. [Link]
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Anonymous. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]
-
Anonymous. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. [Link]
-
Anonymous. (2016). HPLC for Carbohydrate Analysis. ResearchGate. [Link]
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Anonymous. (n.d.). HPLC Techniques for Carbohydrate Analysis. Scribd. [Link]
-
Anonymous. (2017). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. LCGC North America. [Link]
-
Klingaman, C. A., et al. (2022). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]
-
Anonymous. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
Anonymous. (2021). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. National Institutes of Health. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(3-Methylthioureido)phenylboronic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3-Methylthioureido)phenylboronic acid, synthesized from best practices for its constituent chemical groups.
Hazard Identification and Risk Assessment
This compound combines two functional moieties of toxicological significance: a phenylboronic acid and a methylthioureido group.
-
Phenylboronic Acid Moiety: Boronic acids as a class can be irritants to the skin, eyes, and respiratory system. While their toxicity varies, they should be handled as potentially hazardous substances.
-
Thiourea Moiety: Thiourea and its derivatives are of greater concern. They are recognized as hazardous substances, with some being suspected carcinogens and mutagens. Thiourea itself is classified as hazardous to the aquatic environment.[1] Therefore, any waste containing the thiourea functional group must be treated as hazardous waste and strictly prevented from entering drains or waterways.[1][2]
Given this composite profile, this compound must be managed as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact. Thiourea derivatives can potentially be absorbed through the skin. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions or accidental generation of dust. |
| Body Protection | A fully-fastened laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | If handling as a powder outside a fume hood, a NIOSH-approved respirator. | To prevent inhalation of fine particles. All handling of solid waste should occur within a chemical fume hood. |
Step-by-Step Disposal Protocol
Proper segregation of waste is paramount to prevent unintended chemical reactions and to ensure compliant disposal.[3] Never mix this waste stream with other chemicals unless explicitly permitted by your EHS office.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
A. Disposal of Solid Waste (Unused Reagent, Contaminated Materials)
-
Work Area: Conduct all operations within a certified chemical fume hood to prevent inhalation of dust.
-
Containment: Use a designated, sealable, and clearly labeled container for hazardous solid waste. The label must include "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Carefully transfer any unused or waste solid reagent into the waste container. Also, place all contaminated disposable materials, such as gloves, weigh boats, and bench paper, into this same container.
-
Sealing: Securely close the container. Ensure the exterior of the container is clean and free from contamination.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's EHS department.
B. Disposal of Liquid Waste (Solutions and Rinsates)
-
Containment: Use a designated, sealable, and shatter-resistant container (e.g., poly-coated glass) for hazardous liquid waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and the solvent system used (e.g., "Waste this compound in Methanol/Water").
-
Collection: Pour all solutions containing the compound into the designated liquid waste container.
-
Sealing and Storage: Securely cap the container and store it in secondary containment within a satellite accumulation area.
C. Decontamination of Empty Containers and Glassware
Empty containers that held this compound must be decontaminated before being discarded or recycled to prevent environmental contamination.[4]
-
Initial Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinseate is considered hazardous waste. Collect all three rinses and transfer them to your hazardous liquid waste container for this chemical.
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and water.
-
Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory glassware or recycling stream, depending on the material and institutional policy. The original label on the container must be defaced.
Emergency Procedures: Spills and Exposure
In case of a spill:
-
Small Spill (Solid): If a small amount of solid is spilled within a fume hood, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the collected material into the hazardous solid waste container. Decontaminate the area with a suitable solvent and then soap and water.
-
Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
By adhering to these rigorous disposal procedures, you uphold the highest standards of laboratory safety, protect your colleagues, and ensure the preservation of our environment. Always prioritize safety and, when in doubt, consult your EHS department.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
- ChemRxiv. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- SD Fine-Chem. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
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A Senior Application Scientist's Guide to Handling 4-(3-Methylthioureido)phenylboronic acid
This document provides essential, immediate safety and logistical information for the handling of 4-(3-Methylthioureido)phenylboronic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping researchers, scientists, and drug development professionals with the procedural guidance necessary for safe and effective laboratory operations.
Hazard Analysis: A Proactive Approach to Safety
This compound is a compound that incorporates two key functional groups: a phenylboronic acid and a thiourea derivative. A comprehensive safety plan requires an understanding of the potential hazards associated with each component.
-
Phenylboronic Acids : This class of compounds is known to cause skin, eye, and respiratory irritation.[1][2][3] Safe handling procedures must focus on preventing contact and inhalation.[4][5][6][7]
-
Thiourea Derivatives : Thiourea is classified as a substance harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[8][9][10][11] It can also cause an allergic skin reaction.[8][11] Therefore, treating this compound with extreme caution is imperative.
Given this profile, all handling operations must be predicated on a stringent containment strategy, utilizing a combination of engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Boronic acids can cause serious eye irritation.[1][2][3] A face shield provides an additional layer of protection against splashes during solution preparation or transfer. |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness). | Prevents direct skin contact. Thiourea derivatives can cause skin irritation and allergic reactions.[8][11] Contaminated gloves must be disposed of properly after use.[6][12] |
| Body Protection | Flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from contamination in case of spills. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[13][14] |
Operational Workflow: From Receipt to Reaction
A systematic workflow ensures that safety is integrated into every step of the experimental process. All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[15][16]
Figure 1. A procedural workflow for the safe handling of this compound, emphasizing containment within a chemical fume hood.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste management is a critical final step in the experimental workflow. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation: Proper segregation at the point of generation is essential to prevent accidental chemical reactions and to ensure compliant disposal.[17]
Figure 2. A logical diagram illustrating the segregation of different waste streams generated during the handling of this compound.
Disposal Protocol:
-
Solid Waste : Place all contaminated solid materials, including gloves, weigh papers, and used silica gel, into a clearly labeled "Hazardous Solid Waste" container.[18]
-
Liquid Waste : Collect all reaction mixtures and solvent rinses into a compatible, sealed, and clearly labeled "Hazardous Liquid Waste" container. Do not mix incompatible waste streams.[17]
-
Decontamination : Rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous liquid waste.[16]
-
Consult EHS : Always adhere to the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department. When in doubt, seek their guidance.[18]
By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound, ensuring a secure environment for groundbreaking research.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
Phenylboronic acid - SAFETY DATA SHEET. Acros Organics. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source. [Link]
-
Thiourea. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]
-
HAZARD SUMMARY - Thiourea. New Jersey Department of Health. [Link]
-
Safety Data Sheet - Phenylboronic acid. Junsei Chemical Co., Ltd.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. nj.gov [nj.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

